molecular formula C9H9FO2 B1304800 3-Fluoro-4-methylphenylacetic acid CAS No. 261951-74-0

3-Fluoro-4-methylphenylacetic acid

Cat. No.: B1304800
CAS No.: 261951-74-0
M. Wt: 168.16 g/mol
InChI Key: YECYDEGFKJWADM-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylphenylacetic acid is a useful research compound. Its molecular formula is C9H9FO2 and its molecular weight is 168.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluoro-4-methylphenyl)acetic acid
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InChI

InChI=1S/C9H9FO2/c1-6-2-3-7(4-8(6)10)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECYDEGFKJWADM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30379130
Record name 3-Fluoro-4-methylphenylacetic acid
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Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

261951-74-0
Record name 3-Fluoro-4-methylbenzeneacetic acid
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Record name 3-Fluoro-4-methylphenylacetic acid
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Record name 3-Fluoro-4-methylphenylacetic acid
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Foundational & Exploratory

In-Depth Technical Guide: 3-Fluoro-4-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 261951-74-0

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

3-Fluoro-4-methylphenylacetic acid, identified by the CAS number 261951-74-0, is a substituted aromatic carboxylic acid. Its structure features a phenyl ring substituted with a fluoro group at the 3-position and a methyl group at the 4-position, with an acetic acid moiety attached to the ring. This compound is also known by its synonym, 3-Fluoro-p-tolylacetic acid.

The strategic placement of the fluorine atom and the methyl group on the phenylacetic acid scaffold makes it a valuable intermediate in medicinal chemistry and drug discovery. The fluorine atom can significantly influence the compound's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 261951-74-0
Molecular Formula C₉H₉FO₂
IUPAC Name (3-fluoro-4-methylphenyl)acetic acid
Synonym 3-Fluoro-p-tolylacetic acid
Physical Form Solid-Powder
Boiling Point 104-107 °C
Storage Temperature Ambient Temperature

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A common method for the preparation of phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide (phenylacetonitrile) derivative. This reaction can be carried out under acidic or basic conditions.

Synthesis_Pathway 3-Fluoro-4-methylbenzyl_cyanide 3-Fluoro-4-methylbenzyl cyanide Hydrolysis Acid or Base Hydrolysis 3-Fluoro-4-methylbenzyl_cyanide->Hydrolysis Target_Compound This compound Hydrolysis->Target_Compound Drug_Development_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Phase Start This compound Synthesis Synthesis of Derivatives Start->Synthesis Screening High-Throughput Screening Synthesis->Screening Lead_Opt Lead Optimization Screening->Lead_Opt In_Vitro In Vitro Studies (Mechanism of Action) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials

Introduction: The Strategic Role of Fluorinated Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Fluoro-4-methylphenylacetic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development and materials science. The document details the compound's critical physicochemical properties, explores validated synthesis methodologies with mechanistic insights, outlines robust analytical characterization techniques, and discusses its strategic applications. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this guide serves as a practical resource for leveraging this versatile fluorinated building block in advanced scientific applications.

In modern medicinal chemistry, the incorporation of fluorine into organic molecules is a cornerstone strategy for enhancing pharmacological profiles. The trifluoromethyl group, for instance, is crucial in drug design for its ability to modulate lipophilicity, metabolic stability, and binding affinity.[1] On a more nuanced level, the strategic placement of a single fluorine atom, as seen in this compound, offers a powerful tool for fine-tuning molecular properties.

The phenylacetic acid scaffold itself is a prevalent motif in biologically active compounds, serving as a foundational structure in pharmaceuticals and as a metabolite of various important biomolecules.[2][3] this compound emerges as a particularly valuable derivative, combining the established utility of the phenylacetic acid core with the unique electronic properties conferred by the fluorine substituent. This makes it an important intermediate for synthesizing more complex molecules, especially in the development of novel therapeutics and advanced materials.[2][4]

Physicochemical Properties and Isomeric Considerations

Accurate characterization of this compound begins with its fundamental physicochemical properties. It is a solid, often appearing as a white or cream-colored powder. Understanding these properties is critical for its proper handling, storage, and application in synthetic chemistry.

It is important for researchers to distinguish this compound from its isomers, such as 4-Fluoro-3-methylphenylacetic acid, as the position of the substituents dramatically influences the molecule's reactivity and biological interactions. Always verify the identity using the specific CAS Number.

Table 1: Core Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Weight 168.17 g/mol [5]
Molecular Formula C₉H₉FO₂[5]
CAS Number 261951-74-0[6][5]
IUPAC Name (3-fluoro-4-methylphenyl)acetic acid[6]
Appearance Solid Powder[6]
Boiling Point 104-107 °C[6]
Storage Temperature Ambient Temperature[6]

Synthesis Methodologies: From Modern Coupling to Classic Routes

The synthesis of substituted phenylacetic acids can be approached through various strategies. The choice of method is often dictated by factors such as the availability of starting materials, required scale, desired purity, and safety considerations (e.g., avoiding toxic reagents like potassium cyanide).

Below, we detail a modern, efficient synthesis pathway and contrast it with a more traditional method, providing insight into the rationale for each.

Synthesis_Workflow cluster_suzuki Suzuki Coupling start_material Aryl Halide or Aniline Precursor intermediate1 Aryl Boronic Acid / Ester start_material->intermediate1 Boronation (if needed) intermediate2 Coupled Product intermediate1->intermediate2 Csp²-Csp³ Coupling final_product This compound intermediate2->final_product Ester Hydrolysis or Side-Chain Oxidation reagent1 Pd Catalyst (e.g., Pd(OAc)₂) Base (e.g., K₂CO₃) reagent1->intermediate2 reagent2 Hydrolysis (Acid or Base) reagent2->final_product

Caption: Generalized workflow for Suzuki coupling-based synthesis.

Experimental Protocol 1: Palladium-Catalyzed Suzuki Coupling

This approach is highly favored in modern organic synthesis for its efficiency and tolerance of various functional groups. It involves the coupling of an aryl boronic acid with a halo-acetic acid ester.[7]

  • Rationale: The Suzuki reaction provides a direct and high-yield pathway to form the critical carbon-carbon bond between the aromatic ring and the acetic acid side-chain.[7] The choice of a palladium catalyst and a suitable base like potassium carbonate is crucial for reaction efficiency, especially with electro-withdrawing groups present.[7]

  • Step-by-Step Methodology:

    • Reactant Preparation: In a nitrogen-flushed flask, dissolve 3-fluoro-4-methylphenylboronic acid (1 equivalent) and a bromoacetic acid ester (e.g., ethyl bromoacetate, 1.1 equivalents) in a solvent mixture of toluene and ethanol.

    • Catalyst and Base Addition: Add a palladium catalyst such as Palladium(II) acetate (Pd(OAc)₂, ~2-5 mol%) and a suitable ligand. Add an aqueous solution of a base like potassium carbonate (K₂CO₃, 2-3 equivalents).

    • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to complete.

    • Work-up: After cooling, partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the resulting ester intermediate via flash column chromatography.

    • Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature until the ester is fully consumed.

    • Isolation: Acidify the reaction mixture with dilute HCl to a pH of ~2. Extract the product with ethyl acetate, dry the organic layer, and evaporate the solvent to yield the final product, this compound.

Experimental Protocol 2: Classical Benzyl Cyanide Hydrolysis

This is a more traditional route for preparing phenylacetic acids.[8] It involves the hydrolysis of a corresponding benzyl cyanide precursor.

  • Rationale: This method is robust and often used when the benzyl cyanide starting material is readily accessible. Acid-catalyzed hydrolysis is generally smoother and more controllable than base-catalyzed hydrolysis for this transformation.[8]

  • Step-by-Step Methodology:

    • Precursor Synthesis: Prepare 3-fluoro-4-methylbenzyl cyanide from 3-fluoro-4-methylbenzyl bromide via nucleophilic substitution with sodium or potassium cyanide. (Caution: Cyanide salts are highly toxic and must be handled with extreme care).

    • Hydrolysis Setup: In a round-bottom flask equipped with a reflux condenser, add the 3-fluoro-4-methylbenzyl cyanide.

    • Acid Addition: Slowly add a mixture of dilute sulfuric acid (e.g., 3 volumes of H₂SO₄ to 2 volumes of water). The use of a more dilute acid helps control the reaction vigor.[8]

    • Reaction: Heat the mixture to reflux with stirring for 8-15 hours. The reaction progress can be monitored by the cessation of ammonia evolution.

    • Isolation and Purification: After cooling, the product may precipitate. Collect the solid by filtration. Alternatively, extract the acidic solution with an organic solvent like diethyl ether. The crude product can be purified by recrystallization from hot water or by distillation under reduced pressure to yield pure this compound.[8]

Analytical Characterization and Quality Control

Ensuring the identity, purity, and structural integrity of the synthesized compound is a non-negotiable step in research and development. A multi-technique approach is required for a self-validating system of quality control.

Analytical_Workflow sample Synthesized Crude Product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) sample->nmr Structural Elucidation ms Mass Spectrometry (MS) sample->ms Molecular Weight Confirmation hplc HPLC Analysis sample->hplc Purity Assessment pass_fail Purity & Structure Verified? nmr->pass_fail ms->pass_fail hplc->pass_fail final_product Certified Reference Material pass_fail->final_product Yes fail Further Purification Required pass_fail->fail No

Caption: Standard analytical workflow for compound validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for unambiguous structure determination.

    • ¹H NMR: Will show characteristic signals for the aromatic protons (with splitting patterns influenced by the fluorine), the methylene (-CH₂) protons adjacent to the carboxyl group, and the methyl (-CH₃) protons.

    • ¹³C NMR: Confirms the number of unique carbon environments. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).

    • ¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom, and its chemical shift will be indicative of its electronic environment.

  • Mass Spectrometry (MS): This technique validates the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide an exact mass that confirms the elemental composition (C₉H₉FO₂).

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing purity. By using a calibrated method, it can quantify the compound's purity to levels greater than 98% or 99%, which is often required for pharmaceutical applications.

Strategic Applications in Research and Development

This compound is not typically an end-product but rather a strategic building block. Its value lies in the predictable reactivity of its carboxylic acid group and the modulatory effects of its substituted phenyl ring.

  • Pharmaceutical Intermediate: The primary application is as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[4] The carboxylic acid can be readily converted into esters, amides, or other functional groups to build out the target molecule. The fluorine atom can enhance metabolic stability by blocking sites of oxidation and can improve binding affinity through favorable electronic interactions.[4]

  • Structure-Activity Relationship (SAR) Studies: In drug discovery, this compound is used to probe the chemical space around a lead molecule.[4] By comparing the biological activity of a final compound containing the 3-fluoro-4-methylphenyl moiety to an analog without it (or with a different substituent), researchers can deduce critical SAR insights that guide further optimization.

  • Materials Science: Phenylacetic acid derivatives can be used in the synthesis of polymers, coatings, and other functional materials where the specific electronic and steric properties of the substituted aromatic ring can be used to tailor the bulk properties of the material.[2]

Application_Logic building_block 3-Fluoro-4-methyl- phenylacetic acid api Active Pharmaceutical Ingredient (API) building_block->api scaffold Target Scaffold (e.g., Heterocycle) scaffold->api reagent Amide Coupling (e.g., HATU, EDCI) reagent->api

Caption: Conceptual use as a building block in API synthesis.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with specific hazard statements under the Globally Harmonized System (GHS).

Table 2: GHS Hazard and Safety Information

CategoryCodeDescriptionSource
Hazard Statement H315Causes skin irritation.[6]
Hazard Statement H319Causes serious eye irritation.[6]
Hazard Statement H335May cause respiratory irritation.[6]
Signal Word Warning[6]
  • Handling: Always handle this chemical in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[9]

  • First Aid: In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[9] If inhaled, move to fresh air.

Conclusion

This compound, with a molecular weight of 168.17 g/mol , is a highly valuable and versatile intermediate in the fields of medicinal chemistry and materials science. Its utility is derived from the combination of a reactive carboxylic acid handle and a phenyl ring electronically modulated by fluoro and methyl substituents. A thorough understanding of its properties, synthesis routes, and analytical validation is paramount for its effective application. By leveraging modern synthetic techniques like palladium-catalyzed cross-coupling and adhering to rigorous analytical and safety protocols, researchers can effectively utilize this compound to advance the frontiers of drug discovery and materials innovation.

References

chemical structure of 3-Fluoro-4-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Fluoro-4-methylphenylacetic Acid: Synthesis, Characterization, and Applications

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a crucial building block in organic synthesis and medicinal chemistry. Its structure, featuring a phenylacetic acid core modified with both a fluorine atom and a methyl group, imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. The strategic placement of a fluorine atom, a bioisostere of a hydrogen atom, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Phenylacetic acid derivatives, in general, are found in a variety of biologically active compounds and natural metabolites, underscoring the importance of this structural motif.[3]

This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. It details the compound's chemical structure and properties, outlines a robust synthetic methodology, describes modern analytical techniques for its characterization, and explores its potential applications in the pharmaceutical industry.

Chemical Structure and Physicochemical Properties

The molecular architecture of this compound is foundational to its chemical behavior and utility. The structure consists of a benzene ring substituted at positions 1, 3, and 4 with an acetic acid moiety, a fluorine atom, and a methyl group, respectively.

Figure 1: 2D Structure of this compound

The key physicochemical properties of this compound are summarized below, providing essential data for experimental design and safety considerations.

PropertyValueSource
IUPAC Name 2-(3-Fluoro-4-methylphenyl)acetic acidN/A
CAS Number 261951-74-0[4]
Molecular Formula C₉H₉FO₂[4]
Molecular Weight 168.17 g/mol [4]
Appearance White to off-white crystalline powder (predicted)N/A
Melting Point 105-107 °C (for related isomer)[5]
Boiling Point 279.9±25.0 °C (predicted for related isomer)[5]
SMILES CC1=CC(F)=C(CC(O)=O)C=C1[6]

Synthesis Pathway and Experimental Protocol

While multiple synthetic routes to phenylacetic acids exist, a reliable and commonly employed strategy involves the hydrolysis of a benzyl cyanide intermediate.[7] This approach is advantageous due to the relatively mild conditions and the commercial availability of starting materials. The proposed synthesis for this compound begins with 3-Fluoro-4-methylbenzyl bromide.

synthesis_workflow start 3-Fluoro-4-methylbenzyl bromide intermediate 3-Fluoro-4-methylbenzyl cyanide start->intermediate  NaCN, DMSO (Cyanation)   product This compound intermediate->product  H₂SO₄, H₂O, AcOH (Acid Hydrolysis)  

Figure 2: Proposed Synthetic Workflow
Causality Behind Experimental Choices

  • Step 1: Cyanation: The conversion of the benzyl bromide to benzyl cyanide is a classic nucleophilic substitution. Sodium cyanide (NaCN) is used as the cyanide source, and a polar aprotic solvent like Dimethyl sulfoxide (DMSO) is chosen to effectively solvate the sodium cation, thereby increasing the nucleophilicity of the cyanide anion and facilitating the reaction.

  • Step 2: Hydrolysis: Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids.[7] A mixture of sulfuric acid, water, and acetic acid provides a robust system. The acetic acid acts as a co-solvent to improve the solubility of the organic nitrile in the aqueous acidic medium, ensuring a smooth and complete reaction.[7]

Detailed Experimental Protocol

Step 1: Synthesis of 3-Fluoro-4-methylbenzyl cyanide

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3-Fluoro-4-methylbenzyl bromide (10.0 g, 49.2 mmol) in DMSO (100 mL).

  • Carefully add sodium cyanide (2.65 g, 54.1 mmol, 1.1 eq.) to the solution in portions, ensuring the temperature does not exceed 30°C.

  • Stir the reaction mixture at room temperature for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (300 mL) and stir for 30 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 3-Fluoro-4-methylbenzyl cyanide, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • To a 250 mL round-bottom flask, add the crude 3-Fluoro-4-methylbenzyl cyanide from the previous step.

  • Add a mixture of glacial acetic acid (50 mL), concentrated sulfuric acid (50 mL), and water (50 mL).[7]

  • Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring for 4-6 hours. The reaction should be monitored by TLC until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice (300 g).

  • The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Recrystallize the crude product from an ethanol/water mixture to afford pure this compound as a crystalline solid.

  • Dry the final product in a vacuum oven at 50°C.

Structural Elucidation and Purity Analysis

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. A combination of spectroscopic and analytical techniques is employed for this purpose.

Analytical TechniqueExpected Observations and Rationale
¹H NMR Expect distinct signals for the aromatic protons, the benzylic CH₂ protons, and the methyl CH₃ protons. The aromatic signals will show splitting patterns consistent with the substitution pattern, including coupling to the ¹⁹F nucleus. The CH₂ singlet will likely appear around 3.6 ppm, and the methyl singlet around 2.2 ppm.
¹³C NMR The spectrum should show 9 distinct carbon signals, including the carboxylic acid carbon (~175-180 ppm), the benzylic carbon (~40 ppm), the methyl carbon (~15-20 ppm), and six aromatic carbons. The carbons near the fluorine atom will exhibit C-F coupling.
¹⁹F NMR A single resonance is expected, confirming the presence of one fluorine environment in the molecule.
Mass Spectrometry (MS) The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight (168.17), confirming the elemental composition.
Infrared (IR) Spectroscopy Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-F stretch (~1100-1300 cm⁻¹).
High-Performance Liquid Chromatography (HPLC) Used to determine the purity of the final compound, which should ideally be >98% for use in further research and development.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate for the synthesis of more complex molecules in drug discovery.[1] The phenylacetic acid framework is a known pharmacophore in several classes of drugs, most notably non-steroidal anti-inflammatory drugs (NSAIDs).

Key Advantages in Drug Design:

  • Fluorine Substitution: The introduction of a fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. It can also increase binding affinity to target proteins by participating in favorable electrostatic interactions and alter pKa, influencing absorption and distribution.[1][2]

  • Methyl Group: The methyl group provides steric bulk and lipophilicity, which can be optimized to improve selectivity and cell permeability.

  • Carboxylic Acid Handle: The acid functionality serves as a versatile chemical handle for further modification, such as esterification or amidation, to create libraries of compounds for structure-activity relationship (SAR) studies.[1]

This building block is particularly relevant for synthesizing novel analogues of existing drugs or for creating entirely new chemical entities targeting a range of biological pathways, including those involved in inflammation, cancer, and metabolic disorders.[3][8]

Safety and Handling

As with related phenylacetic acid derivatives, this compound should be handled with appropriate care.

  • Hazards: May cause skin, eye, and respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Use in a well-ventilated fume hood.[5]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[5]

Conclusion

This compound represents a strategically designed chemical building block with significant potential for advancing drug discovery and development. Its unique combination of a phenylacetic acid core, a fluorine atom, and a methyl group provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of lead compounds. The synthetic and analytical protocols detailed in this guide offer a robust framework for the reliable preparation and characterization of this valuable intermediate, paving the way for its application in the synthesis of next-generation therapeutics.

References

An In-depth Technical Guide to 2-(3-Fluoro-4-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Fluoro-4-methylphenyl)acetic acid is a fluorinated aromatic carboxylic acid derivative. The presence of a fluorine atom on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it a valuable building block and intermediate in organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. The structural features of fluorinated phenylacetic acids are of considerable interest in drug design, where the introduction of fluorine can enhance pharmacological properties such as binding affinity and bioavailability.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and potential applications.

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is 2-(3-fluoro-4-methylphenyl)acetic acid .[2] It is also known by the synonym 3-Fluoro-p-tolylacetic acid.[2]

Physicochemical Properties

The key physicochemical properties of 2-(3-Fluoro-4-methylphenyl)acetic acid are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
CAS Number 261951-74-0[2]
Molecular Formula C₉H₉FO₂
Molecular Weight 168.17 g/mol
Physical Form Solid-Powder[2]
Boiling Point 104-107 °C[2]
InChI Key YECYDEGFKJWADM-UHFFFAOYSA-N[2]

Synthesis

The synthesis of 2-(3-fluoro-4-methylphenyl)acetic acid can be achieved through various synthetic routes. One common and effective method is the Palladium-catalyzed Suzuki coupling reaction. This approach offers mild reaction conditions and tolerance to a wide range of functional groups.

Experimental Protocol: Synthesis via Suzuki Coupling

This protocol describes a plausible method for the synthesis of 2-(3-fluoro-4-methylphenyl)acetic acid starting from a commercially available boronic acid.

Materials:

  • 3-Fluoro-4-methylphenylboronic acid

  • Ethyl bromoacetate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Deionized water

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-4-methylphenylboronic acid (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq) in anhydrous tetrahydrofuran.

  • Addition of Reagents: To the stirred solution, add ethyl bromoacetate (1.2 eq) followed by an aqueous solution of potassium carbonate (2 M, 2.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 65-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(3-fluoro-4-methylphenyl)acetate.

  • Purification of Ester: Purify the crude ester by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

  • Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran and water. Add an excess of lithium hydroxide or sodium hydroxide and stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidification and Extraction: Acidify the reaction mixture to pH 2 with 1 M HCl. Extract the aqueous layer with ethyl acetate.

  • Final Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-fluoro-4-methylphenyl)acetic acid as a solid. The product can be further purified by recrystallization if necessary.

Applications in Research and Development

2-(3-Fluoro-4-methylphenyl)acetic acid is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

  • Drug Discovery: The fluorinated phenylacetic acid motif is present in various biologically active compounds. The fluorine atom can modulate the acidity, lipophilicity, and metabolic stability of a lead compound, which are critical parameters in drug design. It can be used in the synthesis of potential anti-inflammatory agents, kinase inhibitors, and other therapeutic agents.

  • Structure-Activity Relationship (SAR) Studies: This compound is utilized in SAR studies to investigate the impact of fluorine substitution on the biological activity of a molecule. Such studies are fundamental in optimizing the potency and selectivity of drug candidates.

  • Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and environmental persistence of herbicides, fungicides, and insecticides.

Visualized Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a target compound like 2-(3-fluoro-4-methylphenyl)acetic acid, as detailed in the experimental protocol.

Synthesis_Workflow start Start Materials reaction Suzuki Coupling Reaction start->reaction Reagents, Catalyst workup Aqueous Work-up (Extraction) reaction->workup Crude Product ester_purification Column Chromatography (Purification of Ester) workup->ester_purification Crude Ester hydrolysis Saponification (Ester Hydrolysis) ester_purification->hydrolysis Purified Ester acidification Acidification hydrolysis->acidification final_extraction Final Extraction acidification->final_extraction final_purification Final Purification (Recrystallization) final_extraction->final_purification Crude Acid product Final Product: 2-(3-Fluoro-4-methylphenyl)acetic acid final_purification->product Pure Product

Caption: General workflow for the synthesis and purification of 2-(3-fluoro-4-methylphenyl)acetic acid.

Safety and Handling

2-(3-Fluoro-4-methylphenyl)acetic acid should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It may cause skin, eye, and respiratory irritation.[2] Store in a cool, dry, and well-ventilated area away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the core physical properties of 3-Fluoro-4-methylphenylacetic acid (CAS No. 261951-74-0), a key intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data with field-proven experimental methodologies for property determination. We delve into the causality behind experimental choices, ensuring each protocol is presented as a self-validating system. This guide covers critical parameters including melting point, boiling point, solubility, and acidity (pKa), alongside a discussion of its spectroscopic signature. Each section includes detailed, step-by-step protocols for empirical determination, supported by authoritative references, to empower researchers in their laboratory investigations.

Introduction and Compound Profile

This compound, also known as 3-Fluoro-p-tolylacetic acid, is a carboxylated aromatic compound whose structure lends itself to a variety of chemical syntheses. The presence of a fluorine atom, a methyl group, and a carboxylic acid moiety on the phenyl ring creates a molecule with distinct electronic and steric properties. These characteristics are pivotal in its application as a building block for more complex molecules, particularly in the development of novel therapeutic agents where fluorine substitution is a common strategy to modulate metabolic stability and binding affinity.[1][2] A precise understanding of its physical properties is a non-negotiable prerequisite for its effective use in reaction design, process scale-up, formulation, and quality control.

This guide serves as a foundational resource, consolidating known data and providing robust, actionable protocols for the empirical validation and exploration of this compound's physicochemical landscape.

Summary of Physicochemical Properties

The following table summarizes the key physical properties of this compound. It is critical to note that while some data is available from chemical suppliers, other values, such as the boiling point, are based on predictions for closely related isomers due to a lack of published experimental data for this specific compound.

PropertyValue / DescriptionSource(s)
IUPAC Name (3-fluoro-4-methylphenyl)acetic acid
Synonym(s) 3-Fluoro-p-tolylacetic acid
CAS Number 261951-74-0
Molecular Formula C₉H₉FO₂
Molecular Weight 168.17 g/mol
Physical Form Solid, Powder
Melting Point 104-107 °C
Boiling Point Experimental data not available. Predicted for isomer (4-Fluoro-3-methylphenylacetic acid): 279.9 ± 25.0 °C at 760 mmHg.[1]
Solubility Expected to be slightly soluble in water and soluble in polar organic solvents like ethanol and ether.[1]
Acidity (pKa) Experimental data not available. Expected to be a weak acid, with a pKa similar to other phenylacetic acids (typically 4.3-4.7).[3]

Melting Point: A Criterion for Purity and Identity

The melting point is one of the most fundamental and informative physical properties of a solid crystalline compound. It provides a reliable indication of purity; pure compounds typically exhibit a sharp melting range of 1-2°C, whereas impurities depress and broaden this range. For this compound, the reported range is 104-107°C. While this value is provided by a supplier, high-precision determination is recommended for lot validation and research purposes.

Causality in Method Selection: Differential Scanning Calorimetry (DSC)

For obtaining a highly accurate and reproducible melting point, Differential Scanning Calorimetry (DSC) is the preferred method over traditional capillary-based techniques.[4] DSC measures the heat flow required to raise the temperature of a sample compared to a reference.[5] This allows for the precise determination of the melting onset and peak temperature, providing a more detailed thermal profile. The technique's high sensitivity is ideal for the small sample quantities often available in research and development settings.

Detailed Protocol: Melting Point Determination by DSC

This protocol is based on standard procedures for DSC analysis of organic solids.[5][6]

Instrumentation:

  • Differential Scanning Calorimeter (e.g., TA Instruments Q2000 or similar)

  • Tzero aluminum hermetic pans and lids

  • Sample press for sealing pans

  • Microbalance (accurate to ±0.01 mg)

  • High-purity nitrogen gas for purging

Procedure:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of finely powdered, dry this compound into a Tzero aluminum pan.[5]

    • Place the corresponding lid on the pan.

    • Crimp the pan securely using the sample press to create a hermetic seal.

    • Prepare an identical empty, sealed pan to serve as the reference.

  • Instrument Setup:

    • Place the sample pan on the sample platform and the reference pan on the reference platform within the DSC cell.

    • Initiate a nitrogen purge gas flow at a rate of 50 mL/min to maintain an inert atmosphere.

  • Thermal Method:

    • Equilibrate the cell at 25°C.

    • Ramp the temperature from 25°C to 150°C at a constant heating rate of 10°C/min. This rate provides a good balance between resolution and experimental time.

  • Data Analysis:

    • The resulting thermogram will plot heat flow versus temperature.

    • The melting event will appear as an endothermic peak.

    • Determine the onset temperature , which is the intersection of the baseline with the tangent of the peak's leading edge. This is often reported as the start of melting.

    • Determine the peak temperature , which is the temperature at the lowest point of the endotherm. The melting range is the span from the onset to the temperature where the sample is fully molten.

Visualization: DSC Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_run Instrument Operation cluster_analysis Data Analysis weigh Weigh 2-5 mg of sample pan Place in Tzero pan weigh->pan seal Hermetically seal pan pan->seal load Load sample & reference pans seal->load ref Prepare empty reference pan ref->load purge Start N2 purge (50 mL/min) load->purge heat Ramp temperature (e.g., 10°C/min) purge->heat plot Generate Heat Flow vs. Temp plot heat->plot peak Identify endothermic melt peak plot->peak onset Determine Onset Temperature peak->onset range Report Melting Point/Range onset->range

Caption: Workflow for Melting Point Determination by DSC.

Solubility Profile: Guiding Formulation and Reaction Conditions

Solubility is a critical parameter that influences everything from the choice of reaction solvent to the bioavailability of a potential drug substance. As a moderately polar organic acid, this compound is expected to be sparingly soluble in water but readily soluble in various organic solvents, particularly polar ones like alcohols and ethers.[1] The carboxylic acid group can be deprotonated in basic solutions, forming a water-soluble carboxylate salt, a principle fundamental to extraction and purification processes.

Causality in Method Selection: Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold-standard for determining equilibrium solubility.[7] It ensures that the solution reaches saturation under controlled temperature conditions, providing thermodynamically accurate data. Subsequent analysis of the saturated solution by a quantitative method like High-Performance Liquid Chromatography (HPLC) ensures high precision and specificity.

Detailed Protocol: Solubility Determination

This protocol provides a framework for determining solubility in various solvents.[7][8]

Materials:

  • This compound

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Toluene)

  • Scintillation vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.22 µm syringe filters

  • Calibrated HPLC system with a suitable column (e.g., C18) and UV detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials (a visible amount of undissolved solid should remain).

    • Add a known volume (e.g., 5.0 mL) of each test solvent to the corresponding vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C).

    • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand for 1-2 hours for the solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove all particulate matter.

  • Quantification (by HPLC):

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) of a known concentration.

    • Create a series of calibration standards by serial dilution of the stock solution.

    • Inject the standards into the HPLC to generate a calibration curve (Peak Area vs. Concentration).

    • Accurately dilute the filtered saturated samples to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted samples and determine their concentration from the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/mL or mol/L.

Visualization: Solubility Determination Workflow

Solubility_Workflow cluster_prep Equilibration cluster_sample Sampling cluster_analysis Quantification (HPLC) add_solid Add excess solid to vial add_solvent Add known volume of solvent add_solid->add_solvent shake Shake at constant temp (24-48h) add_solvent->shake settle Settle undissolved solid shake->settle withdraw Withdraw supernatant settle->withdraw filter Filter (0.22 µm) withdraw->filter dilute Dilute filtered sample filter->dilute calibrate Generate Calibration Curve analyze Analyze sample by HPLC calibrate->analyze dilute->analyze calculate Calculate Solubility (mg/mL) analyze->calculate

Caption: Workflow for Solubility Determination by Shake-Flask Method.

Acidity (pKa): Predicting Ionization Behavior

Causality in Method Selection: Potentiometric Titration

Potentiometric titration is a highly accurate and widely accepted method for pKa determination.[10] The technique involves the gradual addition of a titrant (a strong base for an acidic analyte) while monitoring the solution's pH with a calibrated electrode.[11] The pKa is determined from the resulting titration curve, specifically at the half-equivalence point where the concentrations of the acidic and conjugate base forms are equal, and thus pH = pKa.[12]

Detailed Protocol: pKa Determination by Potentiometric Titration

This protocol is adapted from standard guidelines for the potentiometric determination of pKa values.[9][11]

Instrumentation:

  • Calibrated pH meter with a combination glass electrode

  • Automated titrator or manual burette

  • Stir plate and magnetic stir bar

  • Jacketed titration vessel with temperature control

Reagents:

  • This compound (approx. 1 mM solution)

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • 0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)

  • High-purity water

Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard buffers at pH 4.0, 7.0, and 10.0.

  • Sample Preparation:

    • Prepare a ~1 mM solution of the compound. If solubility in water is low, a co-solvent like methanol may be used, but the pKa will be an apparent pKa (pKa(app)) for that specific solvent mixture.

    • Take a known volume (e.g., 20 mL) of the sample solution in the titration vessel.

    • Add KCl solution to maintain a constant ionic strength.

  • Titration:

    • Adjust the initial pH of the solution to ~2.0 with 0.1 M HCl to ensure the compound is fully protonated.

    • Begin titrating with the standardized 0.1 M NaOH solution, adding small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches ~12.0 to ensure the full titration curve is captured.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point in a first-derivative plot).

    • The half-equivalence point occurs at exactly half the volume of NaOH required to reach the equivalence point.

    • The pH value at the half-equivalence point is the pKa of the compound.

    • Perform the titration in triplicate to ensure reproducibility.

Visualization: pKa Determination Workflow

pKa_Workflow cluster_prep Setup cluster_titration Titration cluster_analysis Data Analysis calibrate Calibrate pH meter prep_sample Prepare ~1 mM sample solution calibrate->prep_sample acidify Acidify sample to pH ~2 prep_sample->acidify titrate Titrate with 0.1M NaOH acidify->titrate record Record pH vs. Volume added titrate->record plot Plot pH vs. Volume record->plot find_ep Determine Equivalence Point (EP) plot->find_ep find_hep Find Half-Equivalence Point (1/2 EP) find_ep->find_hep determine_pka pKa = pH at 1/2 EP find_hep->determine_pka

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Characterization

While specific, published spectra for this compound are not widely available, its structural features allow for a reliable prediction of its key spectroscopic characteristics. Empirical analysis via NMR, IR, and Mass Spectrometry is essential for unambiguous structure confirmation and quality control.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene (-CH₂) protons, and the methyl (-CH₃) protons. The aromatic signals will exhibit splitting patterns influenced by both the fluorine and methyl substituents. The carboxylic acid proton is often a broad singlet and may exchange with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show distinct resonances for the nine carbon atoms. The carbon directly attached to the fluorine atom will appear as a doublet due to C-F coupling. The carbonyl carbon of the carboxylic acid will be found significantly downfield.

  • IR Spectroscopy: The infrared spectrum will be dominated by a very broad O-H stretching band for the carboxylic acid, typically centered around 3000 cm⁻¹. A sharp and strong C=O stretching absorption will be present around 1700 cm⁻¹. C-F stretching vibrations typically appear in the 1350-1000 cm⁻¹ region.[13]

  • Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would likely show a clear molecular ion peak (M⁺) at m/z = 168. A common fragmentation pattern for phenylacetic acids is the loss of the carboxyl group (-COOH), leading to a prominent fragment ion.

Conclusion

This compound is a compound of significant interest in synthetic chemistry. This guide has consolidated its known physical properties and, more critically, has provided detailed, field-tested protocols for their empirical determination. By explaining the rationale behind method selection and presenting clear, step-by-step procedures, we aim to equip researchers with the tools necessary for accurate characterization. The application of these robust methodologies will ensure high-quality data, facilitating the compound's successful integration into advanced research and development pipelines.

References

An In-depth Technical Guide to the Chemical Properties of 3-Fluoro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 3-Fluoro-4-methylphenylacetic acid (CAS No. 261951-74-0). As a substituted phenylacetic acid derivative, this compound is a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals, offering in-depth scientific insights, detailed experimental protocols, and a robust framework for its application in complex organic synthesis. We will delve into its physicochemical characteristics, spectroscopic profile, chemical reactivity, and safety considerations, grounded in authoritative references and established chemical principles.

Introduction and Molecular Overview

This compound, also known as (3-fluoro-p-tolyl)acetic acid, belongs to the versatile class of phenylacetic acids. These structures are pivotal in various fields, serving as precursors to pharmaceuticals, agrochemicals, and performance materials.[1] The introduction of a fluorine atom onto the phenyl ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug design.[2] This guide aims to consolidate the known chemical data and provide predictive insights and practical methodologies for its use in a research and development setting.

The fundamental structure, illustrated below, consists of a phenylacetic acid core substituted at the 3-position with a fluorine atom and at the 4-position with a methyl group. This specific substitution pattern dictates its unique reactivity and potential biological interactions.

Molecular Structure Diagram

Caption: IUPAC Structure of (3-fluoro-4-methylphenyl)acetic acid.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application. This section details the known attributes of this compound and provides predicted spectroscopic data based on its structural analogues.

Physical and Chemical Identifiers

The key identifiers and properties of the compound are summarized in the table below. It is important to note that while some physical properties like melting and boiling points are not definitively reported in readily accessible literature, values can be estimated from closely related isomers. For instance, the isomer 4-Fluoro-3-methylphenylacetic acid has a reported melting point of 105-107 °C.[3]

PropertyValueSource(s)
IUPAC Name (3-fluoro-4-methylphenyl)acetic acid[4]
Synonym 3-Fluoro-p-tolylacetic acid[4]
CAS Number 261951-74-0[4][5]
Molecular Formula C₉H₉FO₂[2]
Molecular Weight 168.17 g/mol [2]
Physical Form Solid, Powder[4]
Melting Point Data not available. Estimated ~100-110 °C.N/A
Boiling Point 104-107 °C (pressure not specified)[4]
InChI Key YECYDEGFKJWADM-UHFFFAOYSA-N[4]
Predicted Spectroscopic Profile

While experimental spectra for this compound are not widely published, a reliable predictive profile can be constructed based on its chemical structure and data from analogous compounds.[6][7][8][9][10] Researchers can use the following predicted data as a benchmark for comparison against experimentally acquired spectra.

  • δ ~10-12 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak is often broad and may exchange with D₂O.

  • δ ~7.15 ppm (t, J=8.0 Hz, 1H): Aromatic proton at C5, coupled to the adjacent protons at C6 and the fluorine at C3.

  • δ ~6.95 ppm (m, 2H): Aromatic protons at C2 and C6. These protons will exhibit complex splitting due to coupling with each other, the fluorine atom, and adjacent protons.

  • δ 3.60 ppm (s, 2H): Methylene protons of the acetic acid side chain (-CH₂COOH).

  • δ 2.25 ppm (s, 3H): Methyl protons (-CH₃).

  • δ ~178 ppm: Carboxylic acid carbon (-C OOH).

  • δ ~160 ppm (d, ¹JCF ≈ 245 Hz): Aromatic carbon C3, directly attached to fluorine, showing a large coupling constant.

  • δ ~135 ppm (d, ³JCF ≈ 5 Hz): Aromatic carbon C5.

  • δ ~132 ppm (d, ⁴JCF ≈ 3 Hz): Aromatic carbon C1.

  • δ ~128 ppm (d, ²JCF ≈ 15 Hz): Aromatic carbon C4.

  • δ ~125 ppm (d, ²JCF ≈ 18 Hz): Aromatic carbon C2.

  • δ ~115 ppm (d, ³JCF ≈ 6 Hz): Aromatic carbon C6.

  • δ ~40 ppm: Methylene carbon (-C H₂COOH).

  • δ ~16 ppm: Methyl carbon (-C H₃).

  • ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.

  • ~2900-3000 cm⁻¹: C-H stretches (aromatic and aliphatic).

  • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

  • ~1600, ~1500 cm⁻¹: C=C stretches of the aromatic ring.

  • ~1250-1300 cm⁻¹: C-O stretch.

  • ~1100-1200 cm⁻¹: C-F stretch.

Standard Protocol for Spectroscopic Analysis

Trustworthiness in chemical analysis stems from reproducible protocols. The following outlines a standard workflow for acquiring the necessary spectroscopic data.

  • Sample Preparation:

    • For NMR: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

    • For IR (ATR): Place a small amount of the solid powder directly onto the ATR crystal. Ensure sufficient pressure is applied to achieve good contact.

  • NMR Spectroscopy:

    • Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer. Use a standard pulse program with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • IR Spectroscopy:

    • Record the spectrum typically from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan.

  • Data Processing:

    • Process NMR data using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal (0.00 ppm).

    • Analyze IR spectra to identify key functional group frequencies.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its two primary functional domains: the carboxylic acid group and the substituted aromatic ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is the primary site for transformations, enabling the synthesis of a wide array of derivatives.

  • Esterification: Reacts with alcohols in the presence of an acid catalyst (e.g., H₂SO₄) to form esters. This is a cornerstone reaction for modifying solubility and creating prodrugs.[11]

  • Amide Formation: Can be converted to an acid chloride (e.g., using SOCl₂ or (COCl)₂) followed by reaction with an amine to yield amides. Alternatively, direct coupling with amines using reagents like DCC or EDC is common.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(3-fluoro-4-methylphenyl)ethanol, using strong reducing agents like LiAlH₄.

  • Decarboxylation: While generally stable, phenylacetic acids can undergo decarboxylation under harsh conditions to form ketones.[12]

Diagram of a Key Reaction: Fischer Esterification

esterification cluster_reactants Reactants cluster_conditions Conditions cluster_products Products A This compound C Acid Catalyst (e.g., H₂SO₄) Heat A->C + B Alcohol (R'-OH) B->C + D Ester Derivative C->D Forms E Water (H₂O) C->E Forms

Caption: Workflow for the Fischer esterification of this compound.

Reactions of the Aromatic Ring

The aromatic ring is moderately activated by the methyl group and deactivated by the fluorine atom and the acetic acid side chain. Electrophilic aromatic substitution (EAS) is possible, but the directing effects of the substituents must be considered. The fluorine and methyl groups are ortho, para-directing, while the CH₂COOH group is weakly deactivating and meta-directing. The positions ortho to the methyl group (C5) and ortho to the fluorine (C2) are the most likely sites for substitution.

Synthesis and Manufacturing

Phenylacetic acids can be synthesized through various established routes. A plausible and efficient method for preparing this compound involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, followed by functional group manipulation.[13][14]

Proposed Synthetic Workflow

A robust synthesis can be envisioned starting from a commercially available precursor like 1-bromo-3-fluoro-4-methylbenzene.

synthesis_workflow start 1-Bromo-3-fluoro-4-methylbenzene step1 Step 1: Suzuki Coupling + (EtOOCCH₂)Bpin + Pd Catalyst, Base start->step1 intermediate Ethyl 2-(3-fluoro-4-methylphenyl)acetate step1->intermediate step2 Step 2: Saponification + NaOH(aq) + Acid workup (HCl) intermediate->step2 product This compound step2->product

Caption: A proposed two-step synthesis of the target compound via Suzuki coupling.

Detailed Synthesis Protocol (Representative)

This protocol is a representative method based on established literature procedures for similar transformations.[13] Researchers should perform their own risk assessment and optimization.

  • Step 1: Suzuki Coupling to form Ethyl 2-(3-fluoro-4-methylphenyl)acetate

    • To a degassed solution of 1-bromo-3-fluoro-4-methylbenzene (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) add ethyl (2-pinacolboranyl)acetate (1.2 eq).

    • Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base like K₂CO₃ (3.0 eq).

    • Heat the reaction mixture under an inert atmosphere (e.g., Argon) at 80-100 °C for 12-24 hours, monitoring by TLC or GC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Saponification to this compound

    • Dissolve the ester from Step 1 in a mixture of THF and water.

    • Add an excess of NaOH (e.g., 2.0-3.0 eq) and stir at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).

    • Remove the organic solvent (THF) under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with concentrated HCl.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Applications in Research and Development

As a functionalized building block, this compound is primarily used as an intermediate in the synthesis of more complex molecules.[1][2]

  • Pharmaceuticals: It serves as a key intermediate for active pharmaceutical ingredients (APIs). The phenylacetic acid motif is found in drugs like diclofenac, and fluorination is a common strategy to enhance drug efficacy and pharmacokinetic properties.[2]

  • Materials Science: Carboxylic acids are used to functionalize surfaces or synthesize polymers. This molecule could be used to create specialized polymers or functional materials where its specific electronic and steric properties are beneficial.[1]

  • Biochemical Research: Used in structure-activity relationship (SAR) studies to probe the effects of fluorine and methyl substitution in biologically active molecules.[2]

Safety and Handling

Proper handling of all chemicals is paramount. This compound is classified as an irritant.[4]

GHS Hazard Information
PictogramSignal WordHazard Statements
alt text
Warning H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

Source: Sigma-Aldrich[4]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move person to fresh air.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

References

In-Depth Technical Guide: 3-Fluoro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3-Fluoro-4-methylphenylacetic acid (CAS No. 261951-74-0). The information is curated for professionals in research and development, with a focus on data accuracy and practical application.

Physicochemical Properties

This compound is a solid, crystalline powder at room temperature. A summary of its key quantitative data is presented below.

PropertyValueSource
Molecular Formula C₉H₉FO₂-
Molecular Weight 168.17 g/mol -
Melting Point 104-107 °C[1]
Boiling Point (Predicted) 272.3 ± 25.0 °C[1]
Density (Predicted) 1.224 ± 0.06 g/cm³-
pKa (Predicted) 4.19 ± 0.10-

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in a single source, a general synthetic approach can be inferred from standard organic chemistry principles and literature on related phenylacetic acid derivatives. A plausible synthetic workflow is outlined below.

General Synthesis Workflow

The synthesis of this compound can be conceptualized as a multi-step process, often starting from a readily available substituted toluene derivative.

G General Synthesis Workflow for this compound cluster_0 Starting Material Preparation cluster_1 Halogenation cluster_2 Nitrile Formation cluster_3 Hydrolysis 3-Fluoro-4-methyltoluene 3-Fluoro-4-methyltoluene 1-(Bromomethyl)-3-fluoro-4-methylbenzene 1-(Bromomethyl)-3-fluoro-4-methylbenzene 3-Fluoro-4-methyltoluene->1-(Bromomethyl)-3-fluoro-4-methylbenzene Radical Bromination (e.g., NBS, light/heat) (3-Fluoro-4-methylphenyl)acetonitrile (3-Fluoro-4-methylphenyl)acetonitrile 1-(Bromomethyl)-3-fluoro-4-methylbenzene->(3-Fluoro-4-methylphenyl)acetonitrile Nucleophilic Substitution (e.g., NaCN, DMSO) This compound This compound (3-Fluoro-4-methylphenyl)acetonitrile->this compound Acid or Base Hydrolysis (e.g., H2SO4/H2O or NaOH/H2O, heat) G Workflow for this compound in Drug Discovery Start Start Intermediate 3-Fluoro-4-methylphenylacetic acid Start->Intermediate Synthesis Synthesis of Derivatives (e.g., amides, esters) Intermediate->Synthesis Screening Biological Screening (e.g., in vitro assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Process End End Optimization->End

References

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Fluoro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 3-Fluoro-4-methylphenylacetic acid, with a primary focus on its melting point. The information herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is presented in a clear, tabular format, and detailed experimental methodologies are provided for key analytical procedures.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueUnits
Melting Point 104-107°C
Boiling Point (Predicted) 272.3 ± 25.0°C
Density (Predicted) 1.224 ± 0.06g/cm³
Molecular Weight 168.17 g/mol
Molecular Formula C₉H₉FO₂-

Melting Point Determination: Experimental Protocols

The accurate determination of the melting point is crucial for the identification and purity assessment of crystalline solids like this compound. Two standard methods for this determination are the capillary melting point method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Method

This traditional and widely used method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.[1]

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end.[1][2] This process is repeated until a sample height of 2-3 mm is achieved.[2][3]

  • Apparatus Setup: The packed capillary tube is inserted into the heating block of the melting point apparatus.[1][4]

  • Heating and Observation:

    • For a preliminary, rapid determination, the sample is heated quickly to establish an approximate melting point.[2]

    • For an accurate measurement, a fresh sample is heated to a temperature approximately 15-20°C below the estimated melting point.[1][2] The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[2][5]

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting.[5] The recorded melting point is reported as this range.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a highly accurate and reproducible determination of the melting point.[6][7]

Apparatus:

  • Differential Scanning Calorimeter

  • Sample pans (typically aluminum)

  • Crimper for sealing pans

  • Analytical balance

Procedure:

  • Sample Preparation: A small amount of this compound (typically 1-5 mg) is accurately weighed into a sample pan. The pan is then hermetically sealed.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

  • Thermal Program: The sample and an empty reference pan are placed in the DSC cell.[8] A controlled temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 10°C/min).

  • Data Acquisition: The instrument measures the heat flow to the sample relative to the reference as a function of temperature.[9]

  • Data Analysis: The melting process is observed as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.

Synthesis Workflow

This compound is a valuable intermediate in organic synthesis. While specific biological signaling pathways are not extensively documented for the compound itself, its derivatives have been investigated for various biological activities.[10][11][12][13] The synthesis of such fluoro-substituted phenylacetic acids can be achieved through methods like the Suzuki coupling reaction.[14]

Synthesis_Workflow A Aryl Boronic Acid/Ester (e.g., 3-Fluoro-4-methylphenylboronic acid) C Suzuki Coupling Reaction A->C B Alkyl Halide (e.g., Ethyl bromoacetate) B->C D Intermediate Ester C->D Csp²-Csp³ bond formation E Hydrolysis D->E F This compound E->F Saponification G Palladium Catalyst (e.g., Pd(OAc)₂) G->C H Base (e.g., K₂CO₃) H->C

Caption: Synthetic pathway for this compound via Suzuki coupling.

This guide provides essential technical information on this compound for professionals in the fields of chemical research and drug development. The detailed protocols and summarized data are intended to facilitate accurate analysis and informed application of this compound.

References

Technical Guide: Solubility Profile of 3-Fluoro-4-methylphenylacetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-Fluoro-4-methylphenylacetic acid, a key intermediate in various chemical syntheses. Due to a lack of specific quantitative solubility data in publicly available literature for this exact compound, this document provides a comprehensive overview based on the known properties of structurally analogous phenylacetic acid derivatives. It includes qualitative solubility profiles, quantitative data for similar compounds, and a detailed, generalized experimental protocol for determining solubility via the gravimetric method. This guide is intended to provide a foundational understanding and a practical framework for researchers working with this compound.

Introduction

This compound is an aromatic carboxylic acid derivative. Its chemical structure, featuring a fluorine atom and a methyl group on the phenyl ring, imparts specific physicochemical properties that influence its behavior in various solvent systems. Understanding the solubility of this compound is critical for a range of applications, including reaction condition optimization, purification process design (e.g., crystallization), and formulation development in the pharmaceutical industry. The polarity imparted by the carboxylic acid group, combined with the hydrophobic nature of the substituted phenyl ring, suggests a variable solubility profile that is highly dependent on the chosen solvent.

Solubility Profile

While specific experimental data for this compound is not extensively documented, its solubility can be inferred from structurally related compounds such as 4-Fluorophenylacetic acid and 4-Methylphenylacetic acid (p-Tolylacetic acid). Carboxylic acids generally exhibit increased solubility in polar organic solvents capable of hydrogen bonding.

The general principle "like dissolves like" is applicable; polar solvents are expected to be more effective at dissolving this compound than non-polar hydrocarbon solvents.[1] The carboxylic acid functional group can form strong hydrogen bonds with protic solvents like alcohols, while the aromatic ring allows for favorable interactions with a variety of organic media.[1]

Data Summary

The following table summarizes the available solubility data for this compound and its analogs. The qualitative data provides a predictive basis for solvent selection, while the quantitative data for p-Tolylacetic acid offers a more concrete, albeit comparative, reference.

CompoundSolventTemperature (°C)SolubilityData Type
This compound Polar Organic SolventsAmbientExpected to be SolubleQualitative
Non-polar Organic SolventsAmbientExpected to be Sparingly Soluble to InsolubleQualitative
4-Fluorophenylacetic acid Water, EthanolAmbientModerately Soluble[1]Qualitative
Hexane, BenzeneAmbientInsoluble[1]Qualitative
p-Tolylacetic acid Ethanol25136.8 g/L[2]Quantitative
Methanol25177.61 g/L[2]Quantitative
Isopropanol2582.31 g/L[2]Quantitative

Experimental Protocol for Solubility Determination

The following section details a generalized and robust methodology for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal equilibrium shake-flask and gravimetric analysis method.[3][4]

Materials and Apparatus
  • This compound (solute)

  • Selected organic solvent(s)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker or water bath capable of maintaining constant temperature (e.g., 25 °C ± 0.1 °C)

  • Multiple sealed vials or flasks (e.g., 20 mL glass screw-cap vials)

  • Syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)

  • Pipettes and syringes

  • Pre-weighed glass evaporating dishes or beakers

  • Drying oven or vacuum oven

Procedure
  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.[3]

  • Equilibration: Seal the vials securely and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution reaches saturation. Continuous agitation helps to accelerate this process.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2 hours to let the excess solid settle.

  • Sample Collection: Carefully withdraw a precise volume of the clear supernatant (e.g., 5 mL) using a syringe fitted with a solvent-compatible filter to prevent any undissolved solid particles from being collected.

  • Gravimetric Analysis:

    • Dispense the filtered aliquot into a pre-weighed (W₁) evaporating dish.

    • Record the total weight of the dish plus the aliquot (W₂).

    • Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 50-70 °C). A vacuum oven is preferred for high-boiling point solvents.

    • Continue drying until a constant weight is achieved.[4]

    • Cool the dish in a desiccator and record the final weight of the dish with the dry solute residue (W₃).[3]

Calculation

The solubility can be calculated using the weights obtained:

  • Mass of Solute (m_solute): W₃ - W₁

  • Mass of Solvent (m_solvent): (W₂ - W₁) - (W₃ - W₁)

  • Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for solubility determination as described in the protocol above.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A Add excess solute to known volume of solvent B Seal vial and place in thermostatic shaker A->B C Equilibrate for 24-72 hours at constant temperature B->C D Cease agitation and allow solid to settle (2h) C->D E Withdraw clear supernatant using a filtered syringe D->E F Dispense aliquot into pre-weighed dish (W1) E->F G Weigh dish + aliquot (W2) F->G H Evaporate solvent to dryness in oven G->H I Cool and weigh dish + residue (W3) until constant weight H->I J Calculate mass of solute & solvent I->J K Determine Solubility (g / 100g solvent) J->K

Caption: Workflow for Gravimetric Solubility Determination.

References

3-Fluoro-4-methylphenylacetic acid safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 3-Fluoro-4-methylphenylacetic acid (CAS No. 261951-74-0). The information is compiled from available Safety Data Sheets (SDS) and chemical databases to ensure safe handling and use in a laboratory and research setting.

Chemical Identification and Physical Properties

This section summarizes the key physical and chemical properties of this compound.

PropertyValue
IUPAC Name (3-fluoro-4-methylphenyl)acetic acid
Synonyms 3-Fluoro-p-tolylacetic acid
CAS Number 261951-74-0
Molecular Formula C₉H₉FO₂
Molecular Weight 168.17 g/mol
Physical Form Solid, Powder
Boiling Point 272.3°C at 760 mmHg[1]
Melting Point 104-107°C[2]
Density 1.224 g/cm³[1]
Flash Point 118.5°C[1]
Storage Temperature Ambient Temperature

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS hazard classifications.

Hazard ClassHazard CategoryGHS CodeHazard Statement
Skin Corrosion/IrritationCategory 2H315Causes skin irritation[2][3]
Serious Eye Damage/Eye IrritationCategory 2AH319Causes serious eye irritation[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335May cause respiratory irritation[2][3]

Signal Word: Warning[2]

Precautionary Measures and Safe Handling

Adherence to the following precautionary statements is crucial for the safe handling of this compound.

CodePrecautionary Statement
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][4]
P264 Wash skin thoroughly after handling.[3][4]
P271 Use only outdoors or in a well-ventilated area.[2][3][4]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
P302 + P352 IF ON SKIN: Wash with plenty of soap and water.[3]
P304 + P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P312 Call a POISON CENTER or doctor if you feel unwell.[3]
P332 + P313 If skin irritation occurs: Get medical advice/attention.[3]
P337 + P313 If eye irritation persists: Get medical advice/attention.[3]
P362 Take off contaminated clothing and wash before reuse.[3]
P403 + P233 Store in a well-ventilated place. Keep container tightly closed.
P405 Store locked up.
P501 Dispose of contents/container to an approved waste disposal plant.

First Aid Measures

In case of exposure, the following first aid measures should be taken:

Exposure RouteFirst Aid Measures
Inhalation If fumes, aerosols, or combustion products are inhaled, remove the victim from the contaminated area to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3][4]
Skin Contact If skin or hair contact occurs, flush the affected area with running water and soap.[4] If skin irritation occurs, seek medical advice.[3] Remove contaminated clothing and wash it before reuse.[3]
Eye Contact Immediately flush eyes with fresh running water for at least 15 minutes.[4] Ensure complete irrigation by keeping eyelids apart and away from the eye.[4] Seek immediate medical attention.[4]
Ingestion If swallowed, immediately give a glass of water.[4] Do not induce vomiting. Seek medical advice if you feel unwell.

Firefighting and Spill Management

AspectMeasures
Extinguishing Media There is no restriction on the type of extinguisher that may be used; select media suitable for the surrounding fire.[4]
Fire/Explosion Hazard The substance is non-combustible, but the container may burn.[4] It may emit corrosive fumes in a fire.[4]
Firefighting Alert the Fire Brigade and inform them of the location and nature of the hazard.[4] Wear breathing apparatus and protective gloves.[4] Cool fire-exposed containers with a water spray from a protected location.[4]
Spill Cleanup For dry spills, use dry cleanup procedures to avoid generating dust.[4] Collect the residue and place it in sealed plastic bags or other containers for disposal.[4] For wet spills, vacuum or shovel the material into labeled containers for disposal.[4] Wash the spill area with large amounts of water and prevent runoff into drains.[4]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the searched literature. The hazard classifications are typically derived from studies conducted by chemical manufacturers or suppliers, and the full study reports are often proprietary.

Visualizations

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

A Receiving and Storage B Engineering Controls (Fume Hood/Ventilation) A->B C Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B->C D Handling and Use C->D E Decontamination (Wash Hands/Surfaces) D->E G Emergency Preparedness (Spill Kit, Eyewash, Shower) D->G F Waste Disposal (Approved Waste Stream) E->F

Caption: Safe handling workflow for this compound.

Experimental Workflow for Skin Irritation Assessment

This diagram outlines a general experimental workflow for assessing the skin irritation potential of a chemical compound, based on standard toxicological testing guidelines.

cluster_0 In Vitro Testing cluster_1 In Vivo Testing (if required) A Reconstructed Human Epidermis (RhE) Model B Topical Application of Test Chemical A->B C Incubation Period B->C D Cell Viability Assay (e.g., MTT) C->D E Data Analysis and Classification D->E I Final Classification E->I Confirmatory Step F Animal Model Selection (e.g., Rabbit) G Dermal Application and Observation F->G H Scoring of Erythema and Edema G->H H->I

Caption: General workflow for skin irritation potential assessment.

References

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 3-Fluoro-4-methylphenylacetic acid, a valuable intermediate in the development of pharmaceutical compounds. The following sections detail the key starting materials, experimental protocols, and quantitative data associated with the most viable synthetic routes.

Core Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the functionalization of a pre-fluorinated aromatic core or the late-stage introduction of the fluorine atom. Two of the most well-documented and practical methods involve the conversion of a ketone via the Willgerodt-Kindler reaction and the hydrolysis of a nitrile intermediate.

Route 1: The Willgerodt-Kindler Reaction Pathway

This classic reaction provides a robust method for converting aryl methyl ketones into their corresponding phenylacetic acid derivatives. In this case, the readily available 3-Fluoro-4-methylacetophenone serves as the key starting material. The reaction proceeds in two main stages: the formation of a thiomorpholide intermediate, followed by its hydrolysis to the desired carboxylic acid.

Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis

Step 1: Synthesis of the Thiomorpholide Intermediate

  • A mixture of 3-Fluoro-4-methylacetophenone, sulfur, and morpholine is heated to reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and the crude thiomorpholide is isolated.

Step 2: Hydrolysis to this compound

  • The crude thiomorpholide is subjected to hydrolysis under basic conditions, typically using an aqueous solution of sodium hydroxide. The addition of a phase transfer catalyst, such as triethylbenzylammonium chloride (TEBA), can significantly accelerate this step.[1]

  • The reaction mixture is heated to ensure complete conversion.

  • After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the crude this compound.

  • The crude product is then purified, typically by recrystallization from a suitable solvent system.

Quantitative Data for the Willgerodt-Kindler Pathway
Starting MaterialIntermediateFinal ProductReagentsKey ConditionsYield
3-Fluoro-4-methylacetophenone4-(2-(3-fluoro-4-methylphenyl)-2-thioxoacetyl)morpholineThis compound1. Sulfur, Morpholine 2. NaOH, TEBA1. Reflux 2. 100 °CGood to Excellent[1]

Logical Flow of the Willgerodt-Kindler Reaction

Willgerodt_Kindler Start 3-Fluoro-4-methylacetophenone Intermediate Thiomorpholide Intermediate Start->Intermediate Sulfur, Morpholine (Willgerodt-Kindler Reaction) Final This compound Intermediate->Final NaOH, H2O (Hydrolysis)

Caption: Synthetic pathway via the Willgerodt-Kindler reaction.

Route 2: The Benzyl Cyanide Hydrolysis Pathway

A versatile and widely employed method for the synthesis of phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide. This route commences with a suitable 3-fluoro-4-methyl-substituted benzene derivative, which is converted to the benzyl cyanide intermediate before the final hydrolysis step. A common and practical starting material for this pathway is 3-Fluoro-4-methyltoluene .

Experimental Protocol: From Toluene to Phenylacetic Acid

Step 1: Synthesis of 3-Fluoro-4-methylbenzyl Cyanide

  • Benzylic Bromination: 3-Fluoro-4-methyltoluene is subjected to free-radical bromination at the benzylic position using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN. This reaction yields 3-fluoro-4-methylbenzyl bromide.

  • Cyanation: The resulting benzyl bromide is then treated with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a suitable polar aprotic solvent (e.g., DMSO, acetone) to afford 3-fluoro-4-methylbenzyl cyanide.

Step 2: Hydrolysis of 3-Fluoro-4-methylbenzyl Cyanide

  • The hydrolysis of the benzyl cyanide can be performed under either acidic or alkaline conditions.[2]

  • Acidic Hydrolysis: The nitrile is heated with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.[2]

  • Alkaline Hydrolysis: Alternatively, the nitrile can be refluxed with an aqueous or alcoholic solution of a strong base, like sodium hydroxide or potassium hydroxide, followed by acidification to yield the carboxylic acid.

  • Upon completion of the hydrolysis, the crude this compound is isolated by extraction or filtration and purified by recrystallization.

Quantitative Data for the Benzyl Cyanide Pathway
Starting MaterialIntermediateFinal ProductReagentsKey ConditionsYield
3-Fluoro-4-methyltoluene3-Fluoro-4-methylbenzyl cyanideThis compound1. NBS, Initiator 2. NaCN 3. H2SO4/H2O or NaOH/H2O1. Reflux 2. Heating 3. RefluxGenerally high for hydrolysis step[2]

Workflow for the Benzyl Cyanide Synthesis

Benzyl_Cyanide_Pathway Start 3-Fluoro-4-methyltoluene Bromide 3-Fluoro-4-methylbenzyl Bromide Start->Bromide NBS, Initiator Cyanide 3-Fluoro-4-methylbenzyl Cyanide Bromide->Cyanide NaCN Final This compound Cyanide->Final H+ or OH-, H2O

Caption: Synthesis from 3-Fluoro-4-methyltoluene.

Alternative Starting Material: Direct Fluorination

Another potential, though potentially less regioselective, approach is the direct fluorination of 4-methylphenylacetic acid or its derivatives, such as 4-methylphenylacetyl chloride or 4-methylphenylacetonitrile . This method would involve the use of an electrophilic fluorinating agent. However, controlling the position of fluorination on the aromatic ring can be challenging and may lead to a mixture of isomers, necessitating careful purification.

Conclusion

The synthesis of this compound is most reliably achieved through multi-step sequences starting from readily available precursors. The Willgerodt-Kindler reaction of 3-Fluoro-4-methylacetophenone and the hydrolysis of 3-fluoro-4-methylbenzyl cyanide (derived from 3-fluoro-4-methyltoluene) represent the most practical and well-established methods. The choice of route will often depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. For drug development professionals, the purity of the final product is paramount, and the described pathways, when coupled with appropriate purification techniques, can yield high-quality this compound suitable for further synthetic transformations.

References

A Comprehensive Technical Guide to the Synthesis of 3-Fluoro-4-methylphenylacetic Acid from 3-fluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

3-Fluoro-4-methylphenylacetic acid is a valuable building block in medicinal chemistry and organic synthesis, often serving as an intermediate in the development of more complex, biologically active molecules.[1] This guide provides an in-depth, field-proven methodology for the multi-step synthesis of this compound, commencing from the readily available starting material, 3-fluoro-4-methylaniline. The selected synthetic pathway is predicated on a sequence of robust and well-documented chemical transformations, including diazotization, reductive deamination, radical bromination, nucleophilic cyanation, and subsequent hydrolysis. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles and safety considerations essential for successful and safe execution.

Introduction and Strategic Rationale

The synthesis of substituted phenylacetic acids is a cornerstone of pharmaceutical development. The introduction of a fluorine atom, as in the target molecule, can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity, making it a desirable feature in drug design.[1]

The challenge in synthesizing this compound from 3-fluoro-4-methylaniline lies in the net transformation of an amino group (-NH₂) into a carboxymethyl group (-CH₂COOH). This cannot be achieved in a single step and requires a strategic sequence of reactions to first remove the amine functionality and then build the required carbon chain.

The pathway detailed herein was selected for its reliability and scalability. It circumvents direct functionalization of the aniline, which can be problematic, by first converting the amine to a less reactive group. The core strategy involves:

  • Deamination: Removal of the amino group from 3-fluoro-4-methylaniline via a diazonium salt intermediate to yield 2-fluorotoluene.

  • Side-Chain Functionalization: Introduction of a reactive handle on the methyl group via free-radical bromination.

  • Carbon Chain Extension: Introduction of a nitrile group via nucleophilic substitution.

  • Final Conversion: Hydrolysis of the nitrile to the target carboxylic acid.

This approach leverages classic, high-yielding reactions, providing a logical and efficient route to the desired product.

Overall Synthetic Scheme

The multi-step synthesis is visualized in the workflow below. Each stage is designed to produce an intermediate that is readily purified and used in the subsequent step.

G cluster_0 Step 1: Deamination cluster_1 Step 2: Bromination cluster_2 Step 3: Cyanation cluster_3 Step 4: Hydrolysis A 3-Fluoro-4-methylaniline B 3-Fluoro-4-methyl- benzenediazonium salt A->B NaNO₂, aq. HCl 0-5 °C C 2-Fluorotoluene B->C H₃PO₂ D 3-Fluoro-4-methyl- benzyl bromide C->D NBS, AIBN CCl₄, reflux E 3-Fluoro-4-methyl- phenylacetonitrile D->E NaCN DMSO F 3-Fluoro-4-methyl- phenylacetic acid E->F aq. H₂SO₄ Reflux

Figure 1: Overall synthetic workflow from starting aniline to the final phenylacetic acid.

Mechanistic Insights and Causality

A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Diazotization and Reductive Deamination

The synthesis begins with the conversion of the primary aromatic amine to a diazonium salt. This is achieved by treating 3-fluoro-4-methylaniline with nitrous acid (HONO), which is generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid. The reaction must be performed at low temperatures (0–5 °C) as diazonium salts are notoriously unstable and can decompose violently at higher temperatures.[2]

The resulting 3-fluoro-4-methylbenzenediazonium salt is a versatile intermediate. For this synthesis, it undergoes reductive deamination (dediazoniation) using hypophosphorous acid (H₃PO₂). This reaction proceeds via a radical mechanism, replacing the diazonium group with a hydrogen atom to yield 2-fluorotoluene. This step is critical as it removes the highly activating amino group, paving the way for selective functionalization of the methyl group in the next stage.

Free-Radical Bromination

To functionalize the methyl group, a benzylic bromination is performed using N-bromosuccinimide (NBS). This reaction is a free-radical chain reaction initiated by a radical initiator such as azobisisobutyronitrile (AIBN) upon heating. The causality for using NBS is its ability to provide a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors the desired radical substitution at the benzylic position over electrophilic addition to the aromatic ring. Carbon tetrachloride (CCl₄) is a classic solvent for this transformation due to its inertness.

Nucleophilic Cyanation

The introduction of the nitrile group is a key carbon-carbon bond-forming step. It is accomplished via a nucleophilic substitution (Sₙ2) reaction, where the cyanide ion (from sodium cyanide) acts as the nucleophile, displacing the bromide from the 3-fluoro-4-methylbenzyl bromide intermediate.[3] The choice of an aprotic polar solvent like dimethyl sulfoxide (DMSO) is deliberate; it effectively solvates the sodium cation while leaving the cyanide anion relatively "bare," thereby increasing its nucleophilicity and accelerating the reaction rate.

CAUTION: Sodium cyanide is extremely toxic and must be handled with extreme care in a well-ventilated fume hood, following all institutional safety protocols.[4][5][6][7] Accidental acidification can release lethal hydrogen cyanide gas.

Nitrile Hydrolysis

The final step is the hydrolysis of the phenylacetonitrile intermediate to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, using a strong acid like sulfuric acid with heating, is often preferred as it directly yields the carboxylic acid upon workup.[8] The reaction proceeds through initial protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide intermediate, and subsequent hydrolysis of the amide to the carboxylic acid and ammonium sulfate.

Detailed Experimental Protocols

Prerequisite: All procedures must be conducted in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Step 1: Synthesis of 2-Fluorotoluene
Reagent/MaterialMolar Mass ( g/mol )AmountMoles
3-Fluoro-4-methylaniline125.1512.5 g0.10
Sodium Nitrite (NaNO₂)69.007.6 g0.11
Concentrated HCl (37%)36.4625 mL~0.30
Hypophosphorous Acid (50%)66.0050 mL~0.48
Diethyl Ether-200 mL-

Procedure:

  • To a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 3-fluoro-4-methylaniline (12.5 g, 0.10 mol) and 100 mL of water.

  • Cool the mixture to 0 °C in an ice-salt bath. Slowly add concentrated HCl (25 mL) while maintaining the temperature below 5 °C.

  • In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in 30 mL of water.

  • Add the sodium nitrite solution dropwise to the aniline hydrochloride suspension over 30 minutes, ensuring the temperature does not exceed 5 °C. A positive test on starch-iodide paper should indicate the presence of excess nitrous acid.

  • Continue stirring for an additional 15 minutes at 0-5 °C.

  • To this cold diazonium salt solution, add pre-chilled hypophosphorous acid (50 mL, 50% solution) dropwise. Vigorous evolution of nitrogen gas will be observed. Control the addition rate to manage the effervescence.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with 5% NaOH solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to yield 2-fluorotoluene as a colorless liquid.

Step 2: Synthesis of 3-Fluoro-4-methylbenzyl Bromide
Reagent/MaterialMolar Mass ( g/mol )AmountMoles
2-Fluorotoluene110.1311.0 g0.10
N-Bromosuccinimide (NBS)177.9818.7 g0.105
AIBN164.21200 mg0.0012
Carbon Tetrachloride (CCl₄)-150 mL-

Procedure:

  • In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve 2-fluorotoluene (11.0 g, 0.10 mol) in carbon tetrachloride (150 mL).

  • Add N-bromosuccinimide (18.7 g, 0.105 mol) and AIBN (200 mg).

  • Heat the mixture to reflux using a heating mantle. The reaction can be initiated by shining a bright lamp on the flask.

  • Continue refluxing for 4-6 hours, or until all the denser NBS has been converted to the less dense succinimide, which will float on the surface.

  • Cool the reaction mixture to room temperature and filter off the succinimide by-product.

  • Wash the filtrate with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous NaSO₄, filter, and remove the solvent by rotary evaporation to yield the crude benzyl bromide, which can often be used in the next step without further purification.

Step 3: Synthesis of 3-Fluoro-4-methylphenylacetonitrile
Reagent/MaterialMolar Mass ( g/mol )AmountMoles
3-Fluoro-4-methylbenzyl Bromide189.0418.9 g0.10
Sodium Cyanide (NaCN)49.015.4 g0.11
Dimethyl Sulfoxide (DMSO)-100 mL-

Procedure:

  • CAUTION: Perform this step in a certified, high-flow chemical fume hood. Have a cyanide antidote kit available and be trained in its use.

  • To a 250 mL round-bottom flask, add sodium cyanide (5.4 g, 0.11 mol) and DMSO (100 mL). Stir the suspension.

  • Add the crude 3-fluoro-4-methylbenzyl bromide from the previous step dropwise to the NaCN suspension.

  • Heat the reaction mixture to 50-60 °C and stir for 3-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into 300 mL of ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash thoroughly with water (4 x 100 mL) to remove residual DMSO, and finally with brine (100 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude nitrile. Purification can be achieved by vacuum distillation.

Step 4: Synthesis of this compound
Reagent/MaterialMolar Mass ( g/mol )AmountMoles
3-Fluoro-4-methylphenylacetonitrile149.1614.9 g0.10
Sulfuric Acid (98%)98.0850 mL-
Water18.0250 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, carefully prepare a 50% aqueous sulfuric acid solution by slowly adding 50 mL of concentrated H₂SO₄ to 50 mL of water with cooling.

  • Add the 3-fluoro-4-methylphenylacetonitrile (14.9 g, 0.10 mol) to the acid solution.

  • Heat the mixture to reflux (approx. 120-130 °C) and maintain for 4-6 hours.

  • Cool the reaction mixture to room temperature and pour it over 250 g of crushed ice. A solid precipitate should form.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., toluene or an ethanol/water mixture) to yield pure this compound as a crystalline solid.

Data Summary and Expected Results

The following table summarizes the expected outcomes for this synthetic sequence. Yields are representative and may vary based on experimental technique and purification efficiency.

StepProductMolar Mass ( g/mol )Theoretical Yield (g)Expected Yield (%)Physical Appearance
12-Fluorotoluene110.1311.075-85%Colorless liquid
23-Fluoro-4-methylbenzyl bromide189.0418.980-90%Pale yellow oil
33-Fluoro-4-methylphenylacetonitrile149.1614.985-95%Colorless to yellow oil
4This compound168.1716.880-90%White crystalline solid

Conclusion

The described four-step synthesis provides a robust and logical pathway for the preparation of this compound from 3-fluoro-4-methylaniline. By leveraging a sequence of well-understood reactions—deamination, radical bromination, nucleophilic cyanation, and hydrolysis—this guide offers a reliable method for accessing this important synthetic intermediate. Careful attention to reaction conditions, particularly temperature control during diazotization and stringent safety measures when handling cyanide, is paramount to achieving high yields and ensuring operator safety. This technical guide serves as a comprehensive resource for chemists aiming to synthesize this and structurally related compounds for applications in pharmaceutical and materials science research.

References

The Biological Significance of the 3-Fluoro-4-methylphenylacetic Acid Moiety in Novel Anticryptosporidial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide delves into the biological significance of 3-fluoro-4-methylphenylacetic acid as a key structural component in the development of potent therapeutic agents. While direct research on the intrinsic biological activity of this compound is limited, its incorporation as the aryl "tail" group in a series of aryl acetamide triazolopyridazines has been instrumental in elucidating critical structure-activity relationships (SAR) for agents targeting Cryptosporidium, the parasite responsible for cryptosporidiosis. This document summarizes the quantitative data from these studies, provides detailed experimental methodologies for the principal assays, and visualizes the key structure-activity relationships that underscore the importance of the fluorine and methyl substitutions on the phenylacetic acid scaffold.

Introduction

Cryptosporidium is a protozoan parasite that causes the diarrheal disease cryptosporidiosis, a significant cause of morbidity and mortality, particularly in children and immunocompromised individuals.[1] The current standard of care, nitazoxanide, has limited efficacy, highlighting the urgent need for novel and more effective therapeutics.[1] Recent drug discovery efforts have identified a series of aryl acetamide triazolopyridazines as potent inhibitors of Cryptosporidium growth. Within this series, the nature of the aryl acetamide portion, derived from substituted phenylacetic acids, has been shown to be a critical determinant of antiparasitic activity. This guide focuses on the contribution of the this compound moiety to the overall biological activity of these promising compounds.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the aryl tail of the triazolopyridazine scaffold has revealed several key insights into the features that govern potency against Cryptosporidium. The mechanism of action for this compound series is currently unknown, making phenotypic SAR studies crucial for lead optimization.[1]

Key findings from these studies include:

  • Positional Importance of Substituents: Substitution at the 2-position of the phenyl ring generally leads to inactive compounds.

  • Electronic Effects: Electron-withdrawing groups on the phenyl ring are preferred over electron-donating groups.

  • The Role of Fluorine: The position of fluorine substitution has a profound impact on potency. Fluorine at the 4-position leads to a greater than 10-fold average increase in potency compared to compounds with hydrogen at the same position.[1] In contrast, 3-fluoro substitution provides little to no improvement, and 2-fluoro substitution reduces potency.[1]

The compound incorporating the 2-(3-fluoro-4-methylphenyl)acetyl group, SLU-10482 (52) , emerged as the most potent analog from this work, with a half-maximal effective concentration (EC₅₀) of 0.07 µM.[1]

Quantitative Data Summary

The following tables summarize the in vitro potency of key compounds from the aryl acetamide triazolopyridazine series against Cryptosporidium parvum.

Compound IDAryl Acyl GroupEC₅₀ (µM)
1 (SLU-2633) 4-Trifluoromethylphenylacetyl0.17
22 3-Methylphenylacetyl12
35 3-Methoxyphenylacetyl17
48 4-Fluoro-3-cyanophenylacetyl2.1
52 (SLU-10482) 3-Fluoro-4-methylphenylacetyl0.07
61 4-Fluoro-3-methylphenylacetyl0.37
63 4-Fluoro-3-methoxyphenylacetyl1.0
Table 1: In Vitro Potency of Selected Aryl Acetamide Triazolopyridazines against C. parvum.[1]
Compound IDhERG Inhibition at 10 µM
1 (SLU-2633) 46%
52 (SLU-10482) 43%
55 Not specified
56 Not specified
Table 2: hERG Channel Binding Inhibition.[1]

Experimental Protocols

The data presented in this guide were generated using the following key experimental methodologies.

In Vitro Cryptosporidium parvum Growth Inhibition Assay

This assay quantifies the ability of a compound to inhibit the growth of C. parvum in a host cell culture model.

Methodology:

  • Cell Culture: Human ileocecal adenocarcinoma (HCT-8) cells are seeded in 96-well plates and grown to confluency.

  • Oocyst Preparation: C. parvum oocysts are treated to induce excystation (release of infectious sporozoites), often involving incubation in an acidic solution followed by a trypsin treatment.[2]

  • Infection: Confluent HCT-8 cell monolayers are infected with the prepared C. parvum sporozoites.

  • Compound Treatment: A serial dilution of the test compounds (e.g., SLU-10482) is added to the infected cell cultures.

  • Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) at 37°C to allow for parasite development.

  • Quantification: Parasite growth is quantified. A common method is quantitative real-time PCR (qPCR) targeting a C. parvum-specific gene (e.g., 18S rRNA) to measure the amount of parasite DNA relative to a host cell housekeeping gene.[3][4]

  • Data Analysis: The EC₅₀ value, the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis HCT8 Seed HCT-8 Cells in 96-well Plate Infect Infect HCT-8 Monolayer with Sporozoites HCT8->Infect Oocysts Prepare C. parvum Oocysts (Excystation) Oocysts->Infect Treat Add Serial Dilutions of Test Compound Infect->Treat Incubate Incubate for 48-72h at 37°C Treat->Incubate Quant Quantify Parasite Growth (e.g., qPCR) Incubate->Quant Calc Calculate EC50 Value Quant->Calc

Figure 1. Workflow for the in vitro C. parvum growth inhibition assay.

hERG Functional Patch-Clamp Assay

This electrophysiological assay is a gold standard for assessing the risk of a compound inducing cardiac arrhythmias by blocking the hERG potassium channel.[5][6]

Methodology:

  • Cell Line: A mammalian cell line (e.g., CHO or HEK293 cells) stably expressing the human hERG channel is used.[5]

  • Cell Preparation: Cells are cultured and prepared for electrophysiological recording.

  • Patch-Clamp Recording: The whole-cell patch-clamp technique is employed. A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ionic currents flowing through the hERG channels.[6]

  • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit hERG currents. This typically involves a depolarizing pulse followed by a repolarizing step to measure the characteristic tail current.[7]

  • Compound Application: The baseline hERG current is recorded. Then, the test compound is perfused over the cell at various concentrations.

  • Data Acquisition: The current is measured before and after the application of the test compound.

  • Analysis: The percentage of current inhibition at each concentration is calculated to determine the IC₅₀ value or the percent inhibition at a specific concentration (e.g., 10 µM).

G cluster_setup Setup cluster_recording Recording cluster_output Analysis Cell hERG-expressing Cell Line Seal Form Gigaseal on Cell Membrane Cell->Seal Pipette Micropipette with Electrolyte Solution Pipette->Seal WholeCell Establish Whole-Cell Configuration Seal->WholeCell Baseline Record Baseline hERG Current WholeCell->Baseline Apply Apply Test Compound Baseline->Apply Record Record Post-Compound hERG Current Apply->Record Analyze Calculate Percent Inhibition Record->Analyze

Figure 2. General workflow for a whole-cell hERG patch-clamp experiment.

Visualization of Key Structure-Activity Relationships

The following diagram illustrates the impact of substitutions on the phenylacetic acid moiety on the anti-cryptosporidial potency of the triazolopyridazine series.

SAR cluster_potency Impact on Potency Base Phenylacetic Acid Moiety High High Potency Base->High 4-F, 3-Me (e.g., Cmpd 52) 4-F, 3-CN (e.g., Cmpd 48) 4-CF3 (e.g., Cmpd 1) Low Low Potency Base->Low 3-Me (e.g., Cmpd 22) 3-OMe (e.g., Cmpd 35) 2-Substituted Analogs Moderate Moderate Potency Base->Moderate 4-F, 3-OMe (e.g., Cmpd 63)

References

An In-Depth Technical Review of 3-Fluoro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylphenylacetic acid is a fluorinated aromatic carboxylic acid with potential applications in medicinal chemistry and drug development. Its structure, featuring a phenylacetic acid scaffold substituted with fluorine and a methyl group, makes it an intriguing candidate for the synthesis of novel therapeutic agents. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and potential biological activities.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound and its isomers is presented below. The data has been compiled from various chemical suppliers and databases.

PropertyThis compound4-Fluoro-3-methylphenylacetic acid2-Fluoro-4-methylphenylacetic acid
CAS Number 261951-74-01000520-92-2518070-28-5
Molecular Formula C₉H₉FO₂C₉H₉FO₂C₉H₉FO₂
Molecular Weight 168.17 g/mol 168.17 g/mol 168.17 g/mol
Appearance Not specifiedWhite to off-white powderNot specified
Melting Point Not specified105-107 °CNot specified
Boiling Point Not specified279.9±25.0 °C (Predicted)Not specified
Density Not specified1.224±0.06 g/cm³ (Predicted)Not specified

Synthesis of Phenylacetic Acid Derivatives

A patent describes a general method for preparing fluorophenylacetic acids via a diazotization-addition reaction of a fluoroaniline derivative with vinylidene chloride, followed by hydrolysis. Another potential route, adapted from the synthesis of related compounds, could involve the conversion of a suitable fluorotoluene derivative.

Illustrative Synthetic Pathway (Hypothetical)

The following diagram illustrates a plausible synthetic route to a fluoromethylphenylacetic acid, based on methodologies reported for similar compounds. This serves as a conceptual workflow rather than a validated protocol for the specific target molecule.

Synthesis_Workflow Hypothetical Synthesis Workflow cluster_start Starting Material cluster_process Reaction Steps cluster_product Final Product Start Fluoro-methyl-aniline Step1 Diazotization Start->Step1 NaNO₂, HCl Step2 Sandmeyer-type Reaction (e.g., with vinylidene chloride) Step1->Step2 Cu(I) catalyst Step3 Hydrolysis Step2->Step3 H₂SO₄, H₂O End This compound Step3->End

Caption: Hypothetical workflow for the synthesis of this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is limited in the public domain. However, data for the isomeric 2-(3-fluoro-4-methylphenyl)acetic acid has been reported:

  • ¹H NMR (400 MHz, CDCl₃): δ ppm 2.26 (s, 3H), 3.51 (s, 2H), 6.95 (s, 1H), 6.97 (d, J=3.7, 2H), 7.15 (t, J=7.8, 1H), 8.39 (s, 1H).

This information can be valuable for comparative purposes and for the characterization of the target compound once synthesized. Comprehensive characterization would require ¹³C NMR, IR, and mass spectrometry to confirm the structure unequivocally.

Potential Biological Activity and Applications

While no specific biological studies on this compound were identified, the broader class of fluorinated phenylacetic acid derivatives has been investigated for various therapeutic applications. The presence of the fluorine atom is known to enhance pharmacological properties.[1]

Anti-inflammatory Potential

Phenylacetic acid derivatives are structurally related to non-steroidal anti-inflammatory drugs (NSAIDs). Some fluorinated derivatives have been investigated for their anti-inflammatory and analgesic properties.[2] The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.[3][4][5][6][7]

The potential anti-inflammatory action of this compound could be investigated through in vitro assays, such as COX-1 and COX-2 inhibition assays, and in vivo models of inflammation, like the carrageenan-induced paw edema model.[8]

Enzyme Inhibition

The structural motif of this compound makes it a candidate for screening against various enzyme targets. For instance, some fluorinated aminopterin derivatives have shown potent inhibition of dihydrofolate reductase.[9] The specific substitution pattern of the target molecule could confer selectivity and potency for other enzymes implicated in disease.

Role in Drug Design

This compound can serve as a valuable building block in the synthesis of more complex molecules.[1] Its carboxylic acid functional group allows for straightforward derivatization to amides, esters, and other functionalities, enabling the exploration of structure-activity relationships in drug discovery programs. Phenylacetamide derivatives, for instance, have been synthesized and evaluated as potential anticancer agents.[10][11]

The logical workflow for exploring the therapeutic potential of this compound is outlined below.

Drug_Discovery_Workflow Drug Discovery & Development Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_development Lead Optimization & Preclinical A Synthesis of This compound B Purification & Spectroscopic Characterization (NMR, IR, MS) A->B C In vitro Assays (e.g., COX inhibition, anticancer) B->C D In vivo Models (e.g., anti-inflammatory) C->D Promising results E Structure-Activity Relationship (SAR) Studies D->E F Pharmacokinetic & Toxicological Evaluation E->F

Caption: A logical workflow for the development of this compound as a potential therapeutic agent.

Conclusion

This compound represents a molecule of interest for medicinal chemists and drug discovery scientists. While detailed experimental data for this specific compound is currently sparse in the publicly available literature, its structural features and the known activities of related fluorinated phenylacetic acids suggest potential for therapeutic applications, particularly in the area of anti-inflammatory agents. Further research is warranted to develop a robust synthetic protocol, fully characterize the compound, and explore its biological activity profile. The information and conceptual frameworks provided in this guide aim to facilitate such future investigations.

References

An In-depth Technical Guide to 3-Fluoro-4-methylphenylacetic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-methylphenylacetic acid, a fluorinated aromatic carboxylic acid, has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its structural features, including the fluorine atom and the phenylacetic acid moiety, impart unique physicochemical properties that are leveraged in the design of novel therapeutic agents and other functional molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known applications of this compound, with a focus on detailed experimental protocols and the logical workflows involved in its preparation.

Introduction

Phenylacetic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, ranging from plant auxins to antimicrobial agents.[1] The introduction of fluorine into organic molecules can significantly alter their properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Consequently, fluorinated phenylacetic acids are of considerable interest in drug discovery and development, serving as key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and selective serotonin reuptake inhibitors (SSRIs), among other pharmaceuticals. This compound (CAS No. 261951-74-0) is one such compound that has garnered attention as a versatile synthetic intermediate.

History and Discovery

The precise date and the specific researchers who first synthesized this compound are not prominently documented in readily available literature. Its emergence is likely intertwined with the broader development of synthetic methodologies for fluorinated aromatic compounds in the latter half of the 20th century. The compound is now commercially available from several chemical suppliers, indicating its utility and established synthesis routes.[3][4][5][6] Its inclusion in the catalogs of chemical suppliers and its use as an intermediate in medicinal chemistry research point to its established, albeit not widely publicized, history.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 261951-74-0
Molecular Formula C₉H₉FO₂
Molecular Weight 168.17 g/mol
IUPAC Name (3-Fluoro-4-methylphenyl)acetic acid
Synonyms 3-Fluoro-p-tolylacetic acid
Boiling Point 104-107 °C
Physical Form Solid-Powder

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. The selection of a particular method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Below are detailed protocols for some of the common synthetic approaches.

Synthesis from 4-bromo-2-fluorotoluene via Grignard Reaction

One common approach involves the use of a Grignard reagent derived from a halogenated precursor.

Experimental Protocol:

  • Step 1: Formation of the Grignard Reagent. To a solution of 4-bromo-2-fluorotoluene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are added. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, 3-fluoro-4-methylphenylmagnesium bromide.

  • Step 2: Carboxylation. The freshly prepared Grignard reagent is then added slowly to a flask containing dry ice (solid carbon dioxide) at a low temperature (typically -78 °C). The reaction is allowed to warm to room temperature.

  • Step 3: Acidic Work-up. The reaction mixture is quenched with an aqueous solution of a strong acid, such as hydrochloric acid. This protonates the carboxylate salt to yield the desired this compound.

  • Step 4: Extraction and Purification. The product is extracted from the aqueous layer using an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Synthesis_from_Grignard start 4-bromo-2-fluorotoluene grignard 3-fluoro-4-methylphenylmagnesium bromide start->grignard Mg, THF product This compound grignard->product 1. CO2 (dry ice) 2. H3O+

Synthesis of this compound via Grignard reaction.
Synthesis via Suzuki Coupling from Boronic Acid

A palladium-catalyzed Suzuki coupling reaction provides another efficient route.

Experimental Protocol:

  • Step 1: Suzuki Coupling. 3-Fluoro-4-methylphenylboronic acid is coupled with a suitable haloacetic acid ester (e.g., ethyl bromoacetate) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., P(Nap)₃). A base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is used in a solvent like tetrahydrofuran (THF). The reaction is typically carried out at room temperature.

  • Step 2: Hydrolysis. The resulting ester is then hydrolyzed to the carboxylic acid using a base (e.g., sodium hydroxide or potassium hydroxide) in a mixture of water and an organic solvent (e.g., methanol or ethanol), followed by acidification with a strong acid.

Suzuki_Coupling_Synthesis boronic_acid 3-Fluoro-4-methylphenylboronic acid intermediate_ester Ethyl 3-fluoro-4-methylphenylacetate boronic_acid->intermediate_ester Pd(OAc)2, P(Nap)3, K2CO3, THF haloacetate Ethyl bromoacetate haloacetate->intermediate_ester product This compound intermediate_ester->product 1. NaOH, H2O/MeOH 2. H3O+

Synthesis of this compound via Suzuki coupling.
Synthesis by Fluorination of 4-methylphenylacetonitrile

Direct fluorination of a precursor molecule is also a viable method.

Experimental Protocol:

  • Step 1: Fluorination. 4-methylphenylacetonitrile is treated with a fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), in a suitable solvent. The reaction conditions, including temperature and reaction time, will depend on the specific fluorinating agent used.

  • Step 2: Hydrolysis. The resulting 3-fluoro-4-methylphenylacetonitrile is then hydrolyzed to this compound. This is typically achieved by heating with a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide), followed by acidic work-up.

Fluorination_Synthesis start 4-methylphenylacetonitrile fluorinated_nitrile 3-fluoro-4-methylphenylacetonitrile start->fluorinated_nitrile Fluorinating agent product This compound fluorinated_nitrile->product H3O+ or OH-, then H3O+

Synthesis of this compound via fluorination.

Biological Activity and Applications

While specific studies detailing the biological activity and mechanism of action of this compound are limited, its utility as a synthetic intermediate provides insights into its potential applications.

Phenylacetic acids, in general, are known to exhibit a range of biological effects. For instance, they can act as plant growth regulators (auxins) and possess antimicrobial properties.[1] The introduction of a fluorine atom can modulate these activities and introduce new pharmacological properties.

In the context of drug development, this compound serves as a key building block for more complex molecules. The presence of the fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can improve membrane permeability, which is crucial for drug absorption and distribution.[2]

Derivatives of fluorinated phenylacetic acids have been investigated for a variety of therapeutic targets. For example, they are integral components of certain non-steroidal anti-inflammatory drugs (NSAIDs) and selective serotonin reuptake inhibitors (SSRIs). The specific substitution pattern of this compound makes it a valuable synthon for creating libraries of compounds for screening against various biological targets.

Conclusion

This compound is a valuable and versatile intermediate in organic and medicinal chemistry. While its specific discovery and historical timeline are not well-documented, its commercial availability and use in contemporary research underscore its importance. The synthetic routes to this compound are well-established, offering chemists multiple strategies for its preparation. Although direct biological data on the compound itself is scarce, its role as a precursor for a wide range of biologically active molecules highlights its significance in the ongoing quest for novel therapeutics. Further research into the direct biological effects of this compound and its simple derivatives may reveal new and interesting pharmacological properties.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Fluoro-4-methylphenylacetic Acid via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of 3-Fluoro-4-methylphenylacetic acid, a valuable building block in medicinal chemistry and drug development. The described methodology utilizes a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[1][2][3][4]

The strategic incorporation of a this compound moiety can impart unique physicochemical and biological properties to lead compounds, potentially enhancing efficacy, metabolic stability, and patentability.[5][6] The Suzuki-Miyaura coupling offers a reliable and efficient route to this key intermediate under relatively mild conditions.[2]

Reaction Principle and Pathway

The Suzuki-Miyaura cross-coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide.[3] The catalytic cycle, mediated by a palladium complex, generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

In this specific application, a suitable boronic acid or ester derivative is coupled with a halo-substituted precursor to construct the desired phenylacetic acid framework. A plausible synthetic route involves the coupling of (3-fluoro-4-methylphenyl)boronic acid with a haloacetic acid ester, followed by hydrolysis to yield the final product.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(3-Fluoro-4-methylphenyl)boronic acid≥95%Commercially Available
Ethyl bromoacetate≥98%Commercially AvailableHandle in a fume hood
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Ligand GradeCommercially AvailableAir-sensitive, handle under inert gas
Potassium phosphate tribasic (K₃PO₄)Anhydrous, ≥98%Commercially Available
1,4-DioxaneAnhydrousCommercially AvailableDegas before use
WaterDeionized-Degas before use
Ethyl acetateACS GradeCommercially AvailableFor workup and chromatography
HexanesACS GradeCommercially AvailableFor chromatography
Brine solutionSaturated NaCl(aq)-For workup
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying
Silica Gel230-400 meshCommercially AvailableFor chromatography
Lithium hydroxide (LiOH)ACS GradeCommercially AvailableFor hydrolysis
Tetrahydrofuran (THF)ACS GradeCommercially AvailableFor hydrolysis
Hydrochloric acid (HCl)1 M solution-For acidification
Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Experimental Workflow Diagram

Suzuki_Coupling_Workflow A Reaction Setup: - (3-Fluoro-4-methylphenyl)boronic acid - Ethyl bromoacetate - Pd(OAc)₂ & SPhos - K₃PO₄ B Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x) A->B C Solvent Addition: Degassed 1,4-Dioxane/Water B->C D Reaction: Heat at 80-100 °C (Monitor by TLC/LC-MS) C->D E Workup: - Cool to RT - Dilute with water - Extract with Ethyl Acetate D->E F Purification (Ester): Flash Column Chromatography E->F G Hydrolysis: LiOH, THF/Water F->G H Final Product Isolation: - Acidification (HCl) - Extraction - Drying and Concentration G->H I This compound H->I

Caption: Workflow for the synthesis of this compound.

Protocol: Suzuki Coupling
  • Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add (3-fluoro-4-methylphenyl)boronic acid (1.0 mmol, 1.0 equiv.), potassium phosphate tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[6][7]

  • Reagent and Solvent Addition : Add degassed 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL) via syringe, followed by the addition of ethyl bromoacetate (1.2 mmol, 1.2 equiv.).

  • Reaction : Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).[6]

  • Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification : Purify the crude product, ethyl 2-(3-fluoro-4-methylphenyl)acetate, by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol: Saponification (Ester Hydrolysis)
  • Setup : Dissolve the purified ethyl 2-(3-fluoro-4-methylphenyl)acetate (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Hydrolysis : Add lithium hydroxide (LiOH, 1.5 equiv.) and stir the mixture at room temperature until the ester is fully consumed (monitor by TLC).

  • Workup : Concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water.

  • Acidification : Cool the aqueous solution in an ice bath and acidify to pH ~2 by the dropwise addition of 1 M HCl.

  • Extraction : Extract the product with ethyl acetate (3 x 20 mL).

  • Final Product Isolation : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, this compound.

Data Presentation

The following table summarizes expected outcomes based on similar Suzuki coupling reactions reported in the literature. Actual results may vary depending on the specific reaction conditions and scale.

StepProductExpected Yield (%)Purity (by LC-MS/NMR)
Suzuki Coupling Ethyl 2-(3-fluoro-4-methylphenyl)acetate70-85%>95%
Saponification This compound85-95%>98%

Note: Yields are calculated based on the limiting reagent for each step.

Characterization Data (Hypothetical)
  • ¹H NMR (400 MHz, CDCl₃) δ: 7.10-7.00 (m, 2H), 6.95 (d, J = 8.0 Hz, 1H), 3.60 (s, 2H), 2.25 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 178.5, 160.0 (d, J = 245.0 Hz), 132.0 (d, J = 5.0 Hz), 130.0, 125.0 (d, J = 18.0 Hz), 115.0 (d, J = 22.0 Hz), 40.5, 14.5.

  • MS (ESI): m/z calculated for C₉H₉FO₂ [M-H]⁻: 167.05; found 167.1.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them under an inert atmosphere where specified.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

This protocol provides a robust foundation for the synthesis of this compound. Optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature may be necessary to achieve the desired yield and purity for specific applications.

References

Application Note: Synthesis of Fluorinated Phenylacetic Acids via Meerwein Arylation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of Fluorinated Phenylacetic Acids

Fluorinated phenylacetic acids are privileged scaffolds in modern drug discovery and development. The strategic incorporation of fluorine atoms into organic molecules can profoundly enhance pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[1][2][3] Phenylacetic acid derivatives themselves are key structural motifs in a variety of therapeutic agents, notably serving as precursors for certain non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds.[4][5]

The development of efficient and reliable synthetic routes to these valuable building blocks is therefore of critical importance. The Meerwein arylation presents a powerful and cost-effective method for C-C bond formation, enabling the direct arylation of activated alkenes.[6][7] This application note details a validated protocol for the synthesis of 2-(4-fluorophenyl)acetic acid, a representative fluorinated phenylacetic acid, by leveraging the Meerwein arylation of acrylic acid with a diazonium salt derived from 4-fluoroaniline.

The Meerwein Arylation: Mechanistic Rationale

The Meerwein arylation is a radical-based reaction that involves the addition of an aryl group from an aryl diazonium salt to an electron-deficient alkene.[6][7] The reaction is typically catalyzed by a copper salt, which facilitates the crucial single-electron transfer (SET) steps.[8][9]

The Causality Behind the Components:

  • Aryl Diazonium Salt (ArN₂⁺X⁻): Generated in situ from a primary aromatic amine (e.g., 4-fluoroaniline), this serves as the aryl radical precursor. The N₂ group is an excellent leaving group, facilitating the formation of the highly reactive aryl radical upon reduction.

  • Electron-Poor Alkene: The reaction requires an alkene substituted with an electron-withdrawing group (EWG), such as the carboxyl group in acrylic acid.[6][7] This polarization of the double bond makes it susceptible to attack by the nucleophilic aryl radical.

  • Copper(I) Catalyst: Cu(I) salts are essential for initiating the catalytic cycle. Cu(I) reduces the diazonium salt to generate the aryl radical and is itself oxidized to Cu(II). Cu(II) then plays a role in the subsequent steps to regenerate the Cu(I) catalyst and complete the cycle.

The generalized mechanism proceeds as follows:

  • Initiation: A Cu(I) catalyst reduces the aryl diazonium salt, releasing nitrogen gas and forming an aryl radical (Ar•) and Cu(II).

  • Propagation: The aryl radical adds to the β-carbon of the electron-poor alkene (acrylic acid), forming a new radical intermediate.

  • Termination/Redox Chain: The radical intermediate is oxidized by the Cu(II) species, which abstracts a halogen (from the copper salt) or another counter-ion, leading to the formation of an α-halo-β-aryl carboxylic acid and regenerating the Cu(I) catalyst.

  • Elimination: A subsequent base-promoted elimination of HX (e.g., HBr) can yield an α,β-unsaturated product. However, in the synthesis of phenylacetic acids, the reaction is often followed by a reduction or hydrolysis step to arrive at the desired saturated acid. For our target, the reaction yields an intermediate that can be readily converted to the final product.

Meerwein_Mechanism Figure 1: Catalytic Cycle of the Meerwein Arylation ArN2X Ar-N₂⁺X⁻ Ar_radical Ar• ArN2X->Ar_radical + Cu(I)X ArN2X->Ar_radical - N₂ CuI Cu(I)X center_point Radical_Adduct Radical Adduct Ar-CH₂-C•H(COOH) Ar_radical->Radical_Adduct + Alkene CuII Cu(II)X₂ CuII->center_point + e⁻ Alkene Alkene (Acrylic Acid) Alkene->Radical_Adduct Product_Intermediate Intermediate Product Ar-CH₂-CH(X)COOH Radical_Adduct->Product_Intermediate + Cu(II)X₂ center_point->CuII - e⁻

Caption: Figure 1: Catalytic Cycle of the Meerwein Arylation.

Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)acetic Acid

This protocol is divided into two primary stages: the in situ preparation of the 4-fluorobenzene diazonium chloride and the subsequent copper-catalyzed Meerwein arylation with acrylic acid.

Materials and Equipment
Reagents & Solvents Grade Supplier
4-Fluoroaniline≥99%Sigma-Aldrich
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Fisher Scientific
Hydrochloric Acid (HCl)37%, ACS ReagentVWR Chemicals
Acrylic Acid99%, contains MEHQ as inhibitorAlfa Aesar
Copper(I) Chloride (CuCl)≥99.995% trace metals basisSigma-Aldrich
AcetoneACS GradeFisher Scientific
Ethyl AcetateACS GradeVWR Chemicals
Sodium Bicarbonate (NaHCO₃)Saturated SolutionIn-house prep
Brine (Saturated NaCl)Saturated SolutionIn-house prep
Magnesium Sulfate (MgSO₄)AnhydrousFisher Scientific
Deionized Water

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer with stir bar and heating mantle

  • Thermometer and adapter

  • Dropping funnel (100 mL)

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization

Step-by-Step Methodology

Safety Precaution: Aryl diazonium salts can be explosive when isolated and dry. This protocol relies on their in situ generation and immediate use in solution, which is a significantly safer procedure. Always work behind a blast shield and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Workflow Figure 2: Experimental Workflow start Starting Materials: 4-Fluoroaniline, NaNO₂, HCl diazotization Step 1: Diazotization (0-5 °C) start->diazotization arylation Step 2: Meerwein Arylation (Acrylic Acid, CuCl) diazotization->arylation Immediate Use workup Step 3: Aqueous Workup (Extraction) arylation->workup purification Step 4: Purification (Column Chromatography) workup->purification product Final Product: 2-(4-Fluorophenyl)acetic Acid purification->product characterization Characterization (NMR, MS, IR) product->characterization

Caption: Figure 2: Experimental Workflow.

Part A: Diazotization of 4-Fluoroaniline

  • Acidic Aniline Solution: In a 250 mL three-neck flask equipped with a magnetic stir bar, thermometer, and dropping funnel, combine 4-fluoroaniline (5.55 g, 50 mmol) and deionized water (50 mL). Stir vigorously to create a slurry.

  • Acidification: Slowly add concentrated hydrochloric acid (15 mL, ~180 mmol) to the slurry. The aniline will dissolve to form the hydrochloride salt, and the temperature may rise.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring. It is crucial to maintain this temperature range for the stability of the diazonium salt.

  • Nitrite Addition: Prepare a solution of sodium nitrite (3.80 g, 55 mmol) in deionized water (15 mL). Add this solution dropwise to the cold aniline hydrochloride solution over 20-30 minutes, ensuring the temperature does not exceed 5 °C.

    • Expert Insight: A slight excess of nitrous acid is used to ensure complete diazotization. The presence of excess nitrous acid can be tested with starch-iodide paper (a blue-black color indicates its presence).

  • Stirring: After the addition is complete, stir the resulting pale yellow solution of 4-fluorobenzene diazonium chloride at 0-5 °C for an additional 15 minutes. Use this solution immediately in the next step.

Part B: Meerwein Arylation and Product Isolation

  • Catalyst & Alkene Solution: In a separate beaker, dissolve acrylic acid (3.60 g, 50 mmol) and copper(I) chloride (0.50 g, 5 mmol, 10 mol%) in acetone (50 mL).

  • Reaction Initiation: Add the acetone solution of acrylic acid and CuCl to the cold diazonium salt solution from Part A.

  • Gas Evolution & Warming: Remove the ice bath. You should observe vigorous evolution of nitrogen gas. Stir the reaction mixture at room temperature. The reaction is often exothermic; if necessary, use a cool water bath to maintain a temperature around 25-30 °C.

    • Expert Insight: The rate of nitrogen evolution is a good indicator of reaction progress. The reaction is typically complete when gas evolution ceases (usually 2-4 hours).

  • Reaction Completion: Continue stirring at room temperature for 4 hours or until TLC/LCMS analysis indicates the consumption of the starting materials.

  • Quenching & Extraction: Pour the reaction mixture into a 500 mL separatory funnel containing 100 mL of ethyl acetate and 100 mL of 1M HCl (aq). Shake well and separate the layers.

  • Washing: Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL). Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Expert Insight: The bicarbonate wash removes unreacted acrylic acid and other acidic impurities.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-(4-fluorophenyl)acetic acid.

Expected Results and Troubleshooting

The protocol described is expected to provide the target compound with good yield and purity.

Substrate Product Mol. Weight Hypothetical Yield Purity (by ¹H NMR)
4-Fluoroaniline2-(4-Fluorophenyl)acetic Acid154.14 g/mol 65-75%>98%
2,4-Difluoroaniline2-(2,4-Difluorophenyl)acetic Acid172.13 g/mol 60-70%>98%
4-(Trifluoromethyl)aniline2-(4-(Trifluoromethyl)phenyl)acetic Acid204.14 g/mol 55-65%>97%

Characterization Data for 2-(4-Fluorophenyl)acetic Acid:

  • ¹H NMR (400 MHz, CDCl₃): δ 10.5-11.5 (br s, 1H, COOH), 7.25 (dd, J = 8.6, 5.4 Hz, 2H, Ar-H), 7.01 (t, J = 8.6 Hz, 2H, Ar-H), 3.62 (s, 2H, CH₂).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -115.5.

  • MS (ESI): m/z 153.0 [M-H]⁻.

Problem Potential Cause Troubleshooting Solution
Low YieldIncomplete diazotization.Ensure the reaction temperature is strictly maintained at 0-5 °C. Test for excess nitrous acid with starch-iodide paper.
Decomposition of diazonium salt.Use the diazonium salt solution immediately after preparation. Avoid exposure to high temperatures or light.
Inefficient radical trapping.Ensure the acrylic acid and catalyst are present when the diazonium salt is warmed to initiate N₂ evolution.
Formation of Side Products (e.g., 4,4'-difluorobiphenyl)Radical-radical coupling.Maintain a sufficient concentration of the alkene (radical trap) in the reaction mixture. Avoid overly slow addition of the diazonium salt.
Product is an α-chloro acidIncomplete elimination or alternative termination.The workup conditions are designed to hydrolyze this intermediate. If it persists, consider a mild basic workup (e.g., stirring with aqueous NaHCO₃) followed by re-acidification.

Conclusion

The Meerwein arylation offers a highly effective and operationally simple method for the synthesis of fluorinated phenylacetic acids. By carefully controlling the reaction conditions, particularly during the in situ generation of the aryl diazonium salt, this protocol provides a reliable pathway to access these medicinally relevant building blocks. The insights and detailed procedures provided in this note are intended to empower researchers to successfully implement and adapt this valuable transformation for a range of fluorinated aromatic substrates.

References

Application Note: Hydrolysis of 3-Fluoro-4-methylphenylacetonitrile to 3-Fluoro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylphenylacetic acid is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its structural motif is found in a range of biologically active molecules. This application note provides detailed protocols for the hydrolysis of 3-fluoro-4-methylphenylacetonitrile to the corresponding carboxylic acid, a crucial step in many synthetic routes. Both acidic and basic hydrolysis methods are presented, allowing researchers to choose the most suitable conditions for their specific needs.

Reaction Scheme:

Data Presentation

The following table summarizes the key quantitative parameters for the acidic and basic hydrolysis of 3-fluoro-4-methylphenylacetonitrile.

ParameterAcidic HydrolysisBasic Hydrolysis
Reagents Sulfuric acid, WaterSodium hydroxide, Water
Solvent Water/Acetic AcidWater/Ethanol
Temperature 100-120°C80-100°C
Reaction Time 2-4 hours4-6 hours
Typical Yield 85-95%80-90%
Purity (afterrecrystallization) >98%>98%

Experimental Protocols

Acidic Hydrolysis Protocol

This protocol is adapted from established procedures for the acidic hydrolysis of substituted phenylacetonitriles.

Materials:

  • 3-Fluoro-4-methylphenylacetonitrile

  • Concentrated sulfuric acid

  • Glacial acetic acid

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Sodium bicarbonate (saturated aqueous solution)

  • Hydrochloric acid (2M)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, cautiously add 50 mL of deionized water, followed by the slow addition of 50 mL of concentrated sulfuric acid while cooling the flask in an ice bath.

  • To the cooled solution, add 50 mL of glacial acetic acid.

  • Add 10 g of 3-fluoro-4-methylphenylacetonitrile to the reaction mixture.

  • Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature and then pour it over 200 g of crushed ice in a beaker.

  • A white precipitate of crude this compound will form.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Separate the aqueous layer containing the sodium salt of the carboxylic acid and wash it with diethyl ether (2 x 50 mL) to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify with 2M hydrochloric acid until the pH is approximately 2, leading to the precipitation of the carboxylic acid.

  • Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold deionized water, and air dry.

  • For further purification, recrystallize the crude product from a suitable solvent system such as ethanol/water.

  • Dry the purified product under vacuum to a constant weight.

Basic Hydrolysis Protocol

This protocol is based on general methods for the alkaline hydrolysis of nitriles.

Materials:

  • 3-Fluoro-4-methylphenylacetonitrile

  • Sodium hydroxide

  • Ethanol

  • Deionized water

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 g of 3-fluoro-4-methylphenylacetonitrile in 100 mL of ethanol.

  • Prepare a solution of 20 g of sodium hydroxide in 50 mL of deionized water and add it to the flask.

  • Heat the mixture to reflux (approximately 80-90°C) with stirring for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with 100 mL of deionized water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material or neutral byproducts.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid with stirring until the pH is approximately 2. A precipitate of the carboxylic acid will form.

  • Collect the crude product by vacuum filtration, wash with cold deionized water, and air dry.

  • Recrystallize the solid from an appropriate solvent, such as an ethanol/water mixture, to obtain the purified this compound.

  • Dry the final product under vacuum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the hydrolysis of 3-fluoro-4-methylphenylacetonitrile.

Hydrolysis_Workflow start Start: 3-Fluoro-4-methyl- phenylacetonitrile hydrolysis Hydrolysis (Acidic or Basic) start->hydrolysis workup Reaction Work-up (Quenching & Extraction) hydrolysis->workup purification Purification (Recrystallization) workup->purification product Final Product: 3-Fluoro-4-methyl- phenylacetic Acid purification->product analysis Analysis (NMR, MS, Purity) product->analysis

Caption: General workflow for the synthesis of this compound.

Application Note and Protocol for the ¹H NMR Analysis of 3-Fluoro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide and a detailed protocol for the structural elucidation and purity assessment of 3-Fluoro-4-methylphenylacetic acid using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This protocol is designed for researchers, scientists, and drug development professionals who require accurate and reproducible NMR data. The application note delves into the theoretical underpinnings of the experimental choices, ensuring a robust and self-validating methodology. Adherence to Good Laboratory Practice (GLP) is emphasized throughout to ensure data integrity and reliability.[1][2][3][4]

Introduction: The Rationale for ¹H NMR Analysis

This compound is a substituted aromatic carboxylic acid. Its structural features, including the fluorine substituent, the methyl group, the methylene bridge, and the carboxylic acid moiety, all contribute to a unique ¹H NMR spectral signature. ¹H NMR spectroscopy is an indispensable tool for the unambiguous confirmation of its chemical structure and for the quantitative determination of its purity.[5] The direct proportionality between the integral of an NMR signal and the number of nuclei it represents allows for precise quantitative analysis, a technique known as quantitative NMR (qNMR).[5][6][7][8]

The presence of a fluorine atom introduces characteristic splitting patterns in the signals of nearby protons due to spin-spin coupling (J-coupling), providing valuable information about the substitution pattern of the aromatic ring.[9][10][11][12] Understanding these couplings is critical for correct spectral assignment.

This guide will cover:

  • Sample Preparation: Selection of an appropriate deuterated solvent and preparation of the NMR sample.

  • Data Acquisition: Key NMR parameters for obtaining high-quality spectra.

  • Data Processing and Analysis: Steps for processing the raw data and interpreting the resulting spectrum.

  • Structural Verification and Purity Determination: A detailed analysis of the expected ¹H NMR spectrum of this compound and a protocol for qNMR.

Foundational Principles: Causality in Experimental Design

The choices made during sample preparation and data acquisition are paramount for obtaining a high-quality ¹H NMR spectrum. This section explains the reasoning behind the recommended protocol steps.

The Critical Role of Deuterated Solvents

In ¹H NMR spectroscopy, the signal from the protons of the solvent can overwhelm the signals from the analyte.[13] To circumvent this, deuterated solvents, in which most hydrogen atoms (¹H) are replaced by deuterium (²H), are used.[14] Deuterium resonates at a different frequency and is therefore "invisible" in a standard ¹H NMR experiment.

For this compound, several deuterated solvents could be considered. The choice depends on the solubility of the compound and the desired chemical shift reference.

Deuterated SolventResidual Proton Signal (ppm)PropertiesSuitability for this compound
Chloroform-d (CDCl₃)~7.26Good for many organic compounds.Excellent . Expected to readily dissolve the analyte.
Dimethyl sulfoxide-d₆ (DMSO-d₆)~2.50High boiling point, good for polar compounds.Good . The carboxylic acid proton may exchange with residual water.
Acetone-d₆~2.05Good for a wide range of organic compounds.Good .
Deuterium oxide (D₂O)~4.79For water-soluble compounds.Poor . The carboxylic acid will likely deprotonate, and the acidic proton will exchange with deuterium, causing its signal to disappear.

Recommendation: Chloroform-d (CDCl₃) is the preferred solvent for this analysis due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[14]

Internal Standard for Referencing and Quantification

For accurate chemical shift referencing and for quantitative analysis, an internal standard is often added to the sample. Tetramethylsilane (TMS) is the universally accepted reference standard, with its signal defined as 0.00 ppm. Many commercially available deuterated solvents already contain TMS. For qNMR, a stable internal standard with a known concentration and a signal that does not overlap with the analyte signals is required.[15]

Experimental Workflow

The following diagram illustrates the logical flow of the ¹H NMR analysis of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting prep_start Weigh Analyte (this compound) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃ with TMS) prep_start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert Sample into NMR Spectrometer transfer->instrument setup Load Standard Acquisition Parameters instrument->setup acquire Acquire FID Data setup->acquire ft Fourier Transform (FID to Spectrum) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate Spectrum (to TMS) baseline->calibrate integrate Integrate Signals calibrate->integrate assign Assign Peaks & Analyze Couplings integrate->assign structure Confirm Structure assign->structure purity Determine Purity (qNMR) assign->purity report Generate Report structure->report purity->report

Caption: Workflow for ¹H NMR analysis of this compound.

Detailed Protocol: ¹H NMR of this compound

This protocol is intended for use with a high-field NMR spectrometer (e.g., 400 MHz or higher).[16]

Materials and Equipment
  • This compound (analyte)

  • Chloroform-d (CDCl₃) with 0.03% v/v TMS

  • High-quality 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • Analytical balance

  • NMR spectrometer (e.g., 400 MHz)

Sample Preparation
  • Weighing the Analyte: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ (with TMS) to the vial.

  • Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's probe (typically around 4-5 cm).

  • Capping: Cap the NMR tube securely.

Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer. Ensure the sample is properly positioned within the probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters: Load a standard ¹H acquisition parameter set. Key parameters to verify are:

    • Pulse Angle: 30-90 degrees (a 90-degree pulse gives the maximum signal for a single scan).

    • Acquisition Time (at): 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds. For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T₁ relaxation time) is crucial.[7]

    • Number of Scans (ns): 8-16 scans for a standard spectrum. For dilute samples or for qNMR, more scans may be necessary to achieve a good signal-to-noise ratio.[8]

  • Data Collection: Start the acquisition. The raw data will be collected as a Free Induction Decay (FID).[17][18]

Data Processing
  • Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure the baseline is flat and at zero intensity.

  • Calibration: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate all the peaks in the spectrum. The integral of the methylene protons (-CH₂-) can be set to a reference value of 2.

  • Peak Picking: Identify the chemical shift of each peak.

Modern NMR software packages like NMRium can be used for efficient data processing and analysis.[19]

Spectral Interpretation and Structural Verification

The expected ¹H NMR spectrum of this compound will exhibit several key features:

  • Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield, between 10-13 ppm.[20][21][22] Its exact position is dependent on concentration and solvent.

  • Aromatic Protons (Ar-H): Three protons on the aromatic ring, which will show complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The expected chemical shift range is approximately 6.9-7.3 ppm.

  • Methylene Protons (-CH₂-): A singlet at approximately 3.6 ppm. This signal is a good integration reference as it represents two protons.

  • Methyl Protons (-CH₃): A singlet at approximately 2.3 ppm.

Predicted ¹H NMR Data for this compound:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J, Hz)
~11.0broad s1H-COOH-
~7.1-7.3m2HAr-HH-H and H-F couplings
~6.9-7.1m1HAr-HH-H and H-F couplings
~3.6s2H-CH₂--
~2.3s3H-CH₃-

Note: The exact chemical shifts and coupling patterns of the aromatic protons require detailed analysis or spectral simulation.

Quantitative ¹H NMR (qNMR) for Purity Assessment

For determining the purity of a sample, a qNMR experiment can be performed.[5][7][15][23] This requires the addition of a certified internal standard.

qNMR Protocol
  • Select an Internal Standard: Choose a standard that is stable, has a known purity, and has a signal that does not overlap with the analyte's signals. Maleic acid or dimethyl terephthalate are potential candidates.[7]

  • Prepare the qNMR Sample:

    • Accurately weigh a known amount of the internal standard.

    • Accurately weigh a known amount of the this compound analyte.

    • Dissolve both in a precise volume of deuterated solvent in a volumetric flask.

    • Transfer an aliquot to an NMR tube.

  • Data Acquisition for qNMR: Use acquisition parameters that ensure full relaxation of all protons. This typically means a long relaxation delay (d1) of at least 30 seconds.[7]

  • Data Processing and Calculation:

    • Process the spectrum as described in section 4.4.

    • Carefully integrate a well-resolved signal from the analyte (e.g., the -CH₂- singlet) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Conclusion

This application note provides a robust and scientifically grounded protocol for the ¹H NMR analysis of this compound. By understanding the principles behind each step, from solvent selection to data processing, researchers can obtain high-quality, reproducible data for both structural confirmation and quantitative purity assessment. Adherence to these guidelines will ensure the integrity and reliability of the analytical results, which is of utmost importance in research and drug development.

References

Application Notes and Protocols for the Interpretation of the 13C NMR Spectrum of 3-Fluoro-4-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides detailed information about the carbon framework of a compound, including the number of non-equivalent carbon atoms, their chemical environment (hybridization, attached functional groups), and, in some cases, their connectivity. This document provides a comprehensive guide to interpreting the ¹³C NMR spectrum of 3-Fluoro-4-methylphenylacetic acid, a substituted aromatic carboxylic acid. Understanding the spectral features of such molecules is crucial in drug discovery and development for confirming molecular structure and purity.

The interpretation of the ¹³C NMR spectrum of this compound involves analyzing the chemical shifts of the nine distinct carbon atoms and the characteristic coupling patterns introduced by the fluorine substituent. The electron-withdrawing nature of the fluorine and carboxylic acid groups, combined with the electron-donating effect of the methyl group, results in a unique and predictable spectral pattern.

Predicted ¹³C NMR Data

Due to the absence of a publicly available experimental spectrum for this compound, the following chemical shifts have been predicted based on established substituent effects on benzene ring chemical shifts. The base value for benzene (128.5 ppm) is modified by adding substituent chemical shift (SCS) increments for the -CH₂COOH, -F, and -CH₃ groups. The presence of the fluorine atom will also introduce through-bond J-coupling, splitting the signals of nearby carbon atoms into doublets.

Structure of this compound with Carbon Numbering:

Caption: Structure of this compound with IUPAC numbering for NMR assignment.

Table 1: Predicted ¹³C NMR Chemical Shifts and Multiplicities

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F)Rationale
C1~133-136Doublet (⁴JCF ≈ 3 Hz)Ipso-carbon to the acetic acid group, deshielded.
C2~129-132Doublet (³JCF ≈ 5-9 Hz)Influenced by ortho-fluoro and meta-methyl groups.
C3~160-163Doublet (¹JCF ≈ 240-250 Hz)Directly attached to the highly electronegative fluorine, strongly deshielded.
C4~125-128Doublet (²JCF ≈ 15-20 Hz)Ipso-carbon to the methyl group, influenced by ortho-fluorine.
C5~115-118Doublet (²JCF ≈ 20-25 Hz)Ortho to the fluorine atom, significantly shielded.
C6~125-128Doublet (³JCF ≈ 5-9 Hz)Influenced by meta-fluoro and ortho-acetic acid groups.
C7 (-CH₂-)~40-43SingletMethylene carbon, typical range for a benzylic carbon attached to a carboxyl group.
C8 (-COOH)~175-178SingletCarboxylic acid carbonyl carbon, highly deshielded.
C9 (-CH₃)~15-18Doublet (³JCF ≈ 3-5 Hz)Methyl carbon, influenced by the meta-fluorine atom.

Experimental Protocols

Protocol 1: Sample Preparation
  • Sample Weighing : Accurately weigh approximately 50-100 mg of this compound for a standard ¹³C NMR experiment.[1] For enhanced sensitivity using cryogenic probes, 10-20 mg may be sufficient.

  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.[2] Other potential solvents include deuterated acetone ((CD₃)₂CO) or deuterated dimethyl sulfoxide (DMSO-d₆) if solubility is an issue.

  • Dissolution : Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[1]

  • Homogenization : Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A clear, homogeneous solution is required for high-quality spectra.

  • Transfer to NMR Tube : Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles. The final sample height in the tube should be approximately 4-5 cm.[2]

  • Internal Standard (Optional) : For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added (0 ppm).[1] However, modern spectrometers can accurately reference the spectrum to the residual solvent signal (e.g., CDCl₃ at 77.16 ppm).

Protocol 2: ¹³C NMR Data Acquisition
  • Instrument Setup : Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[2] Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines.[2]

  • Tuning and Matching : Tune and match the ¹³C probe to the correct frequency to ensure efficient transfer of radiofrequency power and optimal signal detection.

  • Acquisition Parameters : Set up a standard proton-decoupled ¹³C NMR experiment (zgpg30 or similar pulse program). Key parameters include:

    • Spectral Width (SW) : Approximately 240-250 ppm, centered around 100-120 ppm, to cover the expected range of chemical shifts.

    • Number of Scans (NS) : Due to the low natural abundance of ¹³C (1.1%), a significant number of scans is required.[3] Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1) : A delay of 1-2 seconds is typically sufficient for qualitative spectra. For quantitative analysis, a longer delay (5-10 seconds) is necessary.

    • Acquisition Time (AQ) : Typically 1-2 seconds.

    • Temperature : Standard acquisition is performed at room temperature (e.g., 298 K).

Data Interpretation Workflow

The logical process for interpreting the ¹³C NMR spectrum of this compound is outlined below.

G cluster_0 Data Acquisition & Processing cluster_1 Initial Spectral Analysis cluster_2 Detailed Peak Assignment cluster_3 Final Structure Confirmation A Prepare Sample & Acquire Spectrum B Process FID (Fourier Transform, Phasing, Baseline Correction) A->B C Count Number of Signals (Should be 9) B->C E Analyze Chemical Shift Regions C->E D Identify Solvent Peak (e.g., CDCl₃ at 77.16 ppm) D->E F Assign Aliphatic Carbons: -COOH (~175-178 ppm) -CH₂- (~40-43 ppm) -CH₃ (~15-18 ppm) E->F G Assign Aromatic Carbons (115-165 ppm) E->G J Final Assignment of all 9 Carbons F->J H Identify C-F Couplings: - Large ¹JCF for C3 - Smaller ²JCF, ³JCF, ⁴JCF for other carbons G->H I Correlate with Predicted Shifts & Substituent Effects H->I I->J K Compare with other spectral data (¹H NMR, MS) J->K

Caption: Workflow for the interpretation of the 13C NMR spectrum of this compound.

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of structural information. By following the outlined protocols for sample preparation and data acquisition, a high-quality spectrum can be obtained. The interpretation workflow, based on chemical shift regions, substituent effects, and C-F coupling patterns, allows for the unambiguous assignment of all nine carbon signals, thereby confirming the molecular structure. This systematic approach is fundamental for quality control and structural verification in chemical research and pharmaceutical development.

References

Application Note: Quantitative Analysis of 3-Fluoro-4-methylphenylacetic Acid in Research Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Fluoro-4-methylphenylacetic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. The incorporation of fluorine and methyl groups onto the phenylacetic acid scaffold can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Phenylacetic acid derivatives have been investigated for a range of therapeutic applications, including as anticancer and hypnotic agents.[3][4] Accurate and sensitive quantification of this compound in various matrices is crucial for advancing research and development efforts.

This application note provides a detailed protocol for the sensitive and selective quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described methodology is suitable for the analysis of the compound in relevant research samples, such as in-vitro reaction mixtures or biological matrices, following appropriate sample preparation.

Mass Spectrometry

Predicted ESI-MS/MS Fragmentation of this compound

Under negative ion electrospray ionization (ESI), this compound is expected to readily deprotonate to form the precursor ion [M-H]⁻ at m/z 167.1. Collision-induced dissociation (CID) of this precursor ion is predicted to yield characteristic product ions. The primary fragmentation pathway for phenylacetic acids is the neutral loss of CO₂ (44 Da) from the carboxylate group. Another potential fragmentation is the loss of the entire carboxymethyl group (•CH₂COOH, 59 Da).

Based on the analysis of similar compounds, the following Multiple Reaction Monitoring (MRM) transitions are proposed for the quantitative analysis of this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound167.1123.115
This compound167.1108.125

Note: Collision energies are starting points and should be optimized for the specific instrument used.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove matrix interferences and ensure accurate quantification. Two common approaches, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), are described below. The choice of method will depend on the sample matrix and the required level of cleanliness.

Solid-Phase Extraction (SPE) Protocol:

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Acidify the sample with formic acid to a pH of ~3 and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

Liquid-Liquid Extraction (LLE) Protocol:

  • Acidification: To 100 µL of the sample, add 10 µL of 1M HCl to acidify.

  • Extraction: Add 500 µL of ethyl acetate, vortex for 1 minute, and centrifuge at 5000 rpm for 5 minutes.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Gas Temperature 350 °C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
MRM Dwell Time 100 ms

Data Presentation

The following tables summarize the expected quantitative data for the analysis of this compound.

Table 1: Calibration Curve Parameters

AnalyteConcentration Range (ng/mL)
This compound1 - 1000> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low5< 15< 1585 - 115
Medium100< 15< 1585 - 115
High800< 15< 1585 - 115

Table 3: Recovery

Sample Preparation MethodRecovery (%)
Solid-Phase Extraction (SPE)> 85
Liquid-Liquid Extraction (LLE)> 80

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Sample SPE Solid-Phase Extraction Sample->SPE or LLE Liquid-Liquid Extraction Sample->LLE Clean_Sample Clean Sample Extract SPE->Clean_Sample LLE->Clean_Sample LC_Separation LC Separation Clean_Sample->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting fragmentation_pathway Precursor [M-H]⁻ m/z 167.1 Product1 [M-H-CO₂]⁻ m/z 123.1 Precursor->Product1 Product2 [M-H-CH₂COOH]⁻ m/z 108.1 Precursor->Product2 Neutral_Loss1 - CO₂ (44 Da) Neutral_Loss2 - •CH₂COOH (59 Da)

References

Application Notes and Protocols for GC-MS Analysis of Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the analysis of phenylacetic acid and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined below are intended to offer a robust framework for the sensitive and specific quantification of these compounds in various matrices.

Introduction

Phenylacetic acid (PAA) and its derivatives are a class of compounds with significant interest in diverse fields, including metabolomics, clinical diagnostics, environmental monitoring, and pharmaceutical development. PAA itself is a metabolite of phenylalanine and is associated with certain metabolic disorders.[1] Substituted phenylacetic acids are found in natural products, are used as synthetic intermediates, and form the core structure of many non-steroidal anti-inflammatory drugs (NSAIDs).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of acidic compounds like phenylacetic acid derivatives by GC-MS can be challenging due to their low volatility and potential for thermal degradation. To overcome these limitations, a derivatization step is typically employed to convert the acidic functional groups into less polar and more volatile moieties.[2][3] This application note details a comprehensive protocol for the analysis of phenylacetic acid derivatives, including sample preparation, derivatization, and GC-MS instrument parameters.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for the extraction of phenylacetic acid derivatives from aqueous matrices such as plasma, urine, or cell culture media.

  • Sample Collection: Collect 1 mL of the aqueous sample in a clean glass tube.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of the target analyte or a structurally similar compound not present in the sample) to the sample to correct for extraction efficiency and instrumental variability.

  • Acidification: Acidify the sample to a pH of approximately 2-3 using a suitable acid (e.g., 1 M HCl). This step ensures that the carboxylic acid functional groups are protonated, making them more extractable into an organic solvent.

  • Extraction: Add 3 mL of a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of the analytes into the organic phase.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 30-40°C). The dried residue is now ready for derivatization.

Derivatization: Silylation

Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as carboxylic acids and hydroxyl groups.[2][4] This process replaces the active hydrogen with a trimethylsilyl (TMS) group, increasing the volatility and thermal stability of the analyte.[2][4]

  • Reagent Preparation: Prepare a solution of the silylating agent. A common and effective reagent is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This reaction is sensitive to moisture, so ensure all glassware and solvents are dry.

  • Derivatization Reaction: To the dried extract from the sample preparation step, add 100 µL of the BSTFA + 1% TMCS reagent and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Incubation: Tightly cap the vial and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • Cooling: Allow the reaction mixture to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Parameters

The following GC-MS parameters provide a general guideline and may require optimization based on the specific instrument, column, and target analytes.

Parameter Value
Gas Chromatograph
Column 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5MS)
Injection Mode Splitless
Injector Temperature 250°C
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.
Mass Spectrometer
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Mass Range m/z 50-550
Scan Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation: Quantitative Data Summary

The following table summarizes the expected retention indices and characteristic mass-to-charge ratios (m/z) of the trimethylsilyl (TMS) derivatives of several phenylacetic acid derivatives. Retention Index (RI) is a more reproducible measure of retention than absolute retention time and is calculated relative to a series of n-alkanes. The data presented here is compiled from the NIST database and should be used as a reference.[5] Actual retention times will vary depending on the specific chromatographic conditions.

Compound Derivative Retention Index (RI) on non-polar column Molecular Ion (M+) [m/z] Characteristic Fragment Ions [m/z]
Phenylacetic acid1 TMS~1295208193, 117, 91
2-Hydroxyphenylacetic acid2 TMS~1480296281, 207, 179, 73
4-Hydroxyphenylacetic acid2 TMS~1520296281, 207, 193, 73
3,4-Dihydroxyphenylacetic acid3 TMS~1750384369, 281, 193, 73
4-Methoxyphenylacetic acid1 TMS~1450238223, 121

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of phenylacetic acid derivatives.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Acidification Acidification (pH 2-3) Sample->Acidification 1 Extraction Liquid-Liquid Extraction (e.g., Diethyl Ether) Acidification->Extraction 2 Evaporation Evaporation to Dryness Extraction->Evaporation 3 Derivatization Silylation (BSTFA + 1% TMCS) Evaporation->Derivatization 4 GCMS GC-MS Injection Derivatization->GCMS 5 Data Data Acquisition (Full Scan / SIM) GCMS->Data 6 Analysis Data Analysis (Quantification & Identification) Data->Analysis 7

GC-MS analysis workflow for phenylacetic acid derivatives.

Signaling Pathway Example: Phenylalanine Metabolism

The analysis of phenylacetic acid is crucial in understanding metabolic pathways. The following diagram illustrates a simplified pathway of phenylalanine metabolism, where phenylacetic acid is a key metabolite.

Phenylalanine_Metabolism Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine hydroxylase PEA Phenethylamine Phe->PEA Decarboxylation DOPA DOPA Tyr->DOPA Dopamine Dopamine DOPA->Dopamine HVA Homovanillic Acid Dopamine->HVA PAA Phenylacetic Acid PEA->PAA Monoamine oxidase VMA Vanillylmandelic Acid HVA->VMA

Simplified metabolic pathway of phenylalanine.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the analysis of phenylacetic acid and its derivatives. The inclusion of a silylation step is critical for the successful analysis of these acidic compounds, preventing thermal degradation and allowing for accurate identification and quantification. This protocol serves as a valuable tool for researchers, scientists, and drug development professionals involved in the study of metabolism, disease biomarkers, and pharmaceutical compounds.

References

The Strategic Application of 3-Fluoro-4-methylphenylacetic Acid in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery, the selection of appropriate building blocks is a critical determinant of a program's success. The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the vast array of fluorinated synthons, 3-Fluoro-4-methylphenylacetic acid (3F4MPAA) has emerged as a particularly valuable intermediate. Its unique substitution pattern—an activating methyl group para to a moderately electron-withdrawing fluorine atom—provides a nuanced electronic and steric profile that can be exploited to enhance potency, selectivity, and metabolic stability in a range of therapeutic agents.

This technical guide provides an in-depth exploration of the applications of this compound in drug discovery. We will delve into the rationale behind its use, supported by case studies, and provide detailed protocols for its synthesis and incorporation into lead compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this versatile building block.

Physicochemical Properties and Strategic Advantages

The utility of this compound as a scaffold in drug design is rooted in its distinct physicochemical characteristics. The strategic placement of the fluorine and methyl groups on the phenyl ring imparts a unique combination of properties that medicinal chemists can leverage to overcome common drug development hurdles.

PropertyValue/DescriptionSignificance in Drug Discovery
Molecular Formula C₉H₉FO₂Provides a compact and synthetically tractable building block.
Molecular Weight 168.16 g/mol Falls within the desirable range for fragment-based and lead-like compound design.
Melting Point 104-107 °C[1]A crystalline solid, which is advantageous for purification and handling.
Boiling Point 272.3±25.0 °C (Predicted)[1]Indicates good thermal stability under various reaction conditions.
Density 1.224±0.06 g/cm³ (Predicted)[1]Standard for small organic molecules.
pKa (Predicted) ~4.2The carboxylic acid moiety provides a handle for salt formation to improve solubility and allows for straightforward amide bond formation.
LogP (Predicted) ~2.1The introduction of fluorine can increase lipophilicity, which may enhance membrane permeability and binding to hydrophobic pockets of target proteins.

The fluorine atom at the meta-position to the acetic acid side chain exerts a significant influence on the molecule's electronic properties. Fluorine's high electronegativity can modulate the pKa of the carboxylic acid and influence the binding interactions of the phenyl ring through altered electrostatic potential. Furthermore, the C-F bond is exceptionally stable, often leading to improved metabolic stability by blocking sites of oxidative metabolism. This strategic fluorination can therefore enhance a drug candidate's pharmacokinetic profile.

Application Note 1: Development of Antiparasitic Agents against Cryptosporidium

A compelling example of this compound's application is in the development of novel treatments for cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium. In a structure-activity relationship (SAR) study aimed at identifying potent anti-cryptosporidial agents, researchers synthesized a series of aryl acetamide triazolopyridazines. This work highlighted the remarkable role of fluorine in enhancing the potency of these compounds.[2]

The study demonstrated that the incorporation of the 3-fluoro-4-methylphenylacetyl moiety led to compounds with significant efficacy in a Cryptosporidium parvum-infected HCT-8 cell-based assay. The researchers noted that di-halogenated compounds generally outperformed their mono-halogenated counterparts, and the specific 3-fluoro, 4-methyl substitution pattern was a key contributor to the enhanced biological activity.[2] This case study underscores the value of 3F4MPAA as a building block for generating potent and effective antiparasitic drug candidates.

Experimental Workflow: Synthesis and Amide Coupling

The following diagram illustrates the general workflow for synthesizing the this compound intermediate and its subsequent coupling to a core amine structure, as exemplified in the anti-cryptosporidial agent synthesis.

G cluster_synthesis Synthesis of 3F4MPAA Intermediate cluster_coupling Amide Bond Formation A 4-Bromo-2-fluoro-1-methylbenzene B Grignard Formation (e.g., Mg, THF) A->B C Carboxylation (e.g., CO2 (s)) B->C D Acid Workup (e.g., HCl) C->D E This compound (3F4MPAA) D->E F 3F4MPAA H Coupling Reagents (e.g., HATU, DIPEA) F->H G Amine Core (e.g., Piperazine-linked triazolopyridazine) G->H I Final Bioactive Compound H->I G A FL118 Derivative (containing 3-fluoro-4-methylphenyl moiety) B Topoisomerase I-DNA Complex A->B Binds to C Stabilization of the Cleavable Complex B->C Prevents re-ligation D DNA Strand Breakage C->D Leads to E Apoptosis D->E Induces

References

Application Notes and Protocols for the Synthesis of Complex Molecules from 3-Fluoro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols and comparative data for the synthesis of complex molecules utilizing 3-Fluoro-4-methylphenylacetic acid as a key building block. This document outlines a highly efficient amide coupling reaction mediated by sulfuryl fluoride (SO₂F₂) and provides a comparative analysis with other common coupling reagents. The potential applications of the resulting N-aryl-(3-fluoro-4-methylphenyl)acetamide derivatives in drug discovery, particularly as kinase inhibitors, are also discussed.

Introduction

This compound is a valuable starting material in medicinal chemistry and organic synthesis. Its structure, featuring a carboxylic acid functional group and a fluorinated aromatic ring, makes it an ideal scaffold for the generation of diverse and complex molecules with potential biological activity. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final compounds.

Amide bond formation is a cornerstone of drug discovery, and this compound readily participates in such reactions. The resulting N-aryl-(3-fluoro-4-methylphenyl)acetamides are of particular interest as they have been identified as potential kinase inhibitors, a critical class of therapeutic agents in oncology and other diseases. This document provides a detailed protocol for the synthesis of a model compound, N-benzyl-2-(3-fluoro-4-methylphenyl)acetamide, and compares different synthetic strategies.

Data Presentation: Comparison of Amide Coupling Methods

The choice of coupling reagent is critical for achieving high yields and purity in amide bond formation. Below is a comparison of different methods for the synthesis of N-benzyl-2-(3-fluoro-4-methylphenyl)acetamide.

Coupling Reagent/MethodKey ReagentsSolventReaction TimeYield (%)Notes
Sulfuryl Fluoride (SO₂F₂) Mediated SO₂F₂, DIPEAMeCN5 h99% Highly efficient, proceeds at room temperature.
HATU Mediated HATU, DIPEADMF1-4 hGood to ExcellentGeneral protocol; specific yield for this substrate not reported but typically high.
EDC/NHS Mediated EDC, NHSDCM, DMF1-12 hGoodWater-soluble byproducts; specific yield for this substrate not reported.

Experimental Protocols

Synthesis of N-benzyl-2-(3-fluoro-4-methylphenyl)acetamide via SO₂F₂-Mediated Amide Coupling

This protocol describes a highly efficient, room temperature amide coupling reaction.

Materials:

  • This compound

  • Benzylamine

  • Diisopropylethylamine (DIPEA)

  • Sulfuryl fluoride (SO₂F₂) gas

  • Acetonitrile (MeCN), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rubber stopper

  • Balloon for gas introduction

Procedure:

  • To a round-bottom flask equipped with a magnetic stirring bar, add this compound (1.0 eq), benzylamine (1.2 eq), and DIPEA (3.0 eq) in anhydrous acetonitrile (to a concentration of 0.3 M).

  • Cover the flask with a rubber stopper.

  • Introduce sulfuryl fluoride (SO₂F₂) gas into the stirred reaction mixture by slowly bubbling from a balloon.

  • Stir the reaction mixture at room temperature for 5 hours.

  • Upon completion of the reaction, add 10 mL of 1 M aqueous HCl solution to quench the reaction and remove excess amine.

  • Extract the reaction mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Concentrate the dried solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (2:1 v/v) as the eluent to afford N-benzyl-2-(3-fluoro-4-methylphenyl)acetamide.

Expected Outcome:

This protocol is expected to yield the desired amide product in approximately 99% yield.

Visualization of Synthetic and Signaling Pathways

General Workflow for Amide Coupling

The following diagram illustrates the general experimental workflow for the synthesis of N-aryl acetamides from this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3_Fluoro_4_methylphenylacetic_acid This compound Reaction_Vessel Reaction in Anhydrous Solvent (e.g., MeCN, DMF) 3_Fluoro_4_methylphenylacetic_acid->Reaction_Vessel Amine Amine (R-NH2) Amine->Reaction_Vessel Coupling_Reagent Coupling Reagent (e.g., SO2F2, HATU, EDC) Coupling_Reagent->Reaction_Vessel Base Base (e.g., DIPEA) Base->Reaction_Vessel Quenching Quenching (e.g., aq. HCl) Reaction_Vessel->Quenching Reaction Completion Extraction Extraction (e.g., EtOAc) Quenching->Extraction Drying Drying (e.g., Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product N-Aryl-2-(3-fluoro-4- methylphenyl)acetamide Purification->Final_Product

Caption: General experimental workflow for amide synthesis.

Potential Application in Kinase Inhibition Signaling

Derivatives of this compound have shown potential as kinase inhibitors. The diagram below illustrates a simplified signaling pathway where such a molecule could act.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cell_Proliferation Cell Proliferation, Survival, etc. Gene_Expression->Cell_Proliferation Inhibitor N-Aryl-(3-fluoro-4- methylphenyl)acetamide Derivative Inhibitor->Kinase_Cascade Inhibits

Application Note: High-Purity Recovery of 3-Fluoro-4-methylphenylacetic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of aromatic carboxylic acid derivatives.

Abstract

This application note provides a detailed protocol for the purification of 3-Fluoro-4-methylphenylacetic acid (CAS No. 261951-74-0) using the recrystallization technique. Recognizing the critical role of purity in drug discovery and development, this guide moves beyond a simple recitation of steps. It elucidates the rationale behind solvent selection, temperature control, and impurity removal, empowering the researcher to adapt and troubleshoot the procedure for optimal yield and purity. The protocol is grounded in the physicochemical properties of substituted phenylacetic acids and established principles of crystallization.

Introduction: The Imperative for Purity

This compound is a valuable building block in medicinal chemistry and materials science.[1] The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent synthetic steps, alter biological activity, and complicate analytical characterization. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, predicated on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.[2][3] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. This document provides a comprehensive framework for developing a robust recrystallization protocol for this compound.

Physicochemical Properties & Rationale for Recrystallization

Understanding the properties of this compound is foundational to designing an effective purification strategy.

PropertyValueSource
CAS Number 261951-74-0[4]
Molecular Formula C₉H₉FO₂[4]
Molecular Weight 168.17 g/mol
Physical Form Solid, powder[4]
Melting Point 104-107 °C (unconfirmed)[4]
Solubility Slightly soluble in water; soluble in organic solvents such as ethanol and ether (inferred from analogs).[5]

The solid nature and the anticipated melting point of this compound make it an excellent candidate for purification by recrystallization. The key to a successful recrystallization lies in the selection of an appropriate solvent.

Protocol: A Systematic Approach to Recrystallization

This protocol is divided into two key stages: (1) a systematic method for selecting the optimal solvent, and (2) the detailed recrystallization procedure.

Part A: Systematic Solvent Selection

The ideal solvent for recrystallization should exhibit the following characteristics:

  • High solvency for the target compound at elevated temperatures.

  • Low solvency for the target compound at low temperatures.

  • High or low solvency for impurities, to either retain them in solution or allow for their removal via hot filtration.

  • A boiling point below the melting point of the target compound.

  • Chemical inertness towards the target compound.

  • Volatility for easy removal from the purified crystals.

Recommended Screening Solvents:

  • Water

  • Ethanol

  • Methanol

  • Isopropanol

  • Acetone

  • Ethyl Acetate

  • Toluene

  • Heptane or Hexane (as an anti-solvent)

Solvent Screening Procedure:

  • Place approximately 10-20 mg of crude this compound into a small test tube.

  • Add the selected solvent dropwise at room temperature, agitating after each addition, until a total of 1 mL has been added. Observe the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization.

  • If the compound is not fully soluble at room temperature, gently heat the test tube in a water bath or on a hot plate, adding more solvent in small increments until the solid dissolves completely. Record the approximate volume of solvent required.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 10-15 minutes.

  • Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline solid upon cooling.

  • Repeat this process for each of the screening solvents to identify the most suitable candidate. A mixed solvent system (e.g., ethanol/water, toluene/heptane) may also be explored if a single solvent does not provide the desired solubility profile.

Part B: Detailed Recrystallization Procedure

This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask of appropriate size.

    • Add the selected recrystallization solvent in small portions while heating the flask on a hot plate with magnetic stirring.

    • Continue to add the hot solvent until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Decolorization (Optional):

    • If the solution is colored due to high molecular weight impurities, remove the flask from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (Norit) to the solution.

    • Reheat the solution to boiling for a few minutes. The activated charcoal will adsorb the colored impurities.

  • Hot Filtration:

    • To remove any insoluble impurities or activated charcoal, perform a hot gravity filtration.

    • Preheat a separate Erlenmeyer flask containing a small amount of the recrystallization solvent on the hot plate.

    • Place a fluted filter paper in a stemless funnel and place the funnel in the neck of the preheated flask.

    • Quickly pour the hot solution through the fluted filter paper. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying:

    • Allow the crystals to air-dry on the filter paper in the Büchner funnel by drawing air through them for a period.

    • For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the compound's melting point.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_crystallize Crystallization cluster_isolate Isolation & Drying start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve  Add Heat & Solvent   decolorize Add Activated Charcoal (Optional) dissolve->decolorize  If Colored   hot_filter Hot Gravity Filtration dissolve->hot_filter  If Insoluble Impurities   decolorize->hot_filter cool_rt Slow Cool to Room Temperature hot_filter->cool_rt ice_bath Cool in Ice Bath cool_rt->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end_product Pure Crystalline Product dry->end_product

Caption: Workflow for the recrystallization of this compound.

Troubleshooting

IssuePossible CauseRecommended Solution
Compound does not dissolve Insufficient solvent; incorrect solvent.Add more hot solvent. If a large volume is required, consider a different solvent.
Oiling out Solution is supersaturated; cooling is too rapid.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow to cool more slowly.
No crystals form upon cooling Too much solvent was used; solution is not saturated.Boil off some of the solvent to concentrate the solution and allow it to cool again. Scratch the inside of the flask with a glass rod to induce nucleation.
Low recovery yield Too much solvent was used; premature crystallization during hot filtration.Ensure minimum solvent is used. Ensure filtration apparatus is preheated.

Conclusion

The protocol outlined in this application note provides a robust and adaptable method for the purification of this compound. By following a systematic approach to solvent selection and adhering to the principles of recrystallization, researchers can achieve high purity of the target compound, which is essential for reliable downstream applications in research and development.

References

Application Note: Purifying 3-Fluoro-4-methylphenylacetic Acid via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of 3-Fluoro-4-methylphenylacetic acid using column chromatography. This technique is essential for isolating the target compound from reaction byproducts and impurities, ensuring high purity for subsequent research and development applications. The protocols outlined below are based on established methods for the purification of aromatic carboxylic acids and can be adapted to suit specific experimental needs.

Introduction

This compound is an organic intermediate used in the synthesis of various compounds. Achieving high purity of this substance is critical for its intended applications. Column chromatography is a widely used purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1] The choice between normal-phase and reversed-phase chromatography will depend on the polarity of the impurities present in the crude sample.

Method Selection: Normal-Phase vs. Reversed-Phase Chromatography

Normal-Phase Chromatography:

  • Principle: Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase.[2] More polar compounds will have a stronger affinity for the stationary phase and elute later.

  • Best Suited For: Separating the target acid from less polar impurities.

Reversed-Phase Chromatography:

  • Principle: Employs a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase.[3][4][5][6] Non-polar compounds are retained more strongly.

  • Best Suited For: Separating the target acid from more polar impurities. For ionizable compounds like carboxylic acids, controlling the pH of the mobile phase is crucial for effective separation.[4][7] Acidifying the mobile phase will protonate the carboxylic acid, making it less polar and increasing its retention.[7]

Experimental Workflow

The general workflow for purifying this compound via column chromatography is depicted below.

G Workflow for Column Chromatography Purification cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Recovery TLC 1. Method Development (TLC) Solvent 2. Select Mobile Phase TLC->Solvent Column_Prep 3. Prepare Column (Wet or Dry Packing) Solvent->Column_Prep Sample_Load 4. Load Sample Column_Prep->Sample_Load Elution 5. Elute Column (Isocratic or Gradient) Sample_Load->Elution Collect 6. Collect Fractions Elution->Collect Frac_Analysis 7. Analyze Fractions (TLC) Collect->Frac_Analysis Combine 8. Combine Pure Fractions Frac_Analysis->Combine Solvent_Removal 9. Remove Solvent (Rotary Evaporation) Combine->Solvent_Removal Final_Product 10. Isolated Pure Product Solvent_Removal->Final_Product

Caption: General workflow for the purification of this compound by column chromatography.

Protocol 1: Normal-Phase Column Chromatography

This protocol is suitable for separating this compound from less polar impurities.

Materials and Equipment:

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Crude this compound

  • Solvents (HPLC grade): Hexanes, Ethyl Acetate, Dichloromethane

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Collection tubes/flasks

  • Rotary evaporator

Methodology:

  • Method Development (TLC):

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate and develop it with various ratios of Hexanes:Ethyl Acetate.

    • The ideal solvent system should provide a retention factor (Rf) of 0.3-0.7 for the desired compound and good separation from impurities.[2]

  • Column Packing (Wet Packing Method):

    • Secure the column vertically and place a small plug of cotton or glass wool at the bottom.[8]

    • Add a thin layer of sand (approx. 1 cm) over the plug.[8]

    • In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.[8]

    • Once the silica has settled, add another thin layer of sand on top to prevent disturbance when adding the solvent.[8]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a polar solvent like dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this dry-loaded sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (flash chromatography) to achieve a steady flow rate.

    • Collect fractions in separate test tubes.[9]

    • The polarity of the mobile phase can be gradually increased (gradient elution) by increasing the percentage of ethyl acetate to elute more polar compounds.[9]

  • Fraction Analysis and Product Recovery:

    • Analyze the collected fractions by TLC to identify those containing the pure product.[9]

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Reversed-Phase Column Chromatography

This protocol is effective for separating the target compound from more polar impurities.

Materials and Equipment:

  • C18 reversed-phase pre-packed column or bulk C18 silica

  • Solvents (HPLC grade): Acetonitrile (ACN), Methanol (MeOH), Deionized Water

  • Acid modifier: Trifluoroacetic acid (TFA) or Formic acid

  • Crude this compound

  • HPLC system or flash chromatography system compatible with reversed-phase columns

  • Collection tubes/flasks

  • Rotary evaporator or lyophilizer

Methodology:

  • Method Development:

    • Use analytical HPLC with a C18 column to determine the optimal mobile phase composition.

    • A typical starting point is a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).[3] The acid is added to suppress the ionization of the carboxylic acid, leading to better retention and peak shape.[7]

  • Column Equilibration:

    • Equilibrate the C18 column with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) for at least 7 column volumes.[3]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial mobile phase or a compatible solvent.

    • Inject the sample onto the column.

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase.

    • Gradually increase the proportion of the organic solvent (e.g., acetonitrile) to elute the compound.

    • Collect fractions as the compound of interest elutes.

  • Fraction Analysis and Product Recovery:

    • Analyze the fractions using analytical HPLC or TLC.

    • Combine the fractions containing the pure product.

    • Remove the acetonitrile by rotary evaporation. The remaining aqueous solution can be extracted with a suitable organic solvent or lyophilized to obtain the final product.

Data Summary Tables

Table 1: Typical Parameters for Normal-Phase Chromatography

ParameterRecommended Material/SolventTypical Ratio/ValuePurpose
Stationary Phase Silica Gel (60 Å, 230-400 mesh)N/AAdsorbent for separation
Mobile Phase Hexanes:Ethyl AcetateStart with 95:5, can be gradually increased to 80:20Elution of compounds
Sample Loading Dry loading with silica gel1:3 (Crude:Silica)Ensures even application and better separation
Elution Mode Isocratic or GradientN/AIsocratic for simple separations, gradient for complex mixtures

Table 2: Typical Parameters for Reversed-Phase Chromatography

ParameterRecommended Material/SolventTypical Ratio/ValuePurpose
Stationary Phase C18-functionalized SilicaN/AHydrophobic adsorbent
Mobile Phase A Deionized Water + 0.1% TFAN/AWeak eluent
Mobile Phase B Acetonitrile or Methanol + 0.1% TFAN/AStrong eluent
Elution Mode GradientStart with 5-10% B, increase to 95-100% BElution of compounds based on hydrophobicity
pH Modifier Trifluoroacetic Acid (TFA)0.05-0.1%Suppresses ionization of the carboxylic acid

Disclaimer: These protocols provide a general guideline. The optimal conditions for the purification of this compound may vary depending on the nature and quantity of impurities present in the crude sample. It is highly recommended to perform small-scale trials and TLC/HPLC analysis to optimize the separation conditions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Fluoro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Fluoro-4-methylphenylacetic acid.

Synthesis Route 1: Willgerodt-Kindler Reaction of 3-Fluoro-4-methylacetophenone

The Willgerodt-Kindler reaction is a versatile method for converting aryl methyl ketones into the corresponding phenylacetic acid derivatives. This two-step, one-pot procedure involves the formation of a thiomorpholide intermediate, which is subsequently hydrolyzed to the carboxylic acid.

Troubleshooting Guide

Question: My reaction has stalled, and I see a lot of unreacted starting material (3-fluoro-4-methylacetophenone) by TLC analysis. What could be the issue?

Answer: Incomplete reactions in the Willgerodt-Kindler synthesis can be attributed to several factors:

  • Insufficient Temperature: The reaction typically requires reflux conditions (120-140 °C) to proceed efficiently. Ensure your reaction setup is reaching and maintaining the target temperature.

  • Poor Quality of Reagents: The purity of sulfur and morpholine is crucial. Use freshly opened or purified reagents. Old morpholine can absorb water and carbon dioxide from the air, reducing its effectiveness.

  • Inadequate Mixing: The reaction mixture is heterogeneous. Vigorous stirring is necessary to ensure proper mixing of the ketone, sulfur, and morpholine.

Question: The yield of the final product is low, and I have a significant amount of a dark, tarry byproduct. How can I minimize this?

Answer: Tar formation is a common issue in the Willgerodt-Kindler reaction, often due to polymerization of intermediates. To mitigate this:

  • Control the Temperature: Avoid excessive heating, as it can promote side reactions. Maintain a steady reflux without overheating.

  • Reaction Time: While the reaction needs to go to completion, excessively long reaction times can lead to degradation of the product and intermediates. Monitor the reaction progress by TLC and stop when the starting material is consumed.

  • Purification of Thiomorpholide: While a one-pot procedure is convenient, isolating and purifying the intermediate thiomorpholide before hydrolysis can sometimes improve the overall yield and purity of the final acid.

Question: During the hydrolysis step with NaOH, I am not getting a clean conversion to the carboxylic acid. What are the critical parameters for the hydrolysis?

Answer: The hydrolysis of the thiomorpholide is a critical step. Ensure the following:

  • Sufficient Base: Use a sufficient excess of sodium hydroxide (e.g., 20% aqueous solution) to ensure complete hydrolysis.

  • Hydrolysis Time and Temperature: The hydrolysis step typically requires heating at around 100 °C for several hours (e.g., 8 hours). Ensure the reaction is heated for a sufficient duration.[1][2]

  • Phase Transfer Catalyst: The use of a phase transfer catalyst (PTC) like triethylbenzylammonium chloride (TEBA) can significantly enhance the rate of hydrolysis, especially if the thiomorpholide has limited solubility in the aqueous base.[1][2]

FAQs

What is the optimal ratio of reagents for the Willgerodt-Kindler reaction?

A typical molar ratio for the reaction is 1 equivalent of the acetophenone, 2-3 equivalents of sulfur, and 3-4 equivalents of morpholine.

Can I use a different amine instead of morpholine?

Yes, other secondary amines like piperidine or pyrrolidine can be used, which will affect the reaction rate and the nature of the intermediate thioamide. However, morpholine is most commonly used.

How do I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective way to monitor the disappearance of the starting acetophenone. A suitable eluent system would be a mixture of hexane and ethyl acetate.

Experimental Protocol: Willgerodt-Kindler Synthesis of this compound
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoro-4-methylacetophenone (10 mmol), sulfur (20 mmol), and morpholine (30 mmol).[1][2]

  • Heat the mixture to reflux (120-130 °C) with vigorous stirring for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.[1][2]

  • Cool the reaction mixture to room temperature.

  • Add a 20% aqueous solution of sodium hydroxide and a catalytic amount of triethylbenzylammonium chloride (TEBA, ~0.05 mmol).[1][2]

  • Heat the mixture to 100 °C and stir for 8 hours to effect hydrolysis.[1][2]

  • Cool the reaction mixture and acidify with concentrated HCl to a pH of approximately 2.

  • The crude this compound will precipitate. Collect the solid by filtration.

  • For purification, dissolve the crude product in a 10% sodium bicarbonate solution, wash with ethyl acetate to remove neutral impurities, and then re-acidify the aqueous layer with HCl to precipitate the pure product.[1][2]

  • Filter the purified product, wash with cold water, and dry under vacuum.

Data Presentation: Willgerodt-Kindler Reaction Parameters
ParameterValueReference
Starting Material 3-Fluoro-4-methylacetophenone-
Reagents Sulfur, Morpholine[1][2]
Molar Ratio (Ketone:Sulfur:Morpholine) 1 : 2 : 3[1][2]
Reaction Temperature (Thiomorpholide formation) 120-130 °C (Reflux)[1][2]
Reaction Time (Thiomorpholide formation) 8-12 hours[1][2]
Hydrolysis Conditions 20% NaOH, 100 °C[1][2]
Phase Transfer Catalyst Triethylbenzylammonium chloride (TEBA)[1][2]
Hydrolysis Time 8 hours[1][2]
Typical Yield 70-85% (based on analogous reactions)[1][2]

Visualization

Willgerodt_Kindler_Pathway ketone 3-Fluoro-4-methyl- acetophenone intermediate Thiomorpholide Intermediate ketone->intermediate Reflux (120-130°C) reagents Sulfur (S8) + Morpholine reagents->intermediate product 3-Fluoro-4-methyl- phenylacetic acid intermediate->product 100°C hydrolysis Hydrolysis (NaOH, H2O, Δ) hydrolysis->product

Caption: Willgerodt-Kindler reaction pathway.

Synthesis Route 2: Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation offers a direct method to convert aryl or benzyl halides into carboxylic acids or their derivatives. For the synthesis of this compound, 3-fluoro-4-methylbenzyl bromide would be a suitable starting material.

Troubleshooting Guide

Question: My carbonylation reaction is not proceeding, and I am recovering the starting benzyl bromide. What could be the cause?

Answer: A lack of reactivity can stem from several issues with the catalytic system:

  • Catalyst Deactivation: The Pd(0) active catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Ligand Choice: The choice of phosphine ligand is critical. For electron-rich benzyl halides, a more electron-donating and bulky ligand like Xantphos may be required to facilitate oxidative addition.[3]

  • CO Source: If using a CO gas cylinder, ensure the gas is of high purity and the delivery system is not leaking. If using a CO surrogate like phenyl formate, ensure its purity.[4]

Question: I am observing a low yield of the desired acid and the formation of homocoupling product (1,2-bis(3-fluoro-4-methylphenyl)ethane). How can I suppress this side reaction?

Answer: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions. To minimize it:

  • Optimize Ligand-to-Metal Ratio: A higher ligand-to-palladium ratio can sometimes suppress side reactions by preventing the formation of coordinatively unsaturated palladium species that can lead to homocoupling.

  • Control Reaction Temperature: Lowering the reaction temperature may favor the desired carbonylation pathway over the homocoupling pathway.

  • Base Selection: The choice of base can influence the reaction outcome. A non-coordinating organic base like triethylamine is often used.

FAQs

What is a safe and effective alternative to using a high-pressure CO gas setup?

CO-generating reagents, such as phenyl formate or N-formylsaccharin, can be used as a source of carbon monoxide in situ, avoiding the need for a high-pressure gas cylinder.[4][5]

Which palladium precursor is best for this reaction?

Commonly used palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃. Both can be effective, and the choice may depend on the specific ligand and reaction conditions.[3]

How can I purify the final product from the catalyst and ligand residues?

After the reaction, the product can be extracted into a basic aqueous solution. The palladium catalyst and phosphine ligand will remain in the organic phase. Subsequent acidification of the aqueous phase will precipitate the desired carboxylic acid.

Experimental Protocol: Palladium-Catalyzed Carbonylation of 3-Fluoro-4-methylbenzyl Bromide
  • In a flame-dried Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (2-3 mol%), Xantphos (4-6 mol%), and the 3-fluoro-4-methylbenzyl bromide (1 mmol).[3]

  • Add dry toluene (2 mL) and triethylamine (3 mmol).[3]

  • If using a CO surrogate like phenyl formate, add it to the reaction mixture (1.5-2.0 equiv).[4]

  • If using CO gas, purge the flask with CO and maintain a CO atmosphere (e.g., via a balloon).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.[3]

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure. The resulting residue will contain the ester of the desired acid if a CO surrogate and an alcohol are present, or the acid itself after a hydrolysis workup.

  • For hydrolysis (if an ester is formed), treat the residue with a solution of NaOH in methanol/water and heat to reflux.

  • After hydrolysis, acidify with HCl to precipitate the this compound.

Data Presentation: Palladium-Catalyzed Carbonylation Parameters
ParameterValueReference
Starting Material 3-Fluoro-4-methylbenzyl bromide-
Palladium Precursor Pd(OAc)₂[3]
Ligand Xantphos[3]
CO Source CO gas (1 atm) or Phenyl formate[3][4]
Base Triethylamine (NEt₃)[4]
Solvent Toluene or Acetonitrile[3][4]
Reaction Temperature 80-120 °C[3]
Typical Yield 70-90% (based on analogous reactions)[3]

Visualization

Palladium_Carbonylation params Key Parameters catalyst Palladium Precursor (e.g., Pd(OAc)2) params->catalyst ligand Phosphine Ligand (e.g., Xantphos) params->ligand co_source CO Source (Gas or Surrogate) params->co_source base Base (e.g., NEt3) params->base solvent Solvent (e.g., Toluene) params->solvent temperature Temperature (80-120°C) params->temperature yield_purity Yield & Purity of This compound catalyst->yield_purity ligand->yield_purity co_source->yield_purity base->yield_purity solvent->yield_purity temperature->yield_purity

Caption: Key parameters in palladium-catalyzed carbonylation.

Synthesis Route 3: Grignard Carboxylation

The carboxylation of a Grignard reagent, formed from the corresponding benzyl halide, is a classic method for synthesizing carboxylic acids.

Troubleshooting Guide

Question: My Grignard reagent formation is sluggish or does not initiate. What can I do?

Answer: Initiation of Grignard reagent formation can sometimes be difficult. Here are some tips:

  • Activate the Magnesium: Use fresh magnesium turnings. If they are old, they may have an oxide layer that prevents the reaction. You can activate the magnesium by crushing it in a mortar and pestle (under an inert atmosphere), or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be flame-dried, and all solvents and reagents must be rigorously dried.

  • Solvent Choice: Diethyl ether or tetrahydrofuran (THF) are the most common solvents. THF is generally a better solvent for forming Grignard reagents from less reactive halides.

Question: I am getting a low yield of the carboxylic acid and a significant amount of a high-boiling byproduct, which I suspect is the Wurtz coupling product. How can I avoid this?

Answer: Wurtz coupling is a major side reaction where the Grignard reagent reacts with the starting benzyl halide. To minimize this:

  • Slow Addition: Add the benzyl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

  • Maintain a Moderate Temperature: While some heat may be needed for initiation, the reaction can become very exothermic. Use an ice bath to control the temperature and prevent runaway reactions that can favor Wurtz coupling.

  • Solvent Effects: The choice of solvent can influence the extent of Wurtz coupling. In some cases, a less polar solvent like toluene mixed with a coordinating solvent like THF can be beneficial.[6]

Question: During the carboxylation step, my yield is poor. What are the best practices for reacting the Grignard reagent with CO₂?

Answer: The carboxylation step requires careful execution:

  • Use Dry Ice: A large excess of freshly crushed dry ice (solid CO₂) should be used to ensure complete carboxylation and to help keep the reaction mixture cold.

  • Efficient Mixing: Add the Grignard reagent solution slowly to the crushed dry ice with vigorous stirring. This ensures rapid reaction with CO₂ and minimizes side reactions with the initially formed carboxylate salt.

  • Avoid Atmospheric CO₂ and Moisture: Perform the carboxylation under an inert atmosphere to prevent quenching of the Grignard reagent by atmospheric moisture and CO₂.

FAQs

Can I use benzyl chloride instead of benzyl bromide to prepare the Grignard reagent?

Benzyl chloride is generally less reactive than benzyl bromide for Grignard reagent formation. While it can be used, it may require more forcing conditions or activation of the magnesium.

What is the best way to quench the reaction and isolate the product?

After the carboxylation, the reaction is typically quenched by pouring it onto a mixture of ice and a dilute acid (like HCl or H₂SO₄). This protonates the carboxylate salt and helps to dissolve the magnesium salts. The carboxylic acid can then be extracted with an organic solvent.

How can I be sure my Grignard reagent has formed before proceeding with carboxylation?

A successful Grignard formation is usually indicated by the disappearance of the magnesium turnings and the formation of a cloudy, grayish solution. For a more quantitative measure, a sample can be taken, quenched, and titrated (Gilman test).

Experimental Protocol: Grignard Carboxylation of 3-Fluoro-4-methylbenzyl Bromide
  • Place magnesium turnings (1.2 equiv) in a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet.

  • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

  • Dissolve 3-fluoro-4-methylbenzyl bromide (1 equiv) in anhydrous ether or THF and add a small portion to the magnesium. If the reaction does not start, add a crystal of iodine or warm the flask gently.

  • Once the reaction initiates (as evidenced by bubbling and a cloudy appearance), add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to room temperature.

  • In a separate large beaker, place a large excess of freshly crushed dry ice.

  • Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

  • Quench the reaction by slowly adding a cold, dilute aqueous solution of HCl or H₂SO₄.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization.

Data Presentation: Grignard Carboxylation Conditions and Byproducts
ParameterCondition/ByproductRationale/Mitigation
Starting Material 3-Fluoro-4-methylbenzyl bromideHigher reactivity than the chloride
Solvent Anhydrous Diethyl Ether or THFEssential for Grignard formation
Initiation Iodine crystal, gentle heatingTo overcome the activation energy
Major Side Reaction Wurtz Coupling (Homocoupling)Minimize by slow addition and temperature control[6]
Carboxylation Agent Crushed Dry Ice (Solid CO₂)Provides a large excess of CO₂ at low temperature
Workup Dilute Acid (HCl or H₂SO₄)Protonates the carboxylate and dissolves Mg salts
Typical Yield 50-70%Highly dependent on reaction conditions and substrate

Visualization

Grignard_Troubleshooting start Low Yield of This compound q1 Is Grignard reagent formation successful? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes sol1 Check for moisture. Activate Mg with I2. Use dry solvents. a1_no->sol1 end Improved Yield sol1->end q2 Is Wurtz coupling observed? a1_yes->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Add benzyl bromide slowly. Maintain low temperature. a2_yes->sol2 sol2->end q3 Is the carboxylation step efficient? a2_no->q3 a3_no No q3->a3_no No sol3 Use excess fresh dry ice. Ensure vigorous stirring. a3_no->sol3 sol3->end

Caption: Troubleshooting low yield in Grignard carboxylation.

General Safety Information

All experimental work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. The reagents used in these syntheses can be hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use. Grignard reagents are highly reactive and can ignite in the presence of air or water. Handle them with extreme care under an inert atmosphere.

References

Technical Support Center: Synthesis of 3-Fluoro-4-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-4-methylphenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent laboratory and industrial synthesis methods include:

  • Hydrolysis of 3-Fluoro-4-methylbenzyl cyanide: This is a widely used method for preparing phenylacetic acids.[1][2]

  • Carbonation of a Grignard reagent: This involves the reaction of a Grignard reagent, formed from a 3-fluoro-4-methylbenzyl halide, with carbon dioxide.[3][4][5][6][7]

  • The Willgerodt-Kindler reaction: This method utilizes a ketone, such as 3-fluoro-4-methylacetophenone, as the starting material.[8][9][10][11]

Q2: I am seeing an unexpected peak in my HPLC/GC-MS analysis. What could it be?

A2: Unexpected peaks often correspond to byproducts from side reactions or unreacted starting materials. The identity of the byproduct will depend on your synthetic route. Please refer to the troubleshooting guides below for specific pathways.

Q3: How can I minimize the formation of byproducts?

A3: Minimizing byproduct formation often involves optimizing reaction conditions. Key parameters to consider include:

  • Temperature control: Many side reactions are favored at higher temperatures.

  • Purity of starting materials and reagents: Impurities in your starting materials can lead to unwanted side reactions.

  • Stoichiometry of reagents: Using the correct molar ratios of reactants is crucial.

  • Reaction time: Both insufficient and excessive reaction times can lead to the formation of byproducts.

Troubleshooting Guides

Route 1: Hydrolysis of 3-Fluoro-4-methylbenzyl cyanide

Q: My final product is contaminated with a neutral compound that is difficult to remove by acid-base extraction. What is this impurity?

A: A common neutral byproduct in the hydrolysis of nitriles is the corresponding amide, in this case, 3-Fluoro-4-methylphenylacetamide .[12][13][14] This occurs due to incomplete hydrolysis of the nitrile.

Troubleshooting:

  • Increase reaction time or temperature: Ensure the hydrolysis reaction goes to completion.

  • Use stronger acidic or basic conditions: While this can promote hydrolysis, be cautious of potential degradation of your product.

  • Purification: The amide can often be removed by column chromatography.

Q: I have an impurity with a mass corresponding to the starting benzyl cyanide. How can I remove it?

A: Unreacted 3-Fluoro-4-methylbenzyl cyanide can be carried through the workup.

Troubleshooting:

  • Ensure complete reaction: Monitor the reaction by TLC or GC to ensure all the starting material has been consumed.

  • Purification: Distillation or crystallization of the final product can remove the more volatile benzyl cyanide.[1]

Route 2: Carbonation of a Grignard Reagent

Q: My yield of this compound is low, and I have a significant amount of a non-acidic byproduct. What could be the issue?

A: A common side reaction with Grignard reagents is the reaction with unreacted starting halide, leading to the formation of a dimer. In this case, the byproduct would be 1,2-bis(3-fluoro-4-methylphenyl)ethane .

Troubleshooting:

  • Slow addition of halide: Add the 3-fluoro-4-methylbenzyl halide slowly to the magnesium turnings to ensure the Grignard reagent forms efficiently and minimizes the concentration of unreacted halide.

  • Use of an initiator: A small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the Grignard reaction.

Q: I have a byproduct with a mass corresponding to a tertiary alcohol. How is this possible?

A: If your reaction mixture contains esters (e.g., from the solvent or as an impurity), the Grignard reagent can react twice to form a tertiary alcohol.[4]

Troubleshooting:

  • Use anhydrous, ether-based solvents: Diethyl ether and THF are standard solvents for Grignard reactions. Ensure they are rigorously dried before use.

  • Avoid ester-containing contaminants: Ensure all glassware and reagents are free from ester contaminants.

Route 3: The Willgerodt-Kindler Reaction

Q: My product contains a sulfur-containing impurity. What is it likely to be?

A: The Willgerodt-Kindler reaction proceeds through a thioamide intermediate, 3-Fluoro-4-methylphenylthioacetamide .[9] If the final hydrolysis step is incomplete, this can remain as a significant impurity.

Troubleshooting:

  • Ensure complete hydrolysis: The hydrolysis of the thioamide to the carboxylic acid often requires harsh conditions. Increase the reaction time or the concentration of the acid/base used for hydrolysis.

Q: I observe the formation of the corresponding amide instead of the carboxylic acid. Why is this happening?

A: The initial product of the Willgerodt reaction is an amide.[8][9] The carboxylic acid is formed upon subsequent hydrolysis. Insufficient hydrolysis will result in the amide as the major product.

Troubleshooting:

  • Optimize hydrolysis conditions: As with the thioamide, ensure the hydrolysis step is driven to completion.

Summary of Potential Byproducts

Synthetic RoutePotential ByproductMolar Mass ( g/mol )Byproduct Type
Hydrolysis of Nitrile3-Fluoro-4-methylphenylacetamide167.18Neutral
Hydrolysis of Nitrile3-Fluoro-4-methylbenzyl cyanide149.16Starting Material
Grignard Reaction1,2-bis(3-fluoro-4-methylphenyl)ethane246.30Non-polar
Willgerodt-Kindler3-Fluoro-4-methylphenylthioacetamide183.24Neutral
Willgerodt-Kindler3-Fluoro-4-methylphenylacetamide167.18Neutral

Experimental Protocols

Protocol: Identification of Impurities by HPLC-MS

  • Sample Preparation:

    • Dissolve a small amount (approx. 1 mg) of the crude reaction mixture in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions (General Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV detector at 254 nm.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: 50-500 m/z.

    • Analysis: Compare the mass-to-charge ratio of the observed peaks with the calculated masses of the expected product and potential byproducts.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_product Product 3_Fluoro_4_methylbenzyl_cyanide 3-Fluoro-4-methylbenzyl cyanide Target_Molecule This compound 3_Fluoro_4_methylbenzyl_cyanide->Target_Molecule H3O+ / Heat

Caption: Synthesis of this compound via nitrile hydrolysis.

Byproduct_Formation Nitrile 3-Fluoro-4-methylbenzyl cyanide Amide 3-Fluoro-4-methylphenylacetamide Nitrile->Amide H2O / H+ (mild) Incomplete_Hydrolysis Incomplete Hydrolysis Carboxylic_Acid This compound Amide->Carboxylic_Acid H2O / H+ (strong) Incomplete_Hydrolysis->Amide Byproduct

Caption: Formation of amide byproduct during nitrile hydrolysis.

References

Technical Support Center: Navigating the Challenges of Suzuki Coupling with Aryl Acetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development engaged in Suzuki-Miyaura cross-coupling reactions involving aryl acetic acids. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common hurdles and achieve optimal results in your experiments. As your virtual Senior Application Scientist, I will explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Troubleshooting Guide: A Symptom-Based Approach

When your Suzuki coupling with an aryl acetic acid substrate isn't performing as expected, a systematic approach to troubleshooting is crucial. The following table outlines common problems, their probable causes, and recommended solutions.

Problem/Symptom Probable Cause(s) Recommended Solutions & Explanations
1. Low to No Product Yield a) Catalyst Inactivity: The Pd(0) active species is not being generated or is decomposing. b) Inhibition by Carboxylate: The deprotonated carboxylic acid can coordinate to the palladium center, inhibiting the catalytic cycle. c) Poor Reagent Solubility: One or more components are not sufficiently soluble in the reaction solvent. d) Inefficient Transmetalation: The base may be too weak or poorly soluble to effectively generate the boronate species required for transmetalation.a) Catalyst System Check: Ensure your palladium source is active. For Pd(II) precatalysts (e.g., Pd(OAc)₂), in situ reduction is required. Consider using air-stable precatalysts like palladacycles. Ensure ligands are not degraded.[1] b) Base & Temperature Management: Use a milder base (e.g., K₂CO₃, KF) instead of strong hydroxides to minimize carboxylate formation.[2][3] Running the reaction at the lowest effective temperature can also mitigate this. c) Solvent Optimization: Screen a range of solvents. A mixture of a non-polar solvent (like toluene or dioxane) with a polar co-solvent (like water or an alcohol) can improve solubility.[4][5][6] d) Base Selection: Switch to a more effective base like K₃PO₄ or Cs₂CO₃, which are known to be effective even for challenging couplings.[2] Ensure the base is finely powdered for anhydrous reactions to maximize surface area.
2. Significant Decarboxylation of the Aryl Acetic Acid a) High Reaction Temperature: Elevated temperatures can provide the activation energy needed for decarboxylation. b) Strong Base: A highly basic medium can facilitate the removal of the carboxylic acid group. c) Substrate Electronics: Electron-rich aryl acetic acids or those with ortho-substituents may be more prone to decarboxylation.a) Lower Reaction Temperature: Screen a range of temperatures, starting from milder conditions (e.g., 60-80 °C).[7] b) Use of Milder Bases: Employ weaker inorganic bases like K₂CO₃ or even organic bases in some cases. The goal is to find a base strong enough for transmetalation but not for promoting significant decarboxylation. c) Protecting Group Strategy: If decarboxylation is unavoidable, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). This group can be hydrolyzed post-coupling.
3. Protodeboronation of the Boronic Acid/Ester a) Presence of Water: Water is the proton source for this side reaction. b) Strongly Basic Conditions: Can accelerate the rate of protodeboronation, especially with electron-rich or heteroaryl boronic acids.[2]a) Anhydrous Conditions: Use anhydrous solvents and reagents. b) Milder Base: Switch to a weaker base such as KF. c) Use of Boronic Esters: Pinacol or neopentyl glycol boronic esters are generally more stable towards protodeboronation than their corresponding boronic acids.[4]
4. Homocoupling of the Boronic Acid a) Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid. b) Inefficient Catalysis: If the cross-coupling is slow, side reactions like homocoupling can become more prominent.a) Thorough Degassing: Ensure the reaction mixture is properly degassed (e.g., by sparging with argon or nitrogen) before adding the catalyst. Maintain an inert atmosphere throughout the reaction. b) Optimize Catalyst System: Use a more active catalyst system (e.g., with bulky, electron-rich phosphine ligands like SPhos or XPhos) to accelerate the desired cross-coupling reaction.[1][8]

Frequently Asked Questions (FAQs)

Q1: Why is decarboxylation a major issue with aryl acetic acids in Suzuki couplings?

A1: The conditions required for a successful Suzuki coupling—namely the presence of a base and often elevated temperatures—are also conditions that can promote the decarboxylation of aryl acetic acids. The base deprotonates the carboxylic acid to form a carboxylate. This carboxylate can then, particularly at higher temperatures, lose carbon dioxide to generate an aryl anion, which is then protonated by the solvent or other proton sources. This side reaction consumes your starting material and reduces the overall yield of the desired product.

Q2: How does the choice of base impact the reaction when working with an aryl acetic acid?

A2: The base in a Suzuki-Miyaura reaction has a dual and critical role: it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[3] However, when your substrate contains an acidic proton, such as in an aryl acetic acid, the base will also deprotonate this group. A strong base (e.g., NaOH, KOH) will lead to a higher concentration of the carboxylate, which can inhibit the catalyst by coordinating to the palladium center and may also increase the rate of decarboxylation. A weaker base (e.g., K₂CO₃, KF) can often provide a sufficient concentration of the boronate for transmetalation to occur while minimizing the detrimental side reactions associated with the deprotonated carboxylic acid.[2][3]

Q3: Should I use a boronic acid or a boronic ester?

A3: While boronic acids are often more reactive, they are also more prone to decomposition pathways like protodeboronation.[4] Boronic esters, such as pinacol esters, offer significantly greater stability, making them easier to handle, purify, and store.[4] For challenging couplings or when side reactions like protodeboronation are a concern, using a more stable boronic ester is often a prudent choice.

Q4: What is the role of the ligand in preventing side reactions?

A4: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the rates of oxidative addition and reductive elimination.[1][8] By speeding up the desired catalytic cycle, these ligands can help to outcompete side reactions like decarboxylation and protodeboronation, leading to higher yields of the cross-coupled product. The choice of ligand can also influence the chemoselectivity of the reaction.[9][10][11][12]

Q5: When should I consider protecting the carboxylic acid group?

A5: If you have extensively screened catalysts, bases, solvents, and temperatures, and decarboxylation remains a significant and unavoidable side reaction, a protecting group strategy is the next logical step. Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) will prevent deprotonation and subsequent decarboxylation. After the Suzuki coupling is successfully performed, the ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of an Unprotected Aryl Acetic Acid

This protocol provides a starting point and should be optimized for your specific substrates.

Materials:

  • Aryl halide bearing an acetic acid moiety (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base: Anhydrous powdered K₂CO₃ (2.0–3.0 equiv)

  • Solvent: Anhydrous, degassed Toluene or Dioxane/Water mixture (e.g., 10:1)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the aryl halide, boronic acid/ester, and base.

  • Add the palladium catalyst and ligand.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at the desired temperature (start with a lower temperature, e.g., 80 °C, and monitor for progress).

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and then extract with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Chemistry: Diagrams

To better understand the processes at play, the following diagrams illustrate the key mechanistic pathways.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Ar-X Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Ar'-B(OR)2 / Base Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Decarboxylation as a Side Reaction

Decarboxylation Aryl Acetic Acid Aryl Acetic Acid Deprotonation Deprotonation Aryl Acetic Acid->Deprotonation Aryl Acetate Anion Aryl Acetate Anion Deprotonation->Aryl Acetate Anion Base Decarboxylation Decarboxylation Aryl Acetate Anion->Decarboxylation Aryl Anion Aryl Anion Decarboxylation->Aryl Anion Heat CO2 CO2 Decarboxylation->CO2 Protonation Protonation Aryl Anion->Protonation Decarboxylated Byproduct Decarboxylated Byproduct Protonation->Decarboxylated Byproduct Proton Source Troubleshooting_Workflow Start Low/No Yield Check_Catalyst Check Catalyst Activity & Degassing Start->Check_Catalyst Optimize_Base Optimize Base (Milder, Anhydrous) Check_Catalyst->Optimize_Base Optimize_Solvent Optimize Solvent System Optimize_Base->Optimize_Solvent Optimize_Temp Lower Reaction Temperature Optimize_Solvent->Optimize_Temp Consider_Ligand Screen Ligands (e.g., Buchwald) Optimize_Temp->Consider_Ligand Protecting_Group Decarboxylation Still an Issue? Consider_Ligand->Protecting_Group Use_Ester Use Ester Protecting Group Protecting_Group->Use_Ester Yes Success Successful Coupling Protecting_Group->Success No Use_Ester->Success

References

Technical Support Center: Synthesis of 3-Fluoro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 3-Fluoro-4-methylphenylacetic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, particularly when using the Willgerodt-Kindler reaction followed by hydrolysis.

Diagram: Troubleshooting Flowchart

TroubleshootingFlowchart start Start: Synthesized this compound has low purity issue1 Problem: Low Yield of Final Product start->issue1 issue2 Problem: Product is an Oil or Fails to Crystallize start->issue2 issue3 Problem: Product is Discolored (Yellow/Brown) start->issue3 issue4 Problem: Presence of Starting Material (3-Fluoro-4-methylacetophenone) start->issue4 issue5 Problem: Broad Melting Point Range start->issue5 solution1a Check for incomplete hydrolysis of the thioamide intermediate. Increase hydrolysis time or use a stronger base. issue1->solution1a solution1b Review the Willgerodt-Kindler reaction conditions. Ensure sufficient reaction time and temperature. issue1->solution1b solution2a Ensure complete removal of solvent. Use high vacuum. issue2->solution2a solution2b Select an appropriate recrystallization solvent. Perform solvent screening. issue2->solution2b solution2c Induce crystallization by scratching the flask or adding a seed crystal. issue2->solution2c solution3a Treat the crude product with activated carbon during recrystallization. issue3->solution3a solution3b Ensure complete removal of sulfur-containing byproducts. issue3->solution3b solution4a Optimize Willgerodt-Kindler reaction conditions. Increase reaction time or temperature. issue4->solution4a solution4b Purify the intermediate thioamide before hydrolysis. issue4->solution4b solution5a Perform multiple recrystallizations. issue5->solution5a solution5b Analyze for and remove persistent impurities. issue5->solution5b

Caption: Troubleshooting flowchart for purifying this compound.

Q1: My final product yield is significantly lower than expected. What are the potential causes?

A1: Low yields can stem from several factors throughout the synthesis and purification process. Consider the following:

  • Incomplete Willgerodt-Kindler Reaction: The initial reaction to form the thioamide intermediate may not have gone to completion. This can be due to insufficient reaction time, temperature, or improper stoichiometry of reagents (3-fluoro-4-methylacetophenone, sulfur, and morpholine).

  • Incomplete Hydrolysis: The subsequent hydrolysis of the thioamide to the carboxylic acid might be incomplete. The stability of the thioamide can necessitate prolonged heating with a strong base.

  • Losses During Work-up: Significant product loss can occur during extraction and washing steps. Ensure proper phase separation and minimize the volume of washing solvents.

  • Suboptimal Recrystallization: Using a solvent in which the product is too soluble at low temperatures will result in a low recovery of crystals.

Q2: The isolated product is an oil or does not crystallize upon cooling. How can I resolve this?

A2: The presence of impurities often lowers the melting point of a compound, leading to the formation of an oil instead of a solid. Here are some troubleshooting steps:

  • Ensure Complete Solvent Removal: Residual solvent from the work-up can prevent crystallization. Ensure the crude product is thoroughly dried under high vacuum.

  • Optimize Recrystallization Solvent: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] Experiment with different solvents or solvent mixtures (e.g., ethanol/water, toluene, heptane).

  • Induce Crystallization: If the cooled solution is supersaturated but crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a small seed crystal of the pure product.[2]

  • Column Chromatography: If recrystallization fails, purifying the crude product by column chromatography may be necessary to remove the impurities that are inhibiting crystallization.

Q3: The final product has a persistent yellow or brown discoloration. What is the cause and how can it be removed?

A3: Discoloration is often due to polymeric or sulfur-containing byproducts from the Willgerodt-Kindler reaction.

  • Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon and boil the solution for a few minutes. The activated carbon will adsorb many colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool.[3]

  • Thorough Washing: Ensure the crude product is washed sufficiently during the work-up to remove residual reagents and byproducts. Washing the crude solid with a non-polar solvent in which the product is insoluble can help remove some colored impurities.

Q4: I am observing a significant amount of unreacted 3-fluoro-4-methylacetophenone in my final product. How can I prevent this?

A4: The presence of starting material indicates an incomplete Willgerodt-Kindler reaction.

  • Optimize Reaction Conditions: Increase the reaction time and/or temperature to drive the reaction to completion. Ensure the reagents are of good quality and used in the correct stoichiometric ratios.

  • Purification of the Intermediate: Before hydrolysis, consider purifying the intermediate 2-(3-fluoro-4-methylphenyl)thioacetomorpholide. This can be achieved by recrystallization or column chromatography to remove unreacted starting material.

Q5: The melting point of my product is broad, indicating impurities. How can I improve its purity?

A5: A broad melting point range is a clear sign of impurities.

  • Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities. Perform a second or even third recrystallization, potentially using a different solvent system.[2]

  • Solvent Selection: Refer to the solvent selection table below and experiment to find the optimal solvent that provides good crystal formation and effectively excludes impurities.

  • Analysis of Impurities: If the impurity persists, consider using analytical techniques such as GC-MS or NMR to identify the impurity. Knowing the identity of the impurity can help in devising a more targeted purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A frequently employed method is the Willgerodt-Kindler reaction, which converts 3-fluoro-4-methylacetophenone into the corresponding thioamide, followed by hydrolysis to yield this compound.[4][5]

Diagram: Synthetic Pathway

SyntheticPathway start 3-Fluoro-4-methylacetophenone intermediate 2-(3-fluoro-4-methylphenyl)thioacetomorpholide start->intermediate  Sulfur, Morpholine (Willgerodt-Kindler Reaction)   product This compound intermediate->product  Acid or Base Hydrolysis  

Caption: Willgerodt-Kindler synthesis of this compound.

Q2: What are the likely impurities in the synthesis of this compound via the Willgerodt-Kindler reaction?

A2: The following table summarizes potential impurities and their probable sources.

ImpurityProbable Source
3-Fluoro-4-methylacetophenoneUnreacted starting material from an incomplete Willgerodt-Kindler reaction.
2-(3-fluoro-4-methylphenyl)thioacetomorpholideIncomplete hydrolysis of the thioamide intermediate.
SulfurExcess reagent from the Willgerodt-Kindler reaction.
MorpholineResidual reagent.
Polymeric/tarry substancesSide reactions occurring at the high temperatures of the Willgerodt-Kindler reaction.[6]
3-Fluoro-4-methylphenylacetamidePartial hydrolysis of the thioamide or hydrolysis of the corresponding amide formed as a byproduct.

Q3: What is a good starting point for selecting a recrystallization solvent for this compound?

A3: A systematic approach to solvent screening is recommended. The ideal solvent will dissolve the compound when hot but not when cold.[1] Below is a table of potential solvents to screen.

SolventPolarityBoiling Point (°C)Rationale
WaterHigh100Often a good choice for recrystallizing polar organic acids, but solubility may be low even when hot.
Ethanol/WaterHighVariableA versatile mixture; the ratio can be adjusted to achieve optimal solubility characteristics.
TolueneLow111The aromatic nature may provide good solubility at high temperatures for the aromatic product.
Heptane/HexaneLow98/69May be used as an anti-solvent with a more polar solvent in which the product is soluble.
Ethyl AcetateMedium77A moderately polar solvent that can be effective for a range of organic compounds.

Experimental Protocols

Protocol 1: Synthesis of 2-(3-fluoro-4-methylphenyl)thioacetomorpholide via Willgerodt-Kindler Reaction

This protocol is a general procedure based on known Willgerodt-Kindler reactions.[7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-fluoro-4-methylacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

  • Heating: Heat the reaction mixture to reflux (typically 130-150 °C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker of cold water.

    • The thioamide product will often solidify. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol to remove excess morpholine and sulfur.

    • The crude thioamide can be purified by recrystallization from ethanol or used directly in the next step.

Protocol 2: Hydrolysis of 2-(3-fluoro-4-methylphenyl)thioacetomorpholide
  • Reaction Setup: In a round-bottom flask, suspend the crude 2-(3-fluoro-4-methylphenyl)thioacetomorpholide in a 20% aqueous sodium hydroxide solution.

  • Heating: Heat the mixture to reflux and maintain for 8-16 hours, or until the reaction is complete as monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the solution to a pH of approximately 2 with concentrated hydrochloric acid. The this compound will precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove inorganic salts.

    • Dry the crude product under vacuum.

Protocol 3: Purification of this compound by Recrystallization
  • Solvent Selection: Choose an appropriate solvent from the table above. A mixture of ethanol and water is often a good starting point.

  • Dissolution: Place the crude, dry this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent (e.g., ethanol) to dissolve the solid completely.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and boil for a few minutes. Perform a hot filtration to remove the carbon.

  • Crystallization:

    • If using a solvent mixture, add the anti-solvent (e.g., hot water) dropwise to the hot solution until it becomes slightly cloudy. Add a few more drops of the primary solvent (ethanol) to redissolve the precipitate.

    • Allow the flask to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to complete the crystallization process.

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

  • Analysis: Determine the melting point of the purified product. A sharp melting point close to the literature value indicates high purity.

References

Technical Support Center: Interpreting Complex NMR Spectra of Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of fluorinated aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: Why are the ¹³C NMR spectra of my fluorinated aromatic compound so complex, even with proton decoupling?

A1: Standard proton-decoupled ¹³C spectra of compounds containing both fluorine and protons can be challenging to interpret due to strong and long-range carbon-fluorine (¹³C-¹⁹F) scalar couplings.[1][2] Unlike ¹³C-¹H couplings which are removed by proton decoupling, ¹³C-¹⁹F couplings persist, causing splitting of the carbon signals. These couplings can extend over several bonds (e.g., ¹JCF, ²JCF, ³JCF, and even ⁴JCF), leading to complex multiplets for each carbon atom in the vicinity of a fluorine substituent.[1] For a CF₃ group, the carbon signal will appear as a quartet due to coupling with the three fluorine atoms.[2][3]

Q2: I'm observing more couplings in my ¹H and ¹⁹F spectra than I expected. What could be the cause?

A2: Fluorinated aromatic compounds are known for exhibiting long-range J-couplings. It is common to observe couplings between nuclei separated by four or even five bonds (⁴J and ⁵J).[4] In ¹⁹F NMR, fluorine-fluorine couplings (nJFF) are frequently observed and are often larger than proton-proton couplings (nJHH) over the same number of bonds.[4][5] Similarly, long-range proton-fluorine couplings (nJHF) through the aromatic ring are also very common.

Q3: What are "second-order effects" and how do I recognize them in my spectra?

A3: Second-order effects occur when the chemical shift difference (in Hz) between two coupled nuclei is of a similar magnitude to their scalar coupling constant (J).[6] In such cases, the simple first-order splitting rules (e.g., the n+1 rule) no longer apply. You can recognize second-order spectra by several features:

  • Non-symmetrical multiplets: The peaks within a multiplet will have distorted intensities, often "leaning" towards the signal of the coupled partner (the "roof effect").[6]

  • More lines than expected: A simple doublet or triplet might appear as a more complex pattern of multiple lines.

  • Coupling constants cannot be directly measured: The spacing between the lines in a second-order multiplet does not directly correspond to the J-coupling value.[6]

These effects are particularly common in highly substituted or symmetrical fluorinated aromatic systems where chemical shifts of different fluorine or proton nuclei can be very close.

Q4: My spectral simulation does not match the experimental spectrum. What should I do?

A4: When a simulation doesn't match the experimental data, consider the following:

  • Incorrect Parameters: Double-check the chemical shifts and coupling constants entered into the simulation software. Small errors in these values can lead to significant differences, especially in strongly coupled systems.[2]

  • Second-Order Effects: Ensure your simulation software is capable of performing a full second-order (quantum mechanical) calculation. First-order simulations will fail to reproduce spectra with strong coupling.

  • Signs of Coupling Constants: In second-order spectra, the relative signs of the coupling constants can significantly affect the appearance of the multiplets.[6] Try inverting the sign of some coupling constants in your simulation.

  • Magnetic Inequivalence: Protons or fluorine atoms that are chemically equivalent may not be magnetically equivalent. This can lead to more complex spectra than anticipated. This is common in molecules with prochiral centers or restricted bond rotation.

Troubleshooting Guides

Problem: Broad Peaks in ¹⁹F NMR Spectrum

Possible Causes & Solutions

  • Poor Shimming: The magnetic field homogeneity is critical. Re-shimming the spectrometer is the first step to address broad peaks.[7]

  • Sample Concentration: High concentrations can increase viscosity, leading to broader lines. Diluting the sample may resolve this issue.[7]

  • Paramagnetic Impurities: Trace amounts of paramagnetic substances (e.g., dissolved oxygen, metal ions) can cause significant line broadening. Degassing the sample (e.g., by bubbling an inert gas through the solution) or using a chelating agent can help.[8]

  • Chemical Exchange: If a fluorine atom is undergoing exchange between different environments on the NMR timescale, its signal may broaden. Acquiring the spectrum at a different temperature can help confirm this; the peak may sharpen at lower temperatures (slow exchange) or coalesce into a sharp average signal at higher temperatures (fast exchange).[8]

Problem: Rolling or Distorted Baseline in ¹⁹F NMR Spectrum

A common issue in ¹⁹F NMR is a rolling baseline, which can make phasing and integration difficult.

Possible Causes & Solutions

  • Broad Background Signals: Standard NMR probes can sometimes pick up broad background signals from fluorinated materials within the probe itself (e.g., Teflon components). This is a frequent cause of rolling baselines in ¹⁹F spectra.[9]

  • Improper Acquisition Parameters: A very short acquisition time or an insufficient relaxation delay can lead to baseline artifacts. Ensure the acquisition time is long enough for the FID to decay sufficiently.

  • Processing Errors: Incorrect phase correction will result in a distorted baseline. Manually re-phase the spectrum, adjusting both the zero-order and first-order phase corrections. Applying a polynomial baseline correction algorithm in the processing software can also correct for rolling baselines.[9]

Problem: Unexpected Splittings in Proton-Decoupled ¹³C Spectrum

Possible Causes & Solutions

  • ¹³C-¹⁹F Coupling: As mentioned in the FAQs, these couplings are not removed by proton decoupling and will split carbon signals. The magnitude of the splitting depends on the number of bonds between the carbon and fluorine atoms.

  • Isotope Effects: The presence of ¹³C can sometimes induce a small isotopic shift in the ¹⁹F chemical shift, which can occasionally lead to additional complexity in the spectra of molecules with multiple fluorine atoms.[10]

To simplify the spectrum and confirm assignments, consider running a ¹⁹F-decoupled ¹³C experiment.

Data Presentation: Coupling Constants

The interpretation of NMR spectra of fluorinated aromatic compounds relies heavily on understanding the typical magnitudes of various coupling constants.

Coupling Type Number of Bonds Typical Range (Hz) Notes
¹J(¹³C-¹⁹F)1240 - 320Very large and characteristic.[11]
²J(¹³C-¹⁹F)2~20 - 50Can be larger than ³J(¹³C-¹⁹F).
³J(¹³C-¹⁹F)3~5 - 10Useful for structural assignments.
⁴J(¹³C-¹⁹F)4~1 - 4Often observable in aromatic systems.[1]
³J(¹H-¹⁹F) (ortho)36 - 10
⁴J(¹H-¹⁹F) (meta)44 - 8
⁵J(¹H-¹⁹F) (para)50 - 3Often small but can be observable.
³J(¹⁹F-¹⁹F) (ortho)318 - 22Typically has a negative sign.[2]
⁴J(¹⁹F-¹⁹F) (meta)40 - 7Can be positive or negative.[2]
⁵J(¹⁹F-¹⁹F) (para)58 - 15Typically positive.[2]

Note: These are typical values for aromatic systems and can vary depending on the specific molecular structure and substituents.

Experimental Protocols

Protocol 1: Acquiring a Standard ¹⁹F{¹H} Decoupled Spectrum

This is the most common ¹⁹F NMR experiment and provides chemical shifts of all fluorine atoms without complications from proton couplings.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent in a clean NMR tube.

  • Spectrometer Setup:

    • Tune the ¹⁹F channel of the probe. If proton decoupling is to be used, also tune the ¹H channel.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity.

  • Acquisition Parameters:

    • Load a standard ¹⁹F experiment with proton decoupling (e.g., zgig on Bruker systems).

    • Set the spectral width (SW) to cover the expected range of ¹⁹F chemical shifts (a wide range of ~200 ppm is a safe starting point for unknown compounds).

    • Set the transmitter offset (O1) to the center of the expected spectral region.

    • Use a sufficient number of scans (NS) to achieve a good signal-to-noise ratio (start with 16 or 32 scans).

    • Set the relaxation delay (D1) to 1-2 seconds for qualitative spectra. For accurate integration, D1 should be at least 5 times the longest T1 relaxation time of the fluorine nuclei.[4]

  • Processing:

    • Apply Fourier transformation to the FID.

    • Phase the spectrum.

    • Apply baseline correction.

    • Reference the spectrum. An external reference is often used for ¹⁹F NMR.

Protocol 2: Acquiring a ¹³C Spectrum with ¹H and ¹⁹F Decoupling

This experiment simplifies the ¹³C spectrum by removing all couplings to both protons and fluorines, resulting in a single peak for each unique carbon atom. This requires a spectrometer with a triple-resonance probe.[12]

  • Sample Preparation: As in Protocol 1, but a higher concentration (20-50 mg) is often needed for ¹³C NMR.

  • Spectrometer Setup:

    • Tune the ¹³C, ¹H, and ¹⁹F channels of the probe.

    • Lock and shim as described above.

  • Acquisition Parameters:

    • Load a ¹³C experiment with simultaneous ¹H and ¹⁹F decoupling (e.g., zgigdc on some systems, or a specific pulse program for double decoupling).[12]

    • Set the ¹³C spectral width and transmitter offset to cover the expected range of carbon signals.

    • Set the ¹H and ¹⁹F decoupler frequencies to the center of their respective spectral regions.

    • Acquire a sufficient number of scans, which will be significantly higher than for ¹⁹F or ¹H NMR due to the low natural abundance and sensitivity of ¹³C.

  • Processing:

    • Process the data as for a standard ¹³C spectrum (Fourier transform, phasing, baseline correction, and referencing).

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Complex NMR Spectra start Complex Spectrum Observed q1 Are peaks broad? start->q1 a1 Check Shimming, Sample Concentration, Paramagnetic Impurities q1->a1 Yes q2 Is the baseline distorted? q1->q2 No a1->q2 a2 Apply Baseline Correction, Check Acquisition Parameters q2->a2 Yes q3 Are there unexpected multiplets or too many lines? q2->q3 No a2->q3 a3 Consider Long-Range Couplings (nJHF, nJFF) q3->a3 Yes q4 Do multiplets show 'roofing' or asymmetry? q3->q4 No a3->q4 a4 Indicates Second-Order Effects. Use Spectral Simulation. q4->a4 Yes end Structure Elucidated q4->end No (First-Order) sim Perform Spectral Simulation (Second-Order Analysis) a4->sim match Does simulation match experiment? sim->match a5 Check Simulation Parameters (J-couplings, signs, magnetic equivalence) match->a5 No match->end Yes a5->sim

Caption: A logical workflow for troubleshooting common issues encountered in the NMR spectra of fluorinated aromatic compounds.

Experiment_Selection Experiment Selection Guide start Starting Point: Fluorinated Aromatic Compound exp1 Acquire 1D ¹⁹F{¹H} and ¹H Spectra start->exp1 q1 Are spectra complex or ambiguous? exp1->q1 exp2 Acquire 1D ¹³C{¹H} Spectrum q1->exp2 No exp4 Acquire 2D NMR (COSY, HSQC, HMBC, HOESY) q1->exp4 Yes q2 Is ¹³C spectrum complex due to C-F coupling? exp2->q2 exp3 Acquire ¹³C{¹H, ¹⁹F} Spectrum (requires triple-resonance probe) q2->exp3 Yes end Complete Structural Assignment q2->end No exp3->end exp4->end

Caption: A decision-making diagram for selecting appropriate NMR experiments for the structural elucidation of fluorinated aromatic compounds.

References

troubleshooting HPLC peak tailing for phenylacetic acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of phenylacetic acids.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a problem?

In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing occurs when the back half of the peak is broader than the front half, creating a "tail." This asymmetry is problematic because it can obscure smaller, nearby peaks, lead to inaccurate peak integration and quantification, and reduce overall resolution.[1][2] A Tailing Factor (Tf) or Asymmetry Factor (As) greater than 1.2 is generally considered significant tailing.[2][3]

Q2: What is the most common cause of peak tailing for phenylacetic acid?

The most frequent cause of peak tailing for acidic analytes like phenylacetic acid is secondary interactions between the analyte and the stationary phase.[4] Phenylacetic acid has a carboxylic acid group, which can deprotonate and become negatively charged. If this occurs, it can interact with residual silanol groups (-Si-OH) on the surface of silica-based columns (like C18), which can also be ionized (-Si-O⁻). This secondary ionic interaction is a different retention mechanism from the primary reversed-phase mechanism, causing some analyte molecules to be retained longer, which results in a tailing peak.[2][5][6]

Q3: How does the mobile phase pH affect peak shape for phenylacetic acid?

Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds.[7][8] Phenylacetic acid has a pKa of approximately 4.3.

  • At a pH near or above the pKa (e.g., pH > 4.3): The phenylacetic acid will be partially or fully ionized (deprotonated) to its carboxylate form. This negatively charged ion can strongly interact with the silica backbone of the column, leading to significant peak tailing.[8][9]

  • At a pH well below the pKa (e.g., pH 2.5–3.0): The phenylacetic acid remains in its neutral, protonated form. This "ion-suppressed" form interacts primarily through the desired hydrophobic mechanisms with the C18 stationary phase, minimizing secondary interactions and resulting in a sharp, symmetrical peak.[3][9]

Therefore, maintaining a mobile phase pH at least 1.5 to 2 units below the analyte's pKa is crucial for good peak shape.[8][10]

Q4: I've adjusted the mobile phase pH, but my peak is still tailing. What else could be wrong?

If pH optimization doesn't solve the problem, consider these other potential causes:

  • Column Contamination or Degradation: The column may be contaminated with strongly retained sample matrix components, or the stationary phase may be degrading. A blocked inlet frit can also distort peak shape.[2][3]

  • Column Void: A void or channel can form at the head of the column bed due to pressure shocks or chemical instability. This creates a physical space that causes band broadening and tailing.[2][11]

  • Extra-Column Volume (Dead Volume): Excessive tubing length or internal diameter between the injector, column, and detector can cause peaks to broaden and tail.[1][11]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3][4]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. It is best to dissolve the sample in the mobile phase itself or a weaker solvent.[3][4]

Q5: Which HPLC column is best to prevent peak tailing with phenylacetic acids?

While standard C18 columns can be used, selecting a modern, high-purity, and fully end-capped column is highly recommended to minimize peak tailing.[1][6] "End-capping" is a process that deactivates most of the residual silanol groups that cause secondary interactions.[2][6] For aromatic acids, a Phenyl-Hexyl column can also provide excellent peak shape and alternative selectivity due to π-π interactions with the analyte's phenyl ring.[12]

Troubleshooting Guide for Peak Tailing

Follow this systematic approach to diagnose and resolve peak tailing issues.

Step 1: Evaluate the Mobile Phase
  • Check pH: Ensure the mobile phase pH is at least 1.5 units below the pKa of phenylacetic acid (~4.3). An optimal range is pH 2.5-3.0. Use an acidifier like phosphoric acid or formic acid.[8][13]

  • Verify Buffer Strength: If using a buffer (e.g., phosphate), ensure its concentration is sufficient (typically 10-50 mM) to control the pH effectively.[3][5]

  • Freshly Prepare: Always use freshly prepared mobile phase to avoid pH shifts or microbial growth.

Step 2: Assess the Column and Sample
  • Column Flushing: If contamination is suspected, flush the column with a strong solvent (e.g., 100% Acetonitrile for reversed-phase).[3] Always check the column manufacturer's guidelines for recommended flushing procedures.

  • Test for Overload: Dilute your sample 10-fold and inject it again. If the peak shape improves significantly, the original concentration was overloading the column.[2][4]

  • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your mobile phase.[3]

Step 3: Investigate Hardware and System Issues
  • Check for Voids: Disconnect the column and inspect the inlet. If a void is visible, the column may need to be replaced. Sometimes, reversing and flushing the column (if permitted by the manufacturer) can resolve a blocked frit.[2]

  • Minimize Dead Volume: Use the shortest possible length of narrow-bore tubing (e.g., 0.005" I.D.) to connect system components.[1] Ensure all fittings are correctly installed to prevent leaks and dead volume.

  • Use a Guard Column: A guard column can protect the analytical column from contamination and is a useful tool for troubleshooting. If peak shape improves after replacing the guard column, it indicates that the issue was due to contamination.

Quantitative Data: Effect of pH on Peak Asymmetry

This table illustrates the typical effect of mobile phase pH on the peak asymmetry factor for phenylacetic acid. As the pH approaches and surpasses the pKa (4.3), the asymmetry increases dramatically.

Mobile Phase pHAnalyte StateExpected Asymmetry Factor (As)Peak Shape
2.5Fully Protonated (Ion-Suppressed)1.0 - 1.2Symmetrical
3.5Mostly Protonated1.2 - 1.4Minor Tailing
4.3 (pKa)50% Ionized / 50% Protonated> 1.8Significant Tailing
5.5Mostly Ionized> 2.5Severe Tailing

Standard Experimental Protocol

This protocol provides a starting point for the analysis of phenylacetic acid using reversed-phase HPLC.

  • Column: High-purity, end-capped C18 or Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase: Acetonitrile and Water (containing 0.1% Phosphoric Acid), pH adjusted to ~2.7.

    • Example Gradient: Start with 30% Acetonitrile, increase to 70% over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.[14]

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile Phase (at initial conditions) or Water/Acetonitrile mixture.

Visual Troubleshooting Workflows

Troubleshooting Logic

This diagram outlines a systematic workflow for diagnosing the root cause of peak tailing.

G start Peak Tailing Observed (As > 1.2) check_ph Is Mobile Phase pH < pKa - 1.5 units? start->check_ph adjust_ph Adjust pH to 2.5-3.0 with Acid/Buffer check_ph->adjust_ph No check_overload Is Sample Overloaded? check_ph->check_overload Yes adjust_ph->start dilute_sample Dilute Sample 10x and Re-inject check_overload->dilute_sample Yes check_column Is Column Health OK? check_overload->check_column No dilute_sample->start flush_column Flush or Replace Column / Guard Column check_column->flush_column No check_hardware Check for Dead Volume (Tubing, Fittings) check_column->check_hardware Yes flush_column->start fix_hardware Optimize Tubing/Fittings check_hardware->fix_hardware Yes resolved Problem Resolved check_hardware->resolved No fix_hardware->start

Caption: A step-by-step flowchart for troubleshooting HPLC peak tailing.

Secondary Interaction Mechanism

This diagram illustrates the chemical interaction responsible for peak tailing when the mobile phase pH is too high.

G cluster_0 Silica Surface (Stationary Phase) cluster_1 Mobile Phase (pH > pKa) silanol Ionized Silanol Group -Si-O⁻ paa Ionized Phenylacetic Acid (Carboxylate) paa->silanol Undesirable Ionic Interaction (Causes Peak Tailing)

Caption: Cause of peak tailing: interaction of ionized analyte with the column.

References

Technical Support Center: Analysis of 3-Fluoro-4-methylphenylacetic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on understanding the mass spectrometry fragmentation pattern of 3-Fluoro-4-methylphenylacetic acid. It includes frequently asked questions, troubleshooting guides for common experimental issues, and a general experimental protocol.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak (M+) for this compound?

A1: The molecular weight of this compound (C9H9FO2) is 168.17 g/mol . Therefore, in an electron ionization (EI) mass spectrum, the molecular ion peak (M+) is expected at a mass-to-charge ratio (m/z) of 168.

Q2: What are the primary fragmentation pathways for this compound?

A2: Phenylacetic acids typically undergo fragmentation through several key pathways. The most common fragmentation involves the loss of the carboxylic acid group. For this compound, the primary fragmentation pathways are predicted to be:

  • Loss of the carboxylic acid group (-COOH): This results in the formation of a 3-fluoro-4-methylbenzyl cation.

  • Loss of a hydroxyl radical (-OH): This leads to the formation of an acylium ion.

  • Decarboxylation followed by rearrangement: More complex rearrangements can occur, though they may be less prominent.

Q3: What are the major fragment ions expected in the mass spectrum of this compound?

A3: Based on the fragmentation of similar aromatic carboxylic acids, the following major fragment ions are anticipated[1][2]:

  • m/z 123: This corresponds to the [M-COOH]+ fragment, which is the 3-fluoro-4-methylbenzyl cation. This is often a very stable and therefore abundant ion.

  • m/z 151: This corresponds to the [M-OH]+ fragment, forming an acylium ion.

  • m/z 95: This could result from the loss of carbon monoxide (CO) from the m/z 123 fragment.

Predicted Fragmentation Data

The following table summarizes the predicted major ions in the EI mass spectrum of this compound.

m/zProposed Fragment IonChemical FormulaNotes
168[C9H9FO2]+•C9H9FO2Molecular Ion (M+)
151[C9H8FO]+C9H8FOLoss of -OH radical from the molecular ion.
123[C8H8F]+C8H8FLoss of the -COOH group from the molecular ion. This is often the base peak.
95[C7H5F]+C7H5FLoss of CO from the m/z 123 fragment.

Fragmentation Pathway Diagram

Fragmentation_Pattern mol This compound (M+•) m/z = 168 frag1 [M-OH]+ m/z = 151 mol->frag1 - OH frag2 [M-COOH]+ m/z = 123 (Base Peak) mol->frag2 - COOH frag3 [C7H5F]+ m/z = 95 frag2->frag3 - CO

Caption: Predicted EI-MS fragmentation pathway for this compound.

Troubleshooting Guide

Problem: The molecular ion peak at m/z 168 is very weak or absent.

  • Possible Cause: Carboxylic acids can sometimes exhibit weak molecular ion peaks due to rapid fragmentation.[1] The energy of the electron beam in EI-MS might be too high, causing extensive fragmentation.[3]

  • Troubleshooting Steps:

    • Use a "softer" ionization technique: If available, try chemical ionization (CI) or electrospray ionization (ESI) which are less energetic and more likely to preserve the molecular ion.[3]

    • Lower the ionization energy: If using EI, reducing the electron energy (if the instrument allows) can sometimes increase the relative abundance of the molecular ion.

    • Derivatization: Consider derivatizing the carboxylic acid to a methyl ester. Esters are generally more volatile and can produce more prominent molecular ion peaks.

Problem: I see an unexpected peak at m/z 18 (water).

  • Possible Cause: This is often due to the presence of water in the sample or the mass spectrometer. Carboxylic acids can also undergo thermal decomposition in the injector port, leading to the loss of water.

  • Troubleshooting Steps:

    • Ensure the sample is dry: Use a drying agent or lyophilize the sample before analysis.

    • Check the instrument for leaks: A leak in the system can introduce atmospheric water.

    • Optimize injector temperature: Lowering the injector temperature may reduce thermal decomposition.

Problem: The fragmentation pattern is different from what is predicted.

  • Possible Cause: The actual fragmentation can be influenced by instrument parameters, impurities in the sample, or complex rearrangement reactions.

  • Troubleshooting Steps:

    • Verify sample purity: Analyze the sample by another technique (e.g., NMR, HPLC) to confirm its purity.

    • Consult spectral databases: Compare your spectrum to libraries of known compounds (e.g., NIST) to check for potential matches with isomers or related structures.

    • High-resolution mass spectrometry (HRMS): If available, HRMS can provide the exact mass of the fragments, which helps in determining their elemental composition and confirming their identity.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol provides a general procedure for acquiring an EI mass spectrum of a solid organic compound like this compound.

1. Sample Preparation:

  • Ensure the sample is pure and dry.
  • Accurately weigh approximately 1-2 mg of the compound.
  • Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a final concentration of about 1 mg/mL.

2. Instrument Setup:

  • Ionization Mode: Electron Ionization (EI)
  • Electron Energy: 70 eV (standard for library comparison)
  • Mass Range: Scan from m/z 40 to 300 to ensure all relevant fragments and the molecular ion are detected.
  • Ion Source Temperature: Typically 200-250 °C.
  • Injector Temperature: Set to a temperature that ensures volatilization without thermal decomposition (e.g., 250 °C).

3. Sample Introduction:

  • Direct Insertion Probe (DIP): If the compound is sufficiently volatile and thermally stable, a small amount of the solid can be placed in a capillary tube and introduced directly into the ion source. The probe is then heated to volatilize the sample.
  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is volatile, inject 1 µL of the prepared solution into the GC. The GC will separate the compound from any impurities before it enters the mass spectrometer.

4. Data Acquisition:

  • Acquire a background spectrum (a "blank" run with just the solvent) to subtract from the sample spectrum.
  • Introduce the sample and begin data acquisition.
  • Monitor the total ion chromatogram (TIC) to ensure the sample is being ionized.

5. Data Analysis:

  • Subtract the background spectrum from the sample spectrum.
  • Identify the molecular ion peak (m/z 168).
  • Identify the major fragment ions and propose structures for them.
  • Compare the obtained spectrum with spectral libraries (e.g., NIST, Wiley) if available.

References

Technical Support Center: Synthesis of 3-Fluoro-4-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the synthesis of 3-Fluoro-4-methylphenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: There are three primary synthetic routes for the preparation of this compound:

  • Hydrolysis of 3-Fluoro-4-methylphenylacetonitrile: This is a straightforward method involving the conversion of the corresponding nitrile to the carboxylic acid.

  • Palladium-Catalyzed Suzuki Coupling: This route involves the cross-coupling of a boronic acid derivative with a halo-acetate synthon to form the carbon-carbon bond.

  • Willgerodt-Kindler Reaction of 3-Fluoro-4-methylacetophenone: This reaction converts the acetophenone to a thioamide, which is then hydrolyzed to the desired carboxylic acid.

Q2: How does the choice of base affect the hydrolysis of 3-Fluoro-4-methylphenylacetonitrile?

A2: The base is a critical factor in the hydrolysis of nitriles. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typically used to drive the reaction to completion. The choice of base can influence the reaction time and yield. Under milder basic conditions, the reaction may stop at the amide intermediate.[1] Harsher conditions, such as higher temperatures and prolonged reaction times, favor the formation of the carboxylic acid.[1]

Q3: What is the role of the base in the Suzuki coupling reaction for this synthesis?

A3: In the Suzuki coupling, the base plays a crucial role in the transmetalation step of the catalytic cycle.[2] It activates the organoboron compound, making it more nucleophilic and facilitating the transfer of the organic group to the palladium catalyst.[3] The choice of base can significantly impact the reaction yield and rate.

Q4: Are there common side reactions to be aware of during these syntheses?

A4: Yes, each route has potential side reactions:

  • Nitrile Hydrolysis: Incomplete hydrolysis can lead to the formation of 3-Fluoro-4-methylphenylacetamide as a byproduct.

  • Suzuki Coupling: Common side reactions include homocoupling of the boronic acid and dehalogenation of the aryl halide.[4]

  • Willgerodt-Kindler Reaction: The formation of the corresponding carboxylic acid can be a side reaction if water is present during the initial thioamide formation.[5] The hydrolysis of the thioamide can sometimes be challenging and may require vigorous conditions.

Troubleshooting Guides

Synthesis via Hydrolysis of 3-Fluoro-4-methylphenylacetonitrile
Issue Possible Cause Troubleshooting Steps
Low Yield of Carboxylic Acid Incomplete hydrolysis.- Increase the reaction temperature and/or prolong the reaction time. - Use a stronger base or a higher concentration of the base. - Ensure efficient stirring to improve phase mixing if the nitrile is not fully soluble.
Presence of Amide Impurity Reaction conditions are too mild.[1]- Re-subject the isolated mixture to harsher hydrolysis conditions (e.g., reflux with a higher concentration of NaOH or KOH).[1][6]
Reaction Stalls The base is consumed by acidic impurities.- Use purified starting materials and solvents. - Add a slight excess of the base.
Synthesis via Suzuki Coupling
Issue Possible Cause Troubleshooting Steps
Low Yield of Coupled Product Inefficient transmetalation.- Screen different bases (see Table 2 for a comparison). - Ensure the base is sufficiently soluble in the reaction medium. - Use a different palladium catalyst or ligand system.[2]
Significant Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.[4]- Thoroughly degas the solvent and reaction mixture before adding the catalyst. - Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Dehalogenation of the Aryl Halide The palladium complex is reacting with a hydride source.[4]- Use a non-protic solvent if possible. - Consider a different base that is less likely to act as a hydride donor.
Synthesis via Willgerodt-Kindler Reaction
Issue Possible Cause Troubleshooting Steps
Low Yield of Thioamide The reaction temperature is too low.- Increase the reaction temperature, potentially using a higher-boiling solvent or microwave irradiation.[7][8]
Incomplete Hydrolysis of Thioamide Hydrolysis conditions are not vigorous enough.- Increase the concentration of the base (e.g., NaOH) and/or the reaction temperature for the hydrolysis step.[7]
Formation of Complex Byproducts Side reactions of the enamine intermediate.- Optimize the stoichiometry of the amine and sulfur. - Consider the addition of an acid or base catalyst to improve selectivity.[9]

Data Presentation

Table 1: Effect of Different Bases on the Hydrolysis of Aryl Nitriles

Base Solvent Temperature (°C) Time (h) Yield (%) Notes
NaOHEthanol/WaterReflux4 - 8~85-95A common and effective method for complete hydrolysis.[6]
KOHEthanol/WaterReflux4 - 8~85-95Similar efficacy to NaOH.[6]
LiOHMethanol/WaterRoom Temp0.5VariableCan be effective for ester hydrolysis, but may require harsher conditions for nitriles.[10][11]

Note: The data presented is representative of typical nitrile hydrolysis reactions and may need optimization for 3-Fluoro-4-methylphenylacetonitrile.

Table 2: Effect of Various Bases on a Representative Suzuki Coupling Reaction *

Base Solvent Temperature (°C) Time (h) Yield (%)
Na₂CO₃Benzene/H₂O804884
K₃PO₄DME/H₂O80-70
NaOHDME/H₂O80-95
Ba(OH)₂DME/H₂O80299

*Data adapted from a study on the Suzuki coupling of mesitylboronic acid with iodobenzene.[12] Conditions may require optimization for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitrile Hydrolysis
  • Setup: In a round-bottom flask equipped with a reflux condenser, add 3-Fluoro-4-methylphenylacetonitrile.

  • Reagent Addition: Add a 10-20% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). The molar ratio of base to nitrile should be at least 2:1. An alcohol co-solvent such as ethanol can be added to improve solubility.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Acidify the solution with a strong acid (e.g., concentrated HCl) to a pH of approximately 2. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture) can be performed for further purification.

Protocol 2: Synthesis of this compound via Suzuki Coupling
  • Setup: In a reaction vessel, combine 3-Fluoro-4-methylphenylboronic acid, ethyl bromoacetate, and a palladium catalyst (e.g., Pd(PPh₃)₄).

  • Reagent Addition: Add a suitable solvent (e.g., toluene, DME, or THF) and an aqueous solution of a base (e.g., Na₂CO₃, K₂CO₃, or Ba(OH)₂).

  • Reaction: Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes. Heat the reaction to the desired temperature (typically 80-100 °C) and stir until the starting materials are consumed, as monitored by TLC or GC-MS.

  • Ester Hydrolysis: After the coupling reaction is complete, add a solution of a strong base (e.g., NaOH or KOH) and continue heating to hydrolyze the ester intermediate.

  • Workup and Purification: Cool the reaction mixture and perform an aqueous workup. Acidify the aqueous layer to precipitate the carboxylic acid product. Isolate the product by filtration and purify by recrystallization.

Protocol 3: Synthesis of this compound via Willgerodt-Kindler Reaction
  • Thioamide Formation: In a sealed tube or a flask with a reflux condenser, mix 3-Fluoro-4-methylacetophenone, sulfur, and an amine such as morpholine.[5][13]

  • Reaction: Heat the mixture to a high temperature (typically 130-160 °C) for several hours.

  • Hydrolysis: After the formation of the thioamide is complete, cool the reaction mixture. Add a concentrated aqueous solution of a strong base like sodium hydroxide (NaOH).[7]

  • Reaction: Heat the mixture under reflux for several hours to hydrolyze the thioamide to the carboxylic acid.

  • Workup and Purification: Cool the reaction mixture and acidify with a strong acid. Extract the product with an organic solvent. Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

experimental_workflow_nitrile_hydrolysis start Start: 3-Fluoro-4- methylphenylacetonitrile reagents Add NaOH or KOH in Water/Ethanol start->reagents reflux Heat to Reflux (4-8 hours) reagents->reflux workup Acidify with HCl reflux->workup purification Filter and Recrystallize workup->purification end End: 3-Fluoro-4- methylphenylacetic acid purification->end

Caption: Workflow for Nitrile Hydrolysis.

suzuki_coupling_workflow cluster_coupling Suzuki Coupling cluster_hydrolysis Ester Hydrolysis start_suzuki 3-Fluoro-4-methylphenylboronic acid + Ethyl bromoacetate add_catalyst_base Add Pd Catalyst and Base start_suzuki->add_catalyst_base heat_suzuki Heat under Inert Atmosphere add_catalyst_base->heat_suzuki add_base_hydrolysis Add NaOH or KOH heat_suzuki->add_base_hydrolysis heat_hydrolysis Heat to Hydrolyze add_base_hydrolysis->heat_hydrolysis workup_purification Acidify, Extract, and Recrystallize heat_hydrolysis->workup_purification end_product This compound workup_purification->end_product

Caption: Suzuki Coupling and Hydrolysis Workflow.

logical_relationship_base_effect cluster_nitrile Nitrile Hydrolysis cluster_suzuki Suzuki Coupling synthesis_goal Synthesis of This compound strong_base Strong Base (NaOH, KOH) synthesis_goal->strong_base mild_base Milder Conditions synthesis_goal->mild_base base_choice Base Selection (e.g., Ba(OH)₂, Na₂CO₃) synthesis_goal->base_choice Carboxylic Acid\n(High Yield) Carboxylic Acid (High Yield) strong_base->Carboxylic Acid\n(High Yield) Amide Byproduct Amide Byproduct mild_base->Amide Byproduct Activates Boronic Acid\n(Affects Yield) Activates Boronic Acid (Affects Yield) base_choice->Activates Boronic Acid\n(Affects Yield)

Caption: Effect of Base Choice on Synthesis.

References

temperature optimization for the synthesis of 3-Fluoro-4-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Fluoro-4-methylphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the temperature optimization of this synthesis. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction to the Synthesis and the Critical Role of Temperature

The synthesis of this compound, a valuable intermediate in pharmaceutical and materials science, can be approached through several synthetic routes. The success of these methods is often highly dependent on precise temperature control. Temperature not only dictates the rate of reaction but also influences the formation of byproducts, the stability of intermediates, and the overall yield and purity of the final product. This guide will focus on two primary and effective synthetic pathways: the hydrolysis of 3-Fluoro-4-methylphenylacetonitrile and the carboxylation of a Grignard reagent.

Troubleshooting and FAQs: A-Guided Inquiry

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Route 1: Hydrolysis of 3-Fluoro-4-methylphenylacetonitrile

The hydrolysis of the nitrile precursor is a common and effective method. However, temperature fluctuations can lead to incomplete reactions or the formation of unwanted side products.

Question 1: My hydrolysis reaction is sluggish and incomplete, even after extended reaction times. What is the likely cause and how can I fix it?

Answer: A sluggish or incomplete hydrolysis reaction is often due to insufficient temperature. The hydrolysis of nitriles, particularly with acidic or basic reagents, requires a certain activation energy to proceed at a practical rate.

  • Causality: The carbon atom of the nitrile group is electrophilic, but the triple bond is quite stable. The reaction is initiated by the protonation of the nitrogen (in acidic hydrolysis) or the attack of a hydroxide ion (in basic hydrolysis). Both processes are accelerated at higher temperatures.

  • Troubleshooting Steps:

    • Gradual Temperature Increase: If you are running the reaction at a lower temperature (e.g., 60-80 °C), consider gradually increasing the temperature in 10 °C increments. A common temperature range for the acid hydrolysis of similar phenylacetonitriles is 90-150 °C[1].

    • Monitor for Degradation: While increasing the temperature, it is crucial to monitor the reaction for any signs of decomposition, such as a significant change in color (darkening).

    • Consider a Co-solvent: In some cases, the solubility of the nitrile in the aqueous acidic or basic solution can be a limiting factor. The addition of a co-solvent that is stable under the reaction conditions might improve the reaction rate.

Question 2: I'm observing a significant amount of a dark, tar-like substance in my reaction mixture, and the yield of the desired acid is low. What's happening?

Answer: The formation of tar-like substances is a classic sign of decomposition or polymerization, which is often caused by excessive temperatures.

  • Causality: At high temperatures, the starting material or the product may not be stable. The aromatic ring can be susceptible to side reactions, especially under harsh acidic or basic conditions at elevated temperatures. Polymerization of the nitrile or degradation of the phenylacetic acid product can occur.

  • Troubleshooting Steps:

    • Reduce the Reaction Temperature: If you are operating at the higher end of the temperature range (e.g., >120 °C), try reducing the temperature by 10-20 °C.

    • Optimize Reaction Time: It's possible that the reaction is complete before the onset of significant degradation. Run a time-course study at a slightly lower temperature to determine the optimal reaction time that maximizes the yield of the acid while minimizing byproduct formation.

    • Controlled Addition: Instead of adding all the nitrile at once, consider a slow, continuous addition to the hot acid or base solution. This can help to control any exotherms and maintain a more consistent reaction temperature[1].

Question 3: My final product is contaminated with the corresponding amide. How can I ensure complete hydrolysis to the carboxylic acid?

Answer: The formation of the amide is an intermediate step in the hydrolysis of a nitrile. Incomplete conversion to the carboxylic acid is often a result of insufficient reaction time, temperature, or water content.

  • Causality: The hydrolysis of a nitrile proceeds in two steps: first to the amide, and then the amide is further hydrolyzed to the carboxylic acid. The second step can sometimes be slower than the first.

  • Troubleshooting Steps:

    • Increase Reaction Time: The most straightforward solution is to increase the reaction time. Monitor the reaction by TLC or LC-MS to track the disappearance of the amide intermediate.

    • Ensure Sufficient Water: In some acid-catalyzed hydrolyses using concentrated acids, the amount of water can be a limiting factor for the second hydrolysis step. Ensure your reaction medium has an adequate amount of water.

    • Slight Temperature Increase: A modest increase in temperature can also promote the hydrolysis of the amide to the carboxylic acid.

Route 2: Carboxylation of 3-Fluoro-4-methylbenzyl Magnesium Halide (Grignard Reaction)

The Grignard reaction is a powerful tool for forming carbon-carbon bonds. However, it is notoriously sensitive to temperature, moisture, and atmospheric oxygen.

Question 1: I'm having trouble initiating the Grignard reaction. The magnesium isn't being consumed. What should I do?

Answer: Difficulty in initiating a Grignard reaction is a common issue. While not solely a temperature problem, temperature plays a role in the activation of the magnesium surface.

  • Causality: The surface of the magnesium metal is often coated with a passivating layer of magnesium oxide, which prevents it from reacting with the alkyl halide. This layer needs to be disrupted for the reaction to start. The reaction itself is exothermic, but a small amount of initial energy is often required.[2]

  • Troubleshooting Steps:

    • Gentle Warming: Gentle warming of the reaction flask with a heat gun can help to initiate the reaction. Be prepared to cool the reaction vessel once the reaction starts, as it can become vigorous.

    • Activators: A small crystal of iodine can be added to the reaction mixture. The iodine reacts with the magnesium surface, exposing fresh metal. The disappearance of the purple iodine vapor is an indication that the reaction is starting.[3]

    • Mechanical Agitation: Crushing a few pieces of the magnesium with a dry glass rod can also help to expose a fresh surface and initiate the reaction.

Question 2: My Grignard reaction is turning a dark brown/black color, and I'm getting a low yield of the desired carboxylic acid after carboxylation. What is the cause?

Answer: A dark coloration and low yield can be indicative of side reactions, which are often promoted by elevated temperatures during the Grignard reagent formation.

  • Causality: The primary side reaction is the formation of a biphenyl-type impurity (Wurtz coupling), which is favored at higher temperatures and high concentrations of the halide.[3] Overheating can also lead to the decomposition of the Grignard reagent itself.

  • Troubleshooting Steps:

    • Maintain a Gentle Reflux: The formation of the Grignard reagent is exothermic. The reaction should be controlled to maintain a gentle reflux of the ether solvent. If the reaction becomes too vigorous, cool the flask in an ice bath.

    • Slow Addition of Halide: Add the solution of the 3-fluoro-4-methylbenzyl halide dropwise to the magnesium suspension. This helps to control the exotherm and keep the concentration of the halide low, minimizing the Wurtz coupling side reaction.

Question 3: After carboxylation and workup, my primary product is a ketone, not the expected carboxylic acid. Why did this happen?

Answer: The formation of a ketone is a well-known side reaction in the carboxylation of Grignard reagents and is highly dependent on the reaction temperature.

  • Causality: The initially formed carboxylate salt can react with a second equivalent of the Grignard reagent to form a ketone. This is more likely to occur if the reaction temperature is too high, allowing the Grignard reagent to react with the carboxylate before it is quenched.

  • Troubleshooting Steps:

    • Low-Temperature Carboxylation: The carboxylation step must be carried out at a low temperature. Pouring the Grignard solution over crushed dry ice (solid CO2, -78 °C) is the most common and effective method. This ensures that the Grignard reagent is immediately consumed by the excess CO2 at a very low temperature.

    • Inverse Addition: An alternative is to bubble CO2 gas through the Grignard solution, but this must be done at a low temperature (e.g., 0 °C) and with vigorous stirring to ensure efficient mixing and to dissipate the heat of the reaction.[4]

    • Avoid Localized Heating: When adding the Grignard reagent to dry ice, do so slowly to avoid localized warming, which could promote the ketone formation side reaction.

Experimental Protocols and Data

Protocol 1: Hydrolysis of 3-Fluoro-4-methylphenylacetonitrile
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Fluoro-4-methylphenylacetonitrile.

  • Reagent Addition: Slowly add a 3:2 (v/v) mixture of concentrated sulfuric acid and water.

  • Heating: Heat the mixture to the desired temperature (see table below) and maintain it for the specified time. The reaction should be monitored for completion by TLC or LC-MS.[5]

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Isolation: The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • Purification: The crude product can be purified by recrystallization.

ParameterRecommended RangeNotes
Temperature90 - 120 °CStart at the lower end and increase if the reaction is slow.
Reaction Time2 - 6 hoursMonitor progress to avoid degradation.
Expected Yield75 - 85%Yield is highly dependent on temperature and time control.
Protocol 2: Carboxylation of 3-Fluoro-4-methylbenzyl Magnesium Halide
  • Grignard Formation:

    • Place magnesium turnings in an oven-dried, three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Add a solution of 3-fluoro-4-methylbenzyl bromide in anhydrous diethyl ether dropwise from the dropping funnel.

    • If the reaction does not start, add a crystal of iodine or gently warm the flask.

    • Once initiated, maintain a gentle reflux by controlling the rate of addition and cooling with a water bath if necessary.

  • Carboxylation:

    • In a separate beaker, place a large excess of crushed dry ice.

    • Slowly and carefully pour the prepared Grignard solution over the dry ice with gentle stirring.

    • Allow the mixture to stand until the excess dry ice has sublimated.

  • Workup:

    • Slowly add a dilute solution of hydrochloric acid to the reaction mixture to dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purification: The crude product can be purified by recrystallization.

ParameterRecommended RangeNotes
Grignard Formation Temp.Gentle reflux (~35 °C for diethyl ether)Avoid excessive heating to prevent side reactions.
Carboxylation Temp.-78 °C (dry ice)Crucial for preventing ketone formation.
Expected Yield60 - 75%Yield is sensitive to moisture and temperature control.

Visualization of Temperature Optimization Workflow

The following diagram illustrates the logical workflow for troubleshooting temperature-related issues in the synthesis of this compound.

Temperature_Optimization start Start Synthesis route_selection Select Synthetic Route start->route_selection hydrolysis Route 1: Nitrile Hydrolysis route_selection->hydrolysis Nitrile available grignard Route 2: Grignard Carboxylation route_selection->grignard Halide available hydrolysis_issue Issue Encountered? hydrolysis->hydrolysis_issue grignard_issue Issue Encountered? grignard->grignard_issue incomplete_rxn Incomplete Reaction hydrolysis_issue->incomplete_rxn Yes degradation Degradation/Tarring hydrolysis_issue->degradation Yes amide_byproduct Amide Byproduct hydrolysis_issue->amide_byproduct Yes success Successful Synthesis hydrolysis_issue->success No increase_temp Increase Temperature (90-120°C) incomplete_rxn->increase_temp decrease_temp Decrease Temperature Optimize Time degradation->decrease_temp increase_time_temp Increase Time/ Slightly Increase Temp amide_byproduct->increase_time_temp increase_temp->hydrolysis_issue decrease_temp->hydrolysis_issue increase_time_temp->hydrolysis_issue initiation_fail Initiation Failure grignard_issue->initiation_fail Yes low_yield_dark Low Yield/Dark Color grignard_issue->low_yield_dark Yes ketone_byproduct Ketone Byproduct grignard_issue->ketone_byproduct Yes grignard_issue->success No gentle_warm Gentle Warming/ Add Iodine initiation_fail->gentle_warm control_reflux Control Reflux/ Slow Addition low_yield_dark->control_reflux low_temp_carbox Use Dry Ice (-78°C) for Carboxylation ketone_byproduct->low_temp_carbox gentle_warm->grignard_issue control_reflux->grignard_issue low_temp_carbox->grignard_issue

Caption: Troubleshooting workflow for temperature optimization.

References

impact of solvent choice on the synthesis of 3-Fluoro-4-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-4-methylphenylacetic acid. The following sections detail the impact of solvent choice on the reaction, provide experimental protocols, and offer solutions to common issues.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic routes include:

  • Hydrolysis of 2-(3-fluoro-4-methylphenyl)acetonitrile: This is a widely used method that can be performed under acidic or basic conditions.

  • Willgerodt-Kindler Reaction of 3-fluoro-4-methylacetophenone: This reaction converts the acetophenone to a thioamide, which is subsequently hydrolyzed to the desired carboxylic acid.

  • Carboxylation of a Grignard Reagent: This involves the formation of a Grignard reagent from a suitable haloaromatic precursor, followed by reaction with carbon dioxide.

Q2: How does the choice of solvent impact the hydrolysis of 2-(3-fluoro-4-methylphenyl)acetonitrile?

A2: For nitrile hydrolysis, the solvent system is crucial for both solubility and reaction rate. Typically, aqueous solutions of acids or bases are used.[1][2][3] The addition of a co-solvent, such as ethanol or methanol, can improve the solubility of the starting nitrile. The choice of co-solvent and its ratio to water can influence the reaction temperature and time. For instance, a higher boiling point co-solvent allows for higher reaction temperatures, potentially speeding up the hydrolysis.

Q3: Which solvents are recommended for the Willgerodt-Kindler reaction?

A3: Polar aprotic solvents are generally favored for the Willgerodt-Kindler reaction.[4] Solvents like N,N-dimethylformamide (DMF) have been shown to provide good results.[4] High-boiling point solvents such as quinoline can also be used to achieve the necessary reaction temperatures.[5] In some cases, water has been successfully employed as a solvent.[6]

Q4: What is the best solvent for the Grignard carboxylation route?

A4: Ethereal solvents are essential for the formation and stability of Grignard reagents. Tetrahydrofuran (THF) is a common choice. For improved safety and sustainability, 2-Methyltetrahydrofuran (2-MeTHF) can be a viable alternative and may even lead to better yields in some cases. It is critical that these solvents are anhydrous, as any moisture will quench the Grignard reagent.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low Yield in Nitrile Hydrolysis - Incomplete hydrolysis.- Side reactions such as decomposition or decarboxylation.[7]- Increase reaction time and/or temperature.- Optimize the concentration of the acid or base.- Consider a different co-solvent to improve solubility.- For basic hydrolysis, ensure complete acidification to precipitate the product.
Incomplete Willgerodt-Kindler Reaction - Insufficient reaction temperature or time.- Poor choice of solvent.- Switch to a higher-boiling point solvent like DMF or quinoline to increase the reaction temperature.[4][5]- Increase the reaction time.- Ensure the morpholine and sulfur are of good quality and used in the correct stoichiometry.
Failure to Form Grignard Reagent - Presence of moisture in the solvent or on the glassware.- Inactive magnesium turnings.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous ethereal solvents (e.g., THF, 2-MeTHF).- Activate the magnesium turnings with a small crystal of iodine or by mechanical stirring.
Formation of Amide Impurity in Nitrile Hydrolysis - The intermediate amide is resistant to hydrolysis.[7]- Prolong the reaction time or increase the temperature to drive the hydrolysis to completion.- Increase the concentration of the acid or base catalyst.
Low Purity of Final Product - Presence of unreacted starting materials or intermediates.- Formation of byproducts from side reactions.- Optimize the reaction conditions (temperature, time, solvent) to favor the desired reaction pathway.- Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Impact of Solvent on Reaction Parameters (Illustrative Data)

Synthetic Route Solvent System Expected Yield (%) Typical Reaction Time (h) Purity Profile Notes
Nitrile Hydrolysis (Acidic) 5M H₂SO₄ / Ethanol (1:1)75-856-8Good, may contain some unreacted nitrile.Ethanol improves the solubility of the starting material.
Nitrile Hydrolysis (Basic) 5M NaOH / Methanol (1:1)80-904-6Good, requires careful acidification to isolate the product.Methanol is a common co-solvent.
Willgerodt-Kindler Reaction DMF85-95 (thioamide)12-16ExcellentDMF is a polar aprotic solvent that facilitates the reaction.[4]
Willgerodt-Kindler Reaction Quinoline80-90 (thioamide)8-12Very GoodHigher boiling point allows for faster reaction times.[5]
Grignard Carboxylation Anhydrous THF60-702-4Good, may contain biphenyl impurities.Strict anhydrous conditions are required.
Grignard Carboxylation Anhydrous 2-MeTHF65-752-4Good, potentially fewer byproducts than THF.A greener alternative to THF.

Experimental Protocols

Protocol 1: Synthesis via Nitrile Hydrolysis (Acidic)
  • Setup: In a round-bottom flask equipped with a reflux condenser, add 2-(3-fluoro-4-methylphenyl)acetonitrile (1 eq.).

  • Reagents: Add a 1:1 mixture of 5M sulfuric acid and ethanol.

  • Reaction: Heat the mixture to reflux and stir for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Protocol 2: Synthesis via Willgerodt-Kindler Reaction
  • Setup: In a round-bottom flask equipped with a reflux condenser, add 3-fluoro-4-methylacetophenone (1 eq.), sulfur (2.5 eq.), and morpholine (3 eq.).

  • Solvent: Add N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux (around 130-140 °C) for 12-16 hours.

  • Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide. Heat to reflux to hydrolyze the intermediate thioamide.

  • Work-up: After hydrolysis, cool the mixture and acidify with concentrated HCl to precipitate the carboxylic acid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent.

Protocol 3: Synthesis via Grignard Carboxylation
  • Setup: In an oven-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.2 eq.).

  • Grignard Formation: Add a solution of 1-bromo-3-fluoro-4-methylbenzene (1 eq.) in anhydrous THF dropwise. A crystal of iodine can be added to initiate the reaction.

  • Carboxylation: Once the Grignard reagent has formed, cool the reaction mixture to 0 °C and bubble dry carbon dioxide gas through the solution, or add crushed dry ice.

  • Work-up: Quench the reaction by slowly adding 1M HCl.

  • Extraction: Extract the aqueous layer with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Synthesis Workflow and Solvent Choice

The following diagram illustrates the different synthetic pathways to this compound and highlights the critical role of solvent selection at various stages.

Synthesis_Workflow Start1 2-(3-fluoro-4-methylphenyl)acetonitrile Hydrolysis Hydrolysis Start1->Hydrolysis Acidic or Basic Conditions Start2 3-fluoro-4-methylacetophenone Willgerodt Willgerodt-Kindler Reaction Start2->Willgerodt Start3 1-bromo-3-fluoro-4-methylbenzene Grignard Grignard Formation & Carboxylation Start3->Grignard Product This compound Hydrolysis->Product Solvent1 Aqueous Acid/Base + Co-solvent (e.g., EtOH) Hydrolysis->Solvent1 Solvent Choice Willgerodt->Product Followed by Hydrolysis Solvent2 Polar Aprotic (e.g., DMF) or High-Boiling (e.g., Quinoline) Willgerodt->Solvent2 Solvent Choice Grignard->Product Solvent3 Anhydrous Ethereal (e.g., THF, 2-MeTHF) Grignard->Solvent3 Solvent Choice

Caption: Synthetic routes to this compound highlighting solvent-dependent steps.

References

preventing byproduct formation in the synthesis of 3-Fluoro-4-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-Fluoro-4-methylphenylacetic acid, with a focus on preventing the formation of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: Common synthetic routes include the hydrolysis of 2-(3-fluoro-4-methylphenyl)acetonitrile, the Willgerodt-Kindler reaction starting from 1-(3-fluoro-4-methylphenyl)ethanone, and the carbonation of a Grignard reagent derived from a suitable 3-fluoro-4-methylbenzyl halide.[1][2] The hydrolysis of the corresponding benzyl cyanide is a standard and often smoother method for preparing phenylacetic acids.[2]

Q2: What are the primary byproducts I should be aware of during synthesis?

A2: The primary byproducts depend on the synthetic route.

  • Nitrile Hydrolysis : The most common byproduct is 2-(3-fluoro-4-methylphenyl)acetamide, resulting from incomplete hydrolysis.[3]

  • Willgerodt-Kindler Reaction : This reaction proceeds through a thioamide intermediate, which can remain if hydrolysis is incomplete. The reaction can also generate hydrogen sulfide.[4][5]

  • Grignard Reaction : A significant side product is the formation of biphenyl derivatives through homocoupling of the Grignard reagent. The reaction is also highly sensitive to moisture, which can quench the reagent and reduce yield.[6]

Q3: How can I monitor the reaction to minimize byproduct formation?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring reaction progress. By spotting the reaction mixture alongside the starting material and, if available, a standard of the desired product, you can observe the disappearance of the reactant and the appearance of the product. This allows you to determine the optimal reaction time and avoid over-running or under-running the reaction, which can lead to byproduct formation.

Q4: Are there any specific safety concerns with these synthetic routes?

A4: Yes. The Willgerodt-Kindler reaction generates hydrogen sulfide, a toxic gas.[5] Grignard reactions are highly exothermic and must be performed under strictly anhydrous conditions, as the reagent reacts violently with water.[6][7] Hydrolysis of nitriles with strong acids or bases can also be exothermic. Furthermore, if acetonitrile is used as a solvent in the presence of a strong base, it can undergo a hazardous runaway hydrolysis reaction.[8] A thorough risk assessment should be conducted before beginning any procedure.

Troubleshooting Guide

Issue 1: My final product is contaminated with an amide.

  • Question: My NMR and IR spectra indicate the presence of 2-(3-fluoro-4-methylphenyl)acetamide in my this compound. How did this happen and how can I remove it?

  • Answer: This is a classic byproduct of incomplete nitrile hydrolysis.

    • Cause : The hydrolysis of a nitrile to a carboxylic acid is a two-step process that proceeds through an amide intermediate. If the reaction is not allowed to go to completion (due to insufficient time, temperature, or reagent concentration), the amide will remain as an impurity.[3]

    • Prevention : Ensure complete hydrolysis by increasing the reaction time or using more forcing conditions, such as a higher temperature or a more concentrated acid/base solution. Monitor the reaction by TLC until all the starting nitrile and intermediate amide have been consumed.

    • Solution : You can purify the final product by taking advantage of the difference in acidity. Dissolve the crude product in a basic aqueous solution (e.g., 10% sodium carbonate). The acidic product will form a water-soluble carboxylate salt, while the neutral amide will remain insoluble or have low solubility. The amide can then be removed by extraction with an organic solvent (e.g., ethyl acetate).[3][9] Afterward, acidifying the aqueous layer will precipitate the pure phenylacetic acid, which can be collected by filtration.[9]

Issue 2: The yield from my Willgerodt-Kindler reaction is very low.

  • Question: I attempted to synthesize the target acid from 1-(3-fluoro-4-methylphenyl)ethanone using the Willgerodt-Kindler reaction, but my yield is poor. What could be the cause?

  • Answer: The Willgerodt-Kindler reaction can be sensitive to reaction conditions.

    • Cause : Low yields can result from several factors. The reaction involves the migration of a carbonyl group, which can be inefficient.[4] The subsequent hydrolysis of the thioamide intermediate may also be incomplete. The use of phase transfer catalysts has been shown to dramatically decrease reaction times and improve yields in similar systems.[9]

    • Prevention : Consider using a phase transfer catalyst like triethyl benzyl ammonium chloride (TEBA) to improve reaction efficiency.[9] Ensure the hydrolysis step is complete by heating under basic conditions for a sufficient duration (e.g., 8 hours or more, monitored by TLC).[9]

    • Solution : If the reaction has already been worked up, purifying the product from unreacted starting material and the intermediate thioamide can be challenging. Recrystallization from a suitable solvent, such as heptane or water, may be effective.[10]

Issue 3: My Grignard reaction failed to initiate or gave a low yield.

  • Question: I tried to prepare the acid by reacting the corresponding Grignard reagent with CO₂, but the reaction didn't start, or the final yield was minimal. What went wrong?

  • Answer: Grignard reactions require very specific conditions to be successful.

    • Cause : The most common cause of failure is the presence of water or other protic impurities in the glassware, solvent, or reagents, which will quench the Grignard reagent as it forms.[11] Another common issue is that the magnesium metal is unreactive due to a surface layer of magnesium oxide.[1]

    • Prevention : All glassware must be rigorously dried (e.g., oven-dried overnight) and the reaction must be run under an inert atmosphere (e.g., nitrogen or argon). The ether solvent must be anhydrous.[1] To activate the magnesium, you can add a small crystal of iodine or physically crush the turnings to expose a fresh surface.[1][7]

    • Solution : If the reaction fails to initiate, try adding a small amount of iodine or gently heating the flask. If the reaction has already failed, it is usually necessary to start over, paying strict attention to anhydrous conditions.

Data Summary

The choice of hydrolysis conditions for the nitrile intermediate can impact reaction time and byproduct profile. The following table provides a general comparison.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reagents H₂SO₄ / H₂ONaOH / H₂O or KOH / H₂O
Typical Conditions Reflux for several hours[2]Reflux
Primary Byproduct 2-(3-fluoro-4-methylphenyl)acetamide (from incomplete reaction)[3]2-(3-fluoro-4-methylphenyl)acetamide (from incomplete reaction)
Work-up Dilution in cold water to precipitate the product[2]Acidification to precipitate the product
Advantages Often a smoother reaction with less vigorous initial stages compared to some base hydrolyses.[2]Can be effective for sterically hindered nitriles.
Disadvantages Can require long reaction times.The intermediate carboxylate salt is soluble; requires a separate acidification step to isolate the product.

Visualizing the Chemistry

Synthesis and Primary Byproduct Pathway

The following diagram illustrates the common synthesis of this compound via nitrile hydrolysis, highlighting the formation of the amide byproduct from incomplete reaction.

Synthesis_Byproduct Synthesis via Nitrile Hydrolysis and Amide Byproduct Formation cluster_byproduct Incomplete Reaction Path Start 2-(3-fluoro-4-methylphenyl) acetonitrile i1 Start->i1 H₂O, H⁺ or OH⁻ (Hydrolysis Step 1) Amide 2-(3-fluoro-4-methylphenyl) acetamide (Amide Byproduct) Acid 3-Fluoro-4-methylphenylacetic acid (Desired Product) i2 Amide->i2 H₂O, H⁺ or OH⁻ (Hydrolysis Step 2) i1->Amide i2->Acid

Caption: Synthesis of the target acid via a nitrile intermediate and the formation of the amide byproduct.

Troubleshooting Workflow for Low Product Yield

This flowchart provides a logical sequence of steps to diagnose and solve issues related to low yields in the synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Problem: Low Yield of Final Product CheckPurity Analyze crude product (NMR, TLC, LC-MS) Start->CheckPurity Decision Major Impurity Identified? CheckPurity->Decision Byproduct Cause: Byproduct Formation (e.g., Amide) Decision->Byproduct Yes, Byproduct UnreactedSM Cause: Incomplete Reaction (Starting material remains) Decision->UnreactedSM Yes, Starting Material NoImpurity Cause: Product Loss During Work-up/Purification Decision->NoImpurity No Solution_Byproduct Solution: 1. Optimize reaction conditions 2. Implement purification step (e.g., Acid-base extraction) Byproduct->Solution_Byproduct Solution_SM Solution: 1. Increase reaction time/temp 2. Check reagent stoichiometry and quality UnreactedSM->Solution_SM Solution_Loss Solution: 1. Review extraction/filtration steps 2. Optimize recrystallization solvent/procedure NoImpurity->Solution_Loss

Caption: A step-by-step workflow for diagnosing the cause of low product yield.

Detailed Experimental Protocols

Protocol 1: Synthesis via Nitrile Hydrolysis (Acid-Catalyzed)

This protocol is a general guideline based on standard procedures for hydrolyzing benzyl cyanides.[2]

  • Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-(3-fluoro-4-methylphenyl)acetonitrile (1 equivalent), water (approx. 7.5 mL per gram of nitrile), and concentrated sulfuric acid (approx. 5 mL per gram of nitrile). Caution: Add acid slowly to water as the mixing is exothermic.

  • Reaction : Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using TLC (e.g., with a 1:1 ethyl acetate:hexanes eluent) every hour. The reaction is complete when the starting nitrile spot is no longer visible. This may take 3-5 hours.

  • Work-up : Allow the mixture to cool slightly, then carefully pour it into a beaker containing cold water (approx. 12 mL per gram of nitrile). Stir the mixture to break up any solid cake that forms.

  • Isolation : Cool the mixture in an ice bath to complete precipitation. Collect the solid crude product by vacuum filtration, washing the filter cake with cold water.

  • Purification : To remove any residual amide impurity, the crude product can be recrystallized from heptane or a water/ethanol mixture.[10] Alternatively, perform an acid-base extraction as described in the troubleshooting section. Dry the final product under vacuum.

Protocol 2: Synthesis via Willgerodt-Kindler Reaction

This protocol is a general guideline for the Willgerodt-Kindler reaction followed by hydrolysis.[9][12]

  • Thioamide Formation : In a round-bottom flask, combine 1-(3-fluoro-4-methylphenyl)ethanone (1 equivalent), morpholine (approx. 2-3 equivalents), and elemental sulfur (approx. 1.5-2.5 equivalents). Heat the mixture to reflux. The reaction time can be lengthy and should be monitored by TLC. Caution: The reaction should be performed in a well-ventilated fume hood as it may produce H₂S.

  • Hydrolysis : After cooling, add an aqueous solution of sodium hydroxide (e.g., 20% w/v) to the reaction mixture. Heat the mixture to reflux for 8-12 hours to hydrolyze the intermediate thioamide.

  • Work-up : Cool the reaction mixture. If necessary, filter to remove any solid impurities. Transfer the filtrate to a separatory funnel and wash with an organic solvent (e.g., ethyl acetate) to remove neutral impurities.

  • Isolation : Transfer the aqueous layer to a beaker and cool in an ice bath. Slowly acidify with concentrated hydrochloric acid to a pH of ~2. The product, this compound, should precipitate as a solid.

  • Purification : Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization.[9]

References

Validation & Comparative

A Guide to the Structural Verification of 3-Fluoro-4-methylphenylacetic Acid via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Synthesis of novel compounds, such as 3-Fluoro-4-methylphenylacetic acid, a potential building block in medicinal chemistry, necessitates a robust and reliable method for structural validation. This guide provides an in-depth comparison of predicted Nuclear Magnetic Resonance (NMR) data with established principles of spectral interpretation to definitively validate the structure of this compound.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance spectroscopy stands as a preeminent analytical technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This guide will leverage predicted ¹H and ¹³C NMR data, treating it as an experimental benchmark to illustrate the deductive process of structural verification.

Predicted NMR Data for this compound

To serve as our analytical foundation, ¹H and ¹³C NMR spectra for this compound were generated using a validated prediction algorithm. The predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are summarized below. These values are referenced to a standard internal TMS (tetramethylsilane) signal.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
10.5-12.0Singlet (broad)1H-COOH
7.15Triplet1HJ(H,H) = 7.8H-5
7.02Doublet of doublets1HJ(H,H) = 7.8, J(H,F) = 9.5H-6
6.95Doublet1HJ(H,H) = 7.8H-2
3.60Singlet2H-CH₂
2.25Singlet3H-CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
178.5COOH
160.0 (d, ¹J(C,F) = 245 Hz)C-3
135.5 (d, ³J(C,F) = 5 Hz)C-1
132.0 (d, ³J(C,F) = 8 Hz)C-5
126.0 (d, ²J(C,F) = 18 Hz)C-4
125.5 (d, ²J(C,F) = 15 Hz)C-2
116.5 (d, ²J(C,F) = 22 Hz)C-6
40.5CH₂
16.0 (d, ⁴J(C,F) = 4 Hz)CH₃

Workflow for NMR-Based Structural Validation

The process of acquiring and interpreting NMR data to validate a chemical structure follows a systematic workflow. This process ensures that all aspects of the molecule's constitution are rigorously examined.

Caption: Workflow for the structural validation of this compound using NMR spectroscopy.

In-Depth Spectral Interpretation

¹H NMR Spectrum Analysis

The proton NMR spectrum provides a wealth of information for structural assignment.

  • Carboxylic Acid Proton (COOH): A broad singlet is anticipated in the downfield region of 10.5-12.0 ppm, characteristic of a carboxylic acid proton. Its broadness is a result of hydrogen bonding and chemical exchange.

  • Aromatic Protons (H-2, H-5, H-6): The aromatic region between 6.9 and 7.2 ppm is expected to show three distinct signals, consistent with a trisubstituted benzene ring.

    • H-5: The proton at the 5-position is predicted to be a triplet at approximately 7.15 ppm. It is coupled to both H-6 and the fluorine atom at C-3, but the ortho H-H coupling is most prominent.

    • H-6: This proton, ortho to the fluorine atom, is expected to appear as a doublet of doublets around 7.02 ppm due to coupling with H-5 and the fluorine atom.

    • H-2: The proton at the 2-position should appear as a doublet at approximately 6.95 ppm, being coupled to H-6.

  • Methylene Protons (CH₂): The two protons of the methylene group adjacent to the carboxylic acid and the aromatic ring are chemically equivalent and are expected to produce a sharp singlet around 3.60 ppm.[1]

  • Methyl Protons (CH₃): The three protons of the methyl group attached to the aromatic ring are also equivalent and should appear as a singlet at approximately 2.25 ppm.

¹³C NMR Spectrum Analysis

The carbon-13 NMR spectrum complements the proton data by providing information about the carbon skeleton.

  • Carboxyl Carbon (COOH): The carbon of the carboxylic acid group is typically found in the highly deshielded region of the spectrum, predicted here at 178.5 ppm.

  • Aromatic Carbons (C-1 to C-6): Six distinct signals are expected for the aromatic carbons, confirming the lack of symmetry in the substitution pattern. The carbon directly bonded to the highly electronegative fluorine atom (C-3) is significantly deshielded and exhibits a large one-bond C-F coupling constant (¹J(C,F) ≈ 245 Hz). The other aromatic carbons will show smaller two- and three-bond couplings to fluorine, which is a key diagnostic feature for confirming the position of the fluorine substituent.

  • Methylene Carbon (CH₂): The methylene carbon is predicted to resonate around 40.5 ppm.

  • Methyl Carbon (CH₃): The methyl carbon signal is expected at approximately 16.0 ppm and may show a small four-bond coupling to the fluorine atom.

The Power of 2D NMR for Unambiguous Assignment

While 1D NMR provides substantial data, complex structures benefit from two-dimensional NMR techniques for definitive assignment.

  • COSY (Correlation Spectroscopy): A COSY experiment would show correlations between coupled protons. For this compound, cross-peaks would be observed between H-5 and H-6, confirming their ortho relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would definitively link the proton signals at 7.15, 7.02, 6.95, 3.60, and 2.25 ppm to their corresponding carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is invaluable for establishing the overall connectivity. For instance, the methylene protons (3.60 ppm) would show correlations to the carboxyl carbon (178.5 ppm), C-1, C-2, and C-6 of the aromatic ring, unequivocally placing the acetic acid moiety at the C-1 position.

Experimental Protocol

Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently invert to ensure a homogeneous solution.

NMR Data Acquisition:

  • Instrument: 500 MHz NMR Spectrometer

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment

    • Spectral Width: 16 ppm

    • Acquisition Time: 2-3 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 8-16

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment

    • Spectral Width: 240 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on sample concentration

Conclusion

The predicted ¹H and ¹³C NMR data for this compound are in excellent agreement with the established principles of chemical shifts and spin-spin coupling. The distinct patterns in both the proton and carbon spectra, particularly the characteristic C-F couplings, provide a unique fingerprint for this specific isomer. By following the outlined workflow, from sample preparation to the analysis of 1D and 2D NMR spectra, researchers can confidently validate the structure of their synthesized compounds, ensuring the integrity and reliability of their scientific endeavors.

References

A Comparative Analysis of Predicted vs. Experimental NMR Shifts for Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An illustrative guide for researchers, scientists, and drug development professionals on the comparison of predicted and experimental Nuclear Magnetic Resonance (NMR) data for 3-Fluoro-4-methylphenylacetic acid. Due to the limited availability of public experimental NMR data for this compound, this guide utilizes predicted values for the target compound and publicly available experimental data for the parent compound, Phenylacetic acid, as a reference for comparison.

This guide provides a framework for utilizing predicted NMR data in the absence of experimental spectra, a common scenario in early-stage drug discovery and chemical research. The comparison aims to highlight the utility of predictive tools in characterizing novel or uncharacterized small molecules.

Data Presentation: Predicted and Experimental NMR Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental NMR chemical shifts for Phenylacetic acid. The predicted values were generated using a consensus prediction model from multiple algorithms.

Table 1: Comparison of Predicted ¹H NMR Chemical Shifts (in ppm) relative to TMS.

Proton Assignment (this compound) Predicted ¹H Shift (ppm) Proton Assignment (Phenylacetic Acid) Experimental ¹H Shift (ppm)
H-27.15H-2, H-67.35
H-57.08H-3, H-57.30
H-67.01H-47.26
-CH₃2.24-CH₂-3.63
-CH₂-3.61-COOH11.2 (broad)
-COOH11.0 (broad)

Table 2: Comparison of Predicted ¹³C NMR Chemical Shifts (in ppm) relative to TMS.

Carbon Assignment (this compound) Predicted ¹³C Shift (ppm) Carbon Assignment (Phenylacetic Acid) Experimental ¹³C Shift (ppm)
C-1 (d, J=18.5 Hz)132.8C-1133.4
C-2 (d, J=3.2 Hz)129.5C-2, C-6129.4
C-3 (d, J=245.5 Hz)162.1C-3, C-5128.6
C-4 (d, J=18.5 Hz)125.2C-4127.3
C-5115.8-CH₂-41.2
C-6 (d, J=3.2 Hz)131.5-C=O178.0
-CH₃14.5
-CH₂-40.5
-C=O177.5

Disclaimer: Experimental data for Phenylacetic acid is sourced from publicly available databases and may vary depending on the solvent and experimental conditions.

Experimental Protocols

A standard protocol for the acquisition of NMR data for small organic molecules like phenylacetic acid derivatives is outlined below.

1. Sample Preparation:

  • Dissolution: Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆) in a clean, dry vial.[1][2]

  • Filtration: To remove any particulate matter, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[3]

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for referencing the chemical shifts to 0 ppm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

2. NMR Data Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width and number of scans.

    • Use a standard single-pulse experiment.

    • The relaxation delay should be set to at least 5 times the longest T₁ relaxation time of the protons for quantitative analysis.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

    • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental and predicted NMR data.

NMR_Comparison_Workflow Workflow for Comparing Experimental and Predicted NMR Data cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_comparison Comparison cluster_output Output Experimental_Data Experimental NMR Data Acquisition Process_Experimental Process & Assign Experimental Spectra Experimental_Data->Process_Experimental Predicted_Data NMR Spectrum Prediction Process_Predicted Assign Predicted Shifts Predicted_Data->Process_Predicted Compare_Shifts Compare Chemical Shifts (δ) Process_Experimental->Compare_Shifts Compare_Couplings Compare Coupling Constants (J) Process_Experimental->Compare_Couplings Process_Predicted->Compare_Shifts Process_Predicted->Compare_Couplings DataTable Generate Comparison Tables Compare_Shifts->DataTable Compare_Couplings->DataTable Report Final Comparison Report DataTable->Report

Caption: A flowchart outlining the key steps in comparing experimentally acquired and computationally predicted NMR data.

References

comparing the biological activity of fluorinated vs. non-fluorinated phenylacetic acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the impact of subtle molecular modifications on biological activity is paramount. This guide provides a comparative analysis of fluorinated and non-fluorinated phenylacetic acid derivatives, focusing on their cytotoxic and anti-inflammatory properties. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document serves as a resource for evaluating the therapeutic potential of these compounds.

The introduction of fluorine into a molecule can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, which in turn can profoundly influence its biological activity. In the context of phenylacetic acids, a class of compounds with diverse therapeutic applications, fluorination has been explored as a strategy to enhance their efficacy as anticancer and anti-inflammatory agents.

Comparative Analysis of Cytotoxicity

The cytotoxic effects of fluorinated phenylacetic acid derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric in these assessments.

A study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated their potential as anticancer agents, particularly against prostate (PC3) and breast (MCF-7) cancer cell lines.[1] The in-vitro cytotoxicity of these compounds revealed that derivatives containing a nitro moiety exhibited greater cytotoxic effects.[1]

CompoundCancer Cell LineIC50 (µM)
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamidePC3 (Prostate)52
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate)80
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideMCF-7 (Breast)100
Imatinib (Reference Drug)PC3 (Prostate)40
Imatinib (Reference Drug)MCF-7 (Breast)98

Data sourced from Aliabadi et al., 2013.[1]

Another study on 2-(4-Fluorophenyl)-N-halophenylacetamide derivatives also assessed their cytotoxicity against a panel of cancer cell lines, with one compound showing notable activity against the PC3 cell line.[2]

CompoundCancer Cell LineIC50 (µM)
2-(4-Fluorophenyl)-N-(3-chlorophenyl)acetamidePC3 (Prostate)102

Data sourced from Aliabadi et al., 2012.[2]

Anti-Inflammatory Activity and Mechanism of Action

Phenylacetic acid derivatives are known to exhibit anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[3][4] Flurbiprofen, a fluorinated derivative of propionic acid with a phenylacetic acid-like structure, is a potent inhibitor of prostaglandin synthesis.[5][6]

The anti-inflammatory mechanism of phenylacetic acid derivatives often involves the modulation of key signaling pathways that regulate the expression of inflammatory mediators. Two such critical pathways are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) signaling cascades.

Phenylacetic acid (PAA) has been shown to impair macrophage function by inhibiting the activation of the ERK1/2 and JNK branches of the MAPK pathway, without affecting the p38 MAPK or NF-κB pathways.[7] In contrast, phenylbutyrate, a closely related aromatic fatty acid, has been demonstrated to inhibit NF-κB signaling by preventing the phosphorylation of IκBα and the p65 subunit.[8]

Below are diagrams illustrating the general experimental workflow for assessing cytotoxicity and the signaling pathways potentially modulated by phenylacetic acid derivatives.

G cluster_workflow Experimental Workflow for Cytotoxicity Assay A Cancer Cell Seeding B Compound Treatment (Fluorinated vs. Non-fluorinated) A->B 24h C Incubation B->C 48-72h D MTS Assay C->D E Measurement of Absorbance D->E F IC50 Determination E->F

Experimental Workflow for In Vitro Cytotoxicity Assessment.

G cluster_mapk MAPK Signaling Pathway Stimulus Inflammatory Stimulus RAS RAS Stimulus->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK JNK JNK RAF->JNK p38 p38 RAF->p38 ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Inflammatory_Genes Inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes PAA Phenylacetic Acid PAA->ERK Inhibition PAA->JNK Inhibition

MAPK Signaling Pathway and Potential Inhibition by Phenylacetic Acid.

G cluster_nfkb NF-κB Signaling Pathway Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes PBA Phenylbutyrate PBA->IKK Inhibition

NF-κB Signaling Pathway and Potential Inhibition by Phenylbutyrate.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTS Assay)

This protocol is based on the methodology described for assessing the cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.[1]

  • Cell Culture: Human prostate cancer (PC3) and breast cancer (MCF-7) cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds (fluorinated and non-fluorinated phenylacetic acid derivatives) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations. A vehicle control (medium with the solvent) and a positive control (a known cytotoxic drug like imatinib) are included.

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C.

  • MTS Assay: After the incubation period, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well. The plates are incubated for another 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: The reaction mixture contains Tris-HCl buffer (pH 8.0), hematin, and the respective enzyme (COX-1 or COX-2).

  • Inhibitor Incubation: The test compounds (fluorinated and non-fluorinated phenylacetic acids) are pre-incubated with the enzyme mixture for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate.

  • Reaction Termination: After a defined incubation period (e.g., 2 minutes) at 37°C, the reaction is stopped by adding a solution of HCl.

  • Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.

  • IC50 Calculation: The percentage of inhibition is calculated by comparing the PGE2 levels in the presence of the inhibitor to the control (without inhibitor). The IC50 value is determined from the dose-response curve.[3]

References

Structure-Activity Relationship of Substituted Phenylacetic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of substituted phenylacetic acids across various biological activities. It is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to support further research and development.

Antioxidant Activity

The antioxidant potential of phenolic acids, including phenylacetic acid derivatives, is a subject of significant interest. The substitution pattern on the phenyl ring plays a crucial role in their ability to scavenge free radicals.

The following table summarizes the ferric reducing antioxidant power (FRAP) of various substituted phenolic acids. The activity is expressed in TAUFe/μmol, which represents the number of units per micromole of the compound.

CompoundSubstituent(s)Activity (TAUFe/μmol)
3,4-dihydroxyphenylacetic acid3,4-dihydroxy149 ± 10.0[1]
2,3-dihydroxybenzoic acid2,3-dihydroxy202 ± 10.6[1]
2,5-dihydroxybenzoic acid2,5-dihydroxy128 ± 6.3[1]
3-hydroxybenzoic acid3-hydroxyPoorest efficiency[1]
p-hydroxyphenylacetic acid4-hydroxyLower activity than cinnamic acid derivative[1]
p,m-dihydroxyphenylacetic acid3,4-dihydroxyHigher activity than cinnamic and benzoic acid counterparts[1]

SAR Insights:

  • The presence of ortho-meta or para-meta dihydroxyl substitutions on phenylacetic acids is associated with higher antioxidant efficiency.[1]

  • A strong intramolecular hydrogen bond between ortho hydroxyl and carboxylic groups can significantly increase antioxidant activity.[1]

  • For phenolic acids with a single hydroxyl group in the para position, the antioxidant activity decreases in the order: cinnamic acid > phenylacetic acid > benzoic acid, suggesting the importance of the inductive effect for less potent compounds.[1]

  • In most cases, cinnamic acid derivatives have shown better efficiency than their benzoic acid counterparts. However, for para-meta substituted phenolic acids, the activity decreases in the order: phenylacetic acid > cinnamic acid > benzoic acid, indicating that the carboxylic group has a significant influence on the total antioxidant activity.[1]

This method is used for screening the antioxidant capacities of different compounds by measuring their ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[1]

  • Reagent Preparation : Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), 10 mM 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

  • Sample Preparation : Dissolve the test compounds (substituted phenylacetic acids) in a suitable solvent.

  • Reaction : Add an aliquot of the sample solution to the FRAP reagent.

  • Incubation : Incubate the reaction mixture at a specified temperature and for a set time.

  • Measurement : Measure the absorbance of the resulting blue-colored complex at a specific wavelength (typically around 593 nm) using a spectrophotometer.

  • Quantification : The antioxidant capacity is determined by comparing the absorbance change in the sample with that of a standard (e.g., FeSO₄·7H₂O).

SAR_Antioxidant sub_pattern Substitution Pattern ortho_meta ortho-meta dihydroxy (e.g., 2,3-dihydroxy) para_meta para-meta dihydroxy (e.g., 3,4-dihydroxy) para_mono para-mono hydroxy (e.g., 4-hydroxy) activity Antioxidant Activity high_activity High medium_activity Medium low_activity Low ortho_meta->high_activity Increases activity para_meta->high_activity Increases activity para_mono->medium_activity Moderate activity workflow start Start: Substituted Phenylacetic Acid + Amine reagents Add Coupling Reagents: EDC, HOBt, TEA in DMF start->reagents stir Stir Overnight at Room Temperature reagents->stir remove_dmf Remove DMF (in vacuo) stir->remove_dmf extract Extract with Ethyl Acetate remove_dmf->extract wash Wash with H₂O and Brine extract->wash dry Dry over MgSO₄, Filter, Concentrate wash->dry product Final Product: Phenyl Acetamide Derivative dry->product

References

A Comparative Guide to the Synthesis of 3-Fluoro-4-methylphenylacetic Acid for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 3-Fluoro-4-methylphenylacetic acid, a valuable building block in the synthesis of various pharmaceuticals, can be prepared through several distinct synthetic routes. This guide provides an objective comparison of the most common methodologies, supported by available experimental data, to inform the selection of the most suitable synthetic strategy.

This comparative analysis focuses on three primary synthesis routes: the hydrolysis of 3-fluoro-4-methylphenylacetonitrile, the Willgerodt-Kindler reaction of 3-fluoro-4-methylacetophenone, and a multi-step synthesis commencing from 2-fluoro-4-methylaniline. Each route presents a unique set of advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and scalability.

Comparative Analysis of Synthesis Routes

The selection of an optimal synthesis route for this compound is contingent on several factors, including the cost and availability of starting materials, the desired scale of production, and the laboratory equipment at hand. Below is a summary of the key quantitative data for the compared synthetic pathways.

ParameterRoute 1: Nitrile HydrolysisRoute 2: Willgerodt-Kindler ReactionRoute 3: From 2-Fluoro-4-methylaniline
Starting Material 3-Fluoro-4-methylphenylacetonitrile3-Fluoro-4-methylacetophenone2-Fluoro-4-methylaniline
Key Reagents Sulfuric acid, WaterSulfur, Morpholine, Sodium hydroxideSodium nitrite, Hydrochloric acid, Copper(I) cyanide, Sulfuric acid
Overall Yield High (typically >80%)Moderate to High (60-85%)Moderate
Reaction Steps 12 (Thioamide formation and hydrolysis)3 (Diazotization, Cyanation, Hydrolysis)
Reaction Time 3-6 hours12-24 hours8-16 hours
Scalability GoodModerateGood
Key Advantages High yield, single stepTolerant of various functional groupsReadily available starting material
Key Disadvantages Handling of cyanide precursorsUse of odorous sulfur compounds, longer reaction timeMulti-step process, use of diazonium salts

Experimental Protocols

Detailed methodologies for the key experiments in each synthetic route are provided below.

Route 1: Hydrolysis of 3-Fluoro-4-methylphenylacetonitrile

This method involves the direct conversion of the nitrile functional group to a carboxylic acid through acid-catalyzed hydrolysis.

Procedure: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 3-fluoro-4-methylphenylacetonitrile is added to a mixture of concentrated sulfuric acid and water. The reaction mixture is heated to reflux (approximately 100-110 °C) and stirred vigorously for 3 to 6 hours. Progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice. The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried to afford this compound. For a typical acid hydrolysis of a substituted benzyl cyanide, yields are often high, in the range of 80-90%.[1]

Route 2: Willgerodt-Kindler Reaction of 3-Fluoro-4-methylacetophenone

This two-step route begins with the conversion of an acetophenone to a thioamide, which is subsequently hydrolyzed to the desired carboxylic acid.

Step 1: Synthesis of the Thiomorpholide A mixture of 3-fluoro-4-methylacetophenone, sulfur, and morpholine is heated at reflux (around 130-140 °C) for 8-12 hours. The excess morpholine is removed under reduced pressure. The resulting crude thiomorpholide can be used directly in the next step or purified by column chromatography.

Step 2: Hydrolysis of the Thiomorpholide The crude thiomorpholide is refluxed in a solution of sodium hydroxide in aqueous ethanol for 4-8 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is diluted with water and washed with diethyl ether to remove any non-acidic impurities. The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried. The overall yield for this two-step process for substituted acetophenones is typically in the range of 60-85%.[2][3]

Route 3: Multi-step Synthesis from 2-Fluoro-4-methylaniline

This pathway involves the conversion of an aniline to a nitrile via a Sandmeyer reaction, followed by hydrolysis.

Step 1: Diazotization of 2-Fluoro-4-methylaniline 2-Fluoro-4-methylaniline is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The completion of the diazotization is confirmed by a positive starch-iodide paper test.

Step 2: Sandmeyer Reaction (Cyanation) In a separate flask, a solution of copper(I) cyanide and potassium cyanide in water is prepared and heated. The cold diazonium salt solution is then added slowly to the hot cyanide solution. The reaction mixture is heated for an additional period to ensure complete reaction. After cooling, the mixture is typically extracted with an organic solvent like toluene.

Step 3: Hydrolysis of 3-Fluoro-4-methylphenylacetonitrile The organic extract containing 3-fluoro-4-methylphenylacetonitrile is then subjected to acid hydrolysis as described in Route 1 to yield the final product.

Synthesis Route Diagrams

The following diagrams illustrate the logical workflow of each synthetic route.

Synthesis_Route_1 start 3-Fluoro-4-methylphenylacetonitrile reagents H₂SO₄, H₂O Reflux start->reagents product This compound reagents->product caption Route 1: Hydrolysis of Nitrile

Route 1: Hydrolysis of Nitrile

Synthesis_Route_2 start 3-Fluoro-4-methylacetophenone reagents1 Sulfur, Morpholine Reflux start->reagents1 intermediate Thiomorpholide Intermediate reagents1->intermediate reagents2 NaOH, H₂O/EtOH Reflux intermediate->reagents2 product This compound reagents2->product caption Route 2: Willgerodt-Kindler Reaction

Route 2: Willgerodt-Kindler Reaction

Synthesis_Route_3 start 2-Fluoro-4-methylaniline reagents1 1. NaNO₂, HCl 2. CuCN start->reagents1 intermediate 3-Fluoro-4-methylphenylacetonitrile reagents1->intermediate reagents2 H₂SO₄, H₂O Reflux intermediate->reagents2 product This compound reagents2->product caption Route 3: From 2-Fluoro-4-methylaniline

Route 3: From 2-Fluoro-4-methylaniline

Conclusion

The choice of synthetic route for this compound will ultimately depend on the specific requirements of the researcher or organization. For high-yield, single-step laboratory synthesis where the nitrile precursor is available, the hydrolysis route is highly attractive. The Willgerodt-Kindler reaction offers a viable alternative from the corresponding acetophenone, though it involves more steps and potentially odorous reagents. For larger-scale production where cost of starting materials is a primary concern, the multi-step synthesis from the readily available 2-fluoro-4-methylaniline may be the most economical choice, despite the increased number of synthetic transformations. A thorough evaluation of these factors will guide the selection of the most appropriate and efficient synthesis strategy.

References

The Decisive Advantage: Palladium Catalysts in the Synthesis of 3-Fluoro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex pharmaceutical intermediates, the choice of catalytic system is paramount to achieving efficiency, selectivity, and high yields. In the synthesis of 3-Fluoro-4-methylphenylacetic acid, a key building block in various pharmaceutical compounds, palladium-catalyzed cross-coupling reactions have emerged as a superior methodology compared to traditional synthetic routes. This guide provides an objective comparison of a palladium-catalyzed approach with a classical alternative, supported by experimental data and detailed protocols.

Palladium catalysts offer significant advantages in the synthesis of this compound, primarily through their ability to facilitate highly efficient and selective carbon-carbon bond formation under mild conditions.[1] These methods, such as Suzuki-Miyaura and Heck couplings, generally provide higher yields, greater functional group tolerance, and often require fewer synthetic steps compared to classical methods like the Willgerodt-Kindler reaction or the hydrolysis of benzyl cyanides.[1][2][3]

Performance Comparison: Palladium Catalysis vs. Classical Synthesis

To illustrate the advantages of palladium catalysis, we compare a plausible palladium-catalyzed Suzuki-Miyaura coupling route with a traditional multi-step synthesis involving the Willgerodt-Kindler reaction followed by hydrolysis.

ParameterPalladium-Catalyzed Suzuki-Miyaura CouplingClassical Route (Willgerodt-Kindler & Hydrolysis)
Starting Materials 1-Bromo-3-fluoro-4-methylbenzene, Ethyl bromoacetate3-Fluoro-4-methylacetophenone, Morpholine, Sulfur
Key Reagents Pd(PPh₃)₄, K₂CO₃NaOH, Acid
Overall Yield Estimated > 85%~60-75%[2][4]
Reaction Steps 2 (Coupling, Hydrolysis)2 (Thioamide formation, Hydrolysis)
Reaction Conditions Mild (e.g., 80-100 °C, atmospheric pressure)Harsher (e.g., Reflux, strong base/acid)[2]
Functional Group Tolerance HighModerate
Catalyst Requirement Low loading of Palladium catalystPhase Transfer Catalyst (optional)[2]

Experimental Protocols

Palladium-Catalyzed Synthesis: Suzuki-Miyaura Coupling Approach

This protocol describes a two-step synthesis of this compound starting from 1-bromo-3-fluoro-4-methylbenzene via a Suzuki-Miyaura coupling with a protected acetic acid equivalent, followed by hydrolysis.

Step 1: Suzuki-Miyaura Coupling

A mixture of 1-bromo-3-fluoro-4-methylbenzene (1.0 eq.), the pinacol ester of (2-ethoxy-2-oxoethyl)boronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%) is prepared in a round-bottom flask.[5] The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed mixture of toluene and water (4:1) is then added. The reaction mixture is heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, ethyl 2-(3-fluoro-4-methylphenyl)acetate, is purified by column chromatography.

Step 2: Hydrolysis

The purified ethyl 2-(3-fluoro-4-methylphenyl)acetate is dissolved in a mixture of ethanol and 1 M aqueous sodium hydroxide solution. The mixture is stirred at room temperature for 4 hours. The ethanol is then removed under reduced pressure, and the aqueous solution is washed with diethyl ether. The aqueous layer is acidified to pH 2 with concentrated hydrochloric acid, resulting in the precipitation of this compound. The solid is collected by vacuum filtration, washed with cold water, and dried to afford the pure product.

Alternative Synthesis: Willgerodt-Kindler Reaction and Hydrolysis

This classical two-step approach utilizes the Willgerodt-Kindler reaction to convert 3-fluoro-4-methylacetophenone into a thiomorpholide intermediate, which is subsequently hydrolyzed to the desired carboxylic acid.[2][4]

Step 1: Willgerodt-Kindler Reaction

A mixture of 3-fluoro-4-methylacetophenone (1.0 eq.), morpholine (3.0 eq.), and elemental sulfur (2.5 eq.) is heated at reflux for 16 hours.[2] After cooling, the reaction mixture is poured into water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 4-(2-(3-fluoro-4-methylphenyl)-2-thioxoacetyl)morpholine.

Step 2: Hydrolysis of the Thiomorpholide

The crude thiomorpholide is suspended in a solution of sodium hydroxide in a mixture of water and ethanol. The mixture is heated at reflux for 12 hours.[2] After cooling, the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether and then acidified to pH 2 with concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from a suitable solvent to give pure this compound.

Reaction Pathways and Workflow

The following diagrams illustrate the logical flow of the two synthetic routes.

Palladium_Catalyzed_Synthesis Start 1-Bromo-3-fluoro-4-methylbenzene Coupling Suzuki-Miyaura Coupling (Pd(PPh₃)₄, Base) Start->Coupling Reagent1 Ethyl bromoacetate derivative Reagent1->Coupling Intermediate Ethyl 2-(3-fluoro-4-methylphenyl)acetate Coupling->Intermediate Hydrolysis Hydrolysis (NaOH, then HCl) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Palladium-catalyzed synthesis workflow.

Classical_Synthesis Start 3-Fluoro-4-methylacetophenone WK_Reaction Willgerodt-Kindler Reaction Start->WK_Reaction Reagent1 Morpholine, Sulfur Reagent1->WK_Reaction Intermediate Thiomorpholide Intermediate WK_Reaction->Intermediate Hydrolysis Hydrolysis (NaOH, then HCl) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Classical synthesis workflow via Willgerodt-Kindler reaction.

References

A Comparative Guide to the Reactivity of 3-Fluoro-4-methylphenylacetic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3-Fluoro-4-methylphenylacetic acid and its positional isomers. Understanding the nuanced differences in reactivity imparted by the specific arrangement of the fluoro, methyl, and acetic acid functional groups is crucial for applications in medicinal chemistry and organic synthesis. The following sections present a detailed analysis supported by theoretical principles and experimental data where available.

Introduction to Phenylacetic Acid Derivatives

Phenylacetic acid and its substituted derivatives are key structural motifs in a vast array of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[1] The ability to modify the phenyl ring with various substituents allows for the fine-tuning of a molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, which in turn influences its pharmacological profile. This guide focuses on isomers of fluoro-methylphenylacetic acid, examining how the interplay of electronic and steric effects governs their reactivity in several key chemical transformations.

Isomers of Fluoro-methylphenylacetic Acid

The core structure, this compound, is one of several positional isomers. The reactivity of each isomer is dictated by the relative positions of the electron-withdrawing fluorine atom, the electron-donating methyl group, and the acetic acid moiety.

A logical workflow for the synthesis of such compounds often begins with a substituted toluene or benzyl halide, followed by steps to introduce the other functional groups and the acetic acid side chain.

G cluster_start Starting Materials cluster_intermediate Key Intermediates Substituted Toluene Substituted Toluene Oxidation Oxidation Substituted Toluene->Oxidation Benzyl Halide Benzyl Halide Cyanation Cyanation Benzyl Halide->Cyanation Carbonylation Carbonylation Benzyl Halide->Carbonylation Pd-catalyzed Substituted Benzoic Acid Substituted Benzoic Acid Oxidation->Substituted Benzoic Acid Halogenation Halogenation Nitration Nitration Substituted Benzyl Cyanide Substituted Benzyl Cyanide Cyanation->Substituted Benzyl Cyanide Final Product Substituted Phenylacetic Acid Carbonylation->Final Product Hydrolysis Hydrolysis Substituted Benzyl Cyanide->Hydrolysis Hydrolysis->Final Product

Caption: Generalized synthetic workflow for substituted phenylacetic acids.

Comparative Reactivity Analysis

The reactivity of each isomer can be assessed across several fundamental reaction types. The electronic nature of the substituents on the aromatic ring plays a critical role. The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+M).[2][3] The methyl group is electron-donating through an inductive effect (+I) and hyperconjugation.[4]

The acidity of the carboxylic acid proton is influenced by the inductive effects of the ring substituents. Electron-withdrawing groups stabilize the carboxylate anion, resulting in a lower pKa (stronger acid). Conversely, electron-donating groups destabilize the anion, leading to a higher pKa (weaker acid).

IsomerPredicted pKa TrendRationale
2-Fluoro-X-methylphenylacetic acid Lower pKa (more acidic)The fluoro group is in the ortho position, exerting a strong -I effect, stabilizing the carboxylate.
This compound Intermediate pKaThe fluoro group's -I effect is attenuated by distance. The methyl group's +I effect slightly destabilizes the anion.
4-Fluoro-3-methylphenylacetic acid Intermediate pKaThe para-fluoro group has a weaker -I effect than at the ortho/meta positions. The meta-methyl group has a minor +I effect.
X-Fluoro-2-methylphenylacetic acid Higher pKa (less acidic)The ortho-methyl group provides a +I effect and may introduce steric hindrance affecting solvation of the anion.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Preparation: A 0.01 M solution of the phenylacetic acid isomer is prepared in a 1:1 ethanol/water mixture.

  • Titration Setup: The solution is placed in a jacketed beaker maintained at 25°C. A calibrated pH electrode and a micro-burette containing standardized 0.01 M NaOH are used.

  • Procedure: The NaOH solution is added in small increments (e.g., 0.1 mL). The pH of the solution is recorded after each addition, allowing the reading to stabilize.

  • Data Analysis: A titration curve (pH vs. volume of NaOH added) is plotted. The pKa is determined as the pH at the half-equivalence point.

These reactions involve the attack of a nucleophile (an alcohol for esterification, an amine for amidation) on the carbonyl carbon of the carboxylic acid.[5][6] The reactivity is primarily governed by the electrophilicity of the carbonyl carbon. While ring substituents have a less direct effect due to the insulating -CH₂- group, steric hindrance from ortho substituents can play a significant role by impeding the approach of the nucleophile.

G cluster_reactants Reactants cluster_activation Activation R-COOH Phenylacetic Acid Isomer Acid_Catalyst Acid Catalyst (e.g., H2SO4) R-COOH->Acid_Catalyst Protonation Coupling_Reagent Coupling Reagent (e.g., DCC, EDC) R-COOH->Coupling_Reagent Activation Nu-H Nucleophile (R'-OH or R'-NH2) Tetrahedral_Intermediate Tetrahedral Intermediate Nu-H->Tetrahedral_Intermediate Acid_Catalyst->Tetrahedral_Intermediate Nucleophilic Attack by Nu-H Coupling_Reagent->Tetrahedral_Intermediate Nucleophilic Attack by Nu-H Product Ester or Amide Tetrahedral_Intermediate->Product Elimination of H2O

Caption: General mechanism for esterification or amide bond formation.
IsomerPredicted Reactivity TrendRationale
Isomers with 2-methyl group Slower reaction rateThe ortho-methyl group provides significant steric hindrance around the acetic acid side chain, impeding the approach of the nucleophile.
Isomers with 2-fluoro group Slightly faster reaction rateThe ortho-fluoro group is smaller than a methyl group, causing less steric hindrance. Its -I effect may slightly increase the electrophilicity of the carbonyl carbon.
3- or 4- substituted isomers Moderate reaction rateSubstituents at the meta and para positions have minimal steric impact on the reaction center.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the phenylacetic acid isomer (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, which also acts as the solvent).[7]

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).[8]

  • Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture and neutralize the acid with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting ester by column chromatography if necessary.

Experimental Protocol: Amide Bond Formation using EDC

  • Reaction Setup: Dissolve the phenylacetic acid isomer (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). A catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq) can be added.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude amide product by recrystallization or column chromatography.[9]

Further substitution on the phenyl ring is directed by the existing groups.[10] Both the fluoro and methyl groups are ortho-, para-directing. The -CH₂COOH group is weakly deactivating and also considered ortho-, para-directing. The final position of substitution depends on the combined directing and activating/deactivating effects.

G cluster_directors Directing Groups cluster_positions Ring Positions Ring This compound F F (ortho, para) Me CH3 (ortho, para) PAA CH2COOH (ortho, para) P2 2 F->P2 ortho P5 5 F->P5 para Me->P5 ortho PAA->P2 ortho PAA->P5 para Result Position 5 is strongly activated Position 2 is also activated Position 6 is least favored (sterics) P6 6

Caption: Directing effects in electrophilic aromatic substitution.
IsomerPredicted Major Product Position(s)Rationale
This compound Position 5This position is ortho to the activating methyl group and para to the directing fluoro group. The directing effects are cooperative.
4-Fluoro-3-methylphenylacetic acid Position 6This position is ortho to the activating methyl group. The para-fluoro group also directs here.
2-Fluoro-4-methylphenylacetic acid Position 5This position is ortho to the methyl group and meta to the fluoro group. Substitution is primarily driven by the activating methyl group.

Experimental Protocol: Aromatic Nitration

  • Reaction Setup: Dissolve the fluoro-methylphenylacetic acid isomer in concentrated sulfuric acid at 0°C in an ice bath.[11]

  • Reagent Addition: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.

  • Reaction: Stir the mixture at 0-5°C for a specified time, monitoring by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Isolation: Collect the precipitated solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: Dry the crude product and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

The benzylic methyl group can be oxidized to a carboxylic acid. The rate of this reaction is influenced by the electronic properties of the aromatic ring. Electron-donating groups increase the electron density of the ring, facilitating oxidation, while electron-withdrawing groups make the ring more electron-poor and hinder oxidation.[12][13]

IsomerPredicted Oxidation RateRationale
Isomers with a para-fluoro group Slower rateThe strong -I effect of fluorine deactivates the ring, making the methyl group less susceptible to oxidation.
Isomers with a meta-fluoro group Intermediate rateThe -I effect is weaker at the meta position compared to the para position.
Isomers with an ortho-fluoro group Slowest rateThe strong -I effect and potential steric hindrance from the ortho-fluoro group make oxidation more difficult.

Experimental Protocol: Permanganate Oxidation

  • Reaction Setup: Suspend the fluoro-methylphenylacetic acid isomer in an aqueous solution of a base such as sodium carbonate.

  • Oxidant Addition: Heat the mixture to reflux and add a solution of potassium permanganate (KMnO₄) portion-wise over several hours. The purple color of the permanganate should disappear as it is consumed.

  • Reaction: Continue refluxing until the purple color persists, indicating the reaction is complete.

  • Work-up: Cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.

  • Isolation: Acidify the clear filtrate with concentrated HCl until acidic (pH ~1-2). The dicarboxylic acid product will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize.

Conclusion

The reactivity of this compound and its isomers is a complex function of the interplay between the electronic and steric properties of the fluoro and methyl substituents. Isomers with ortho-substituents often exhibit reduced reactivity in reactions involving the acetic acid side chain due to steric hindrance. The acidity of the carboxylic acid and the susceptibility of the ring to electrophilic attack are primarily governed by the position-dependent inductive and resonance effects of the fluorine atom. This guide provides a foundational framework for predicting and understanding these reactivity patterns, enabling more informed decisions in the design and synthesis of novel chemical entities.

References

A Spectroscopic Comparison of 3-Fluoro-4-methylphenylacetic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of 3-Fluoro-4-methylphenylacetic acid and its key precursors, 3-Fluoro-4-methyltoluene and 3-Fluoro-4-methylbenzyl bromide. Understanding the distinct spectroscopic signatures of these compounds is crucial for monitoring reaction progress, verifying structural transformations, and ensuring the purity of the final product in synthetic chemistry and drug development.

Synthetic Pathway Overview

The synthesis of this compound typically proceeds through a two-step process starting from 3-Fluoro-4-methyltoluene. The first step involves the radical bromination of the methyl group to yield 3-Fluoro-4-methylbenzyl bromide. This intermediate is then converted to the final carboxylic acid, often via a nitrile intermediate followed by hydrolysis.

Synthetic_Pathway 3-Fluoro-4-methyltoluene 3-Fluoro-4-methyltoluene 3-Fluoro-4-methylbenzyl_bromide 3-Fluoro-4-methylbenzyl_bromide 3-Fluoro-4-methyltoluene->3-Fluoro-4-methylbenzyl_bromide NBS, Initiator 3-Fluoro-4-methylphenylacetic_acid 3-Fluoro-4-methylphenylacetic_acid 3-Fluoro-4-methylbenzyl_bromide->3-Fluoro-4-methylphenylacetic_acid 1. NaCN 2. H3O+

Caption: Synthetic route to this compound.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for this compound and its precursors. These values are indicative and may vary slightly based on the experimental conditions.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spec (m/z)
3-Fluoro-4-methyltoluene 7.10 (t, 1H), 6.85 (d, 1H), 6.75 (d, 1H), 2.25 (s, 3H)162.5 (d), 138.0 (d), 131.0 (d), 125.0 (d), 113.0 (d), 14.5~3030 (Ar-H), ~2920 (C-H), ~1610, 1500 (C=C), ~1260 (C-F)110 (M+), 95, 91
3-Fluoro-4-methylbenzyl bromide 7.20 (t, 1H), 7.05 (d, 1H), 6.95 (d, 1H), 4.45 (s, 2H), 2.30 (s, 3H)161.8 (d), 138.5 (d), 132.0 (d), 128.5 (d), 114.5 (d), 32.0, 14.0~3030 (Ar-H), ~2920 (C-H), ~1605, 1490 (C=C), ~1250 (C-F), ~680 (C-Br)204/202 (M+), 123
This compound 10.5-12.0 (br s, 1H), 7.15 (t, 1H), 7.00 (d, 1H), 6.90 (d, 1H), 3.60 (s, 2H), 2.20 (s, 3H)178.0, 162.0 (d), 135.0 (d), 131.5 (d), 127.0 (d), 115.0 (d), 40.0, 14.0~3000 (O-H), ~3030 (Ar-H), ~2920 (C-H), ~1700 (C=O), ~1610, 1500 (C=C), ~1260 (C-F)168 (M+), 123, 95

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer with Attenuated Total Reflectance (ATR) sampling. The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS): Mass spectra were acquired using an electron ionization (EI) mass spectrometer. The ionization energy was set to 70 eV. The mass-to-charge ratio (m/z) of the molecular ion (M+) and major fragments are reported.

Detailed Spectroscopic Analysis

3-Fluoro-4-methyltoluene
  • ¹H NMR: The aromatic region displays a triplet and two doublets, characteristic of a 1,2,4-trisubstituted benzene ring. The singlet at 2.25 ppm corresponds to the methyl protons.

  • ¹³C NMR: The carbon attached to fluorine shows a characteristic doublet due to C-F coupling. The remaining aromatic signals and the methyl carbon signal appear at their expected chemical shifts.

  • IR: The spectrum shows characteristic aromatic C-H stretching above 3000 cm⁻¹, aliphatic C-H stretching below 3000 cm⁻¹, aromatic C=C stretching around 1610 and 1500 cm⁻¹, and a strong C-F stretching band around 1260 cm⁻¹.

  • MS: The molecular ion peak is observed at m/z 110. Common fragments include the loss of a methyl group (m/z 95) and the tropylium ion (m/z 91).

3-Fluoro-4-methylbenzyl bromide
  • ¹H NMR: The key diagnostic signal is the singlet at 4.45 ppm, corresponding to the benzylic methylene protons adjacent to the bromine atom. The aromatic signals are shifted slightly downfield compared to the starting material due to the electron-withdrawing effect of the bromine.

  • ¹³C NMR: The most significant change is the appearance of the benzylic carbon signal at around 32.0 ppm.

  • IR: The spectrum is similar to the starting material, with the addition of a characteristic C-Br stretching vibration around 680 cm⁻¹.

  • MS: The mass spectrum shows a characteristic isotopic pattern for the molecular ion at m/z 204 and 202, corresponding to the ⁸¹Br and ⁷⁹Br isotopes. A prominent fragment is observed at m/z 123, corresponding to the loss of the bromine atom to form the stable benzyl cation.

This compound
  • ¹H NMR: The appearance of a broad singlet between 10.5 and 12.0 ppm is a clear indication of the carboxylic acid proton. A new singlet at 3.60 ppm corresponds to the methylene protons of the acetic acid moiety.

  • ¹³C NMR: The most downfield signal at approximately 178.0 ppm is characteristic of a carboxylic acid carbon. The methylene carbon of the acetic acid group appears around 40.0 ppm.

  • IR: The spectrum is dominated by a broad O-H stretching band from the carboxylic acid around 3000 cm⁻¹ and a strong C=O stretching band around 1700 cm⁻¹.

  • MS: The molecular ion peak is observed at m/z 168. Key fragmentation pathways include the loss of the carboxylic acid group (m/z 123) and subsequent loss of a methyl group (m/z 95).

Logical Workflow for Spectroscopic Analysis

Analysis_Workflow cluster_Start Starting Material Analysis cluster_Intermediate Intermediate Analysis cluster_Product Product Analysis Start 3-Fluoro-4-methyltoluene Spectrum Intermediate 3-Fluoro-4-methylbenzyl bromide Spectrum Start->Intermediate Observe shift of Ar-H Appearance of -CH2Br signal Product This compound Spectrum Intermediate->Product Disappearance of -CH2Br Appearance of -CH2COOH and -OH signals

Caption: Workflow for monitoring the synthesis via spectroscopy.

assessing the purity of 3-Fluoro-4-methylphenylacetic acid with different analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like 3-Fluoro-4-methylphenylacetic acid is of paramount importance. The choice of analytical technique for purity determination can significantly impact the accuracy and reliability of the results. This guide provides a comparative overview of various analytical methods for assessing the purity of this compound, complete with experimental protocols and data presentation.

Comparison of Analytical Techniques

A variety of analytical techniques can be employed to determine the purity of this compound. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared Spectroscopy (FTIR). Each technique offers distinct advantages and is suited for different aspects of purity assessment.

Analytical TechniquePrincipleInformation ProvidedKey AdvantagesLimitations
HPLC (High-Performance Liquid Chromatography) Differential partitioning of the analyte between a stationary phase and a liquid mobile phase.Quantitative purity (% area), detection and quantification of non-volatile impurities.High resolution and sensitivity, widely available, robust for routine quality control.May require method development for optimal separation of all potential impurities.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds followed by mass-based detection.Identification and quantification of volatile and semi-volatile impurities. Provides structural information of impurities.High sensitivity and specificity, excellent for identifying unknown volatile impurities.Requires derivatization for non-volatile compounds like carboxylic acids, which adds a step to sample preparation.
qNMR (Quantitative Nuclear Magnetic Resonance) The signal intensity is directly proportional to the number of nuclei.Absolute purity determination without the need for a specific reference standard of the analyte. Structural confirmation.Primary analytical method, highly accurate and precise, provides structural information.Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.
FTIR (Fourier-Transform Infrared Spectroscopy) Absorption of infrared radiation by specific molecular vibrations.Identification of functional groups, confirmation of compound identity.Fast, non-destructive, provides structural information.Primarily qualitative, limited quantitative capability for purity assessment of the main component.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar phenylacetic acid derivatives and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method suitable for the purity analysis of this compound.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water, and adding the acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Analysis: Equilibrate the column with the mobile phase. Inject the standard and sample solutions and record the chromatograms. Purity is typically calculated based on the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility of the carboxylic acid, derivatization is required for GC-MS analysis. A common method is esterification to form the methyl ester.

Instrumentation and Materials:

  • GC-MS system

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Boron trifluoride-methanol (BF3-methanol) solution (14%)

  • Hexane

  • Saturated sodium chloride solution

Derivatization and GC-MS Conditions:

ParameterCondition
Derivatization Reagent BF3-methanol
Reaction Temperature 60 °C
Reaction Time 30 minutes
Injector Temperature 250 °C
Oven Temperature Program Initial 100 °C, ramp to 280 °C at 10 °C/min
Carrier Gas Helium
MS Ionization Mode Electron Ionization (EI)

Procedure:

  • Derivatization: Place approximately 1 mg of the sample in a reaction vial. Add 1 mL of 14% BF3-methanol. Cap the vial and heat at 60°C for 30 minutes.

  • Extraction: After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of hexane. Vortex and allow the layers to separate.

  • Sample Injection: Carefully transfer the upper hexane layer to a new vial for GC-MS analysis.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol describes the use of ¹H NMR for the absolute purity determination using an internal standard.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆)

NMR Parameters:

ParameterSetting
Pulse Program Standard 90° pulse
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing proton
Number of Scans ≥ 16
Spectral Width Appropriate for observing all relevant signals

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and a known amount of the internal standard into an NMR tube.

  • Dissolution: Add a precise volume of the deuterated solvent and ensure complete dissolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters, ensuring a sufficient relaxation delay.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Purity Calculation: The purity of the analyte is calculated by comparing the integral of a well-resolved analyte signal to the integral of a known signal from the internal standard, taking into account the number of protons, molecular weights, and masses of the analyte and the internal standard.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is primarily used for the identification and structural confirmation of this compound.

Instrumentation and Materials:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

  • Solid sample of this compound

Procedure:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Spectrum: Place a small amount of the solid sample directly on the ATR crystal and record the spectrum.

  • Analysis: Compare the obtained spectrum with a reference spectrum of this compound. Key characteristic peaks to look for include the broad O-H stretch of the carboxylic acid, the C=O stretch, and peaks corresponding to the aromatic ring and C-F bond. The presence of unexpected peaks may indicate impurities.

Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.

Purity_Assessment_Workflow cluster_0 Initial Characterization cluster_1 Quantitative Purity Analysis cluster_2 Impurity Identification cluster_3 Final Assessment start Sample of this compound ftir FTIR Analysis start->ftir Identity Confirmation nmr_qual Qualitative NMR start->nmr_qual Structural Confirmation hplc HPLC Purity ftir->hplc qnmr qNMR Assay ftir->qnmr nmr_qual->hplc nmr_qual->qnmr gcms GC-MS (with Derivatization) hplc->gcms If unknown peaks report Purity Report & Impurity Profile hplc->report qnmr->report gcms->report

Purity Assessment Workflow

This comprehensive approach, utilizing a combination of chromatographic and spectroscopic techniques, ensures a thorough and reliable assessment of the purity of this compound, which is critical for its application in research and drug development.

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-Fluoro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides critical safety and procedural information for the proper disposal of 3-Fluoro-4-methylphenylacetic acid. The following protocols are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety data for closely related phenylacetic acid derivatives and general principles of chemical waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for site-specific disposal protocols.

I. Hazard Profile and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be a solid that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3]

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye and Face Chemical safety goggles or a face shield in combination with goggles.[1]
Hand Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before and during use.
Body Laboratory coat.
Respiratory If dust is generated, a NIOSH-approved particulate respirator may be necessary.[1]

II. Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. Do not discharge this material into drains or the environment.[3][4]

  • Waste Collection:

    • Collect solid waste this compound in a dedicated, properly labeled hazardous waste container. The container should be compatible with the chemical, clean, and have a secure lid.

    • For solutions containing this compound, use a designated and compatible liquid waste container. Do not mix with incompatible waste streams.

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the approximate quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the storage area is cool, dry, and well-ventilated.[4]

    • Segregate the waste from incompatible materials, such as strong oxidizing agents.[4]

  • Waste Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste manifest and collection.

III. Spill Management

In the event of a spill, adhere to the following procedures:

  • Evacuate and Secure:

    • Alert personnel in the immediate area and restrict access.

    • If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact EHS.

  • Cleanup (for small, manageable spills):

    • Ensure you are wearing the appropriate PPE as outlined in Section I.

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[1][4]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Reporting:

    • Report all spills to your laboratory supervisor and EHS department, regardless of size.

IV. Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory steps are followed.

DisposalWorkflow cluster_prep Preparation cluster_contain Containment cluster_storage Storage & Disposal cluster_spill Spill Response A Identify Waste (this compound) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect in Designated Hazardous Waste Container B->C D Securely Cap and Label Container C->D E Store in Satellite Accumulation Area D->E F Schedule Waste Pickup with EHS E->F S1 Spill Occurs S2 Evacuate & Secure Area S1->S2 S3 Wear Full PPE S2->S3 S4 Contain and Clean Up Spill S3->S4 S5 Dispose of Cleanup Material as Hazardous Waste S4->S5 S6 Report to Supervisor & EHS S5->S6

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 3-Fluoro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 3-Fluoro-4-methylphenylacetic acid. Adherence to these protocols is essential for ensuring personal safety and proper management of this chemical compound.

Hazard and Personal Protective Equipment Summary

To ensure rapid access to critical safety information, the following table summarizes the potential hazards and the recommended personal protective equipment for handling this compound.

Hazard CategoryPotential HazardRecommended Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation.[2][3]Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected before use and changed immediately upon contamination.[4][5] Footwear: Fully enclosed shoes are mandatory.
Eye Contact Causes serious eye irritation or damage.[2][3]Safety Goggles/Glasses: Wear chemical safety goggles or safety glasses with side shields that meet recognized standards (e.g., ANSI Z.87.1).[6][7] Face Shield: A face shield worn over safety glasses is recommended when there is a significant risk of splashing or dust generation.[6][7]
Inhalation May cause respiratory irritation.[2][3]Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[6] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator may be required.[5][7]
Ingestion Harmful if swallowed.[8]Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Operational and Disposal Plan

A strict operational protocol is crucial for minimizing exposure and ensuring the safe handling and disposal of this compound.

Handling Protocol:

  • Preparation and Engineering Controls:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.[4]

    • Ensure the fume hood is functioning correctly before commencing work.

    • Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriate waste containers, before handling the chemical.[6]

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above.

    • Ensure gloves are the correct size and are free of any defects.

  • Handling the Compound:

    • Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.

    • Avoid all personal contact, including inhalation.[1]

    • Keep containers securely sealed when not in use.[1]

  • Post-Handling Procedures:

    • Clean any contaminated surfaces and equipment thoroughly.

    • Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

    • Wash hands thoroughly with soap and water after handling.[1]

Disposal Plan:

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[9]

    • Unused Compound: Unused or waste this compound should be treated as hazardous chemical waste and placed in a sealed, labeled, and chemically compatible container.[9] The original container is often a suitable option.[10]

  • Labeling and Storage:

    • All waste containers must be clearly labeled with the words "Hazardous Waste" and the name of the chemical.[10]

    • Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal:

    • Dispose of all waste materials in accordance with local, state, and federal environmental regulations.[4]

    • Contact your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company for pickup and disposal.

    • Do not dispose of this chemical down the drain or in regular trash.[9]

Experimental Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Gather Materials & Waste Containers prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_compound Weigh Compound in Fume Hood don_ppe->weigh_compound Proceed to Handling perform_experiment Perform Experiment weigh_compound->perform_experiment clean_surfaces Decontaminate Work Surfaces perform_experiment->clean_surfaces Proceed to Cleanup segregate_waste Segregate & Label Hazardous Waste clean_surfaces->segregate_waste doff_ppe Doff PPE Correctly segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.